molecular formula C8H11NO3 B3028078 Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-77-0

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

カタログ番号: B3028078
CAS番号: 156329-77-0
分子量: 169.18
InChIキー: ZSRGBDMUBBGTSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRGBDMUBBGTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188048
Record name Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-77-0
Record name Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156329-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring. Its unique rigid structure imparts significant improvements in the physicochemical properties of drug candidates, including enhanced aqueous solubility, greater metabolic stability, and reduced non-specific binding.[1][2][3] This guide provides an in-depth, technical overview of a robust and scalable synthetic route to Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate, an asymmetrically functionalized BCP building block of high value for drug discovery programs. We will dissect the strategic considerations, from the generation of the strained BCP core to the selective, stepwise functionalization of its bridgehead positions, offering field-proven protocols and explaining the causality behind critical experimental choices.

Introduction: The Strategic Value of BCPs in Drug Design

For decades, the phenyl ring has been the most ubiquitous scaffold in drug development. However, the planarity of aromatic systems often contributes to poor solubility and metabolic liabilities through oxidation by cytochrome P450 enzymes.[2] The concept of "escaping from flatland" has driven chemists to replace these two-dimensional structures with saturated, three-dimensional bioisosteres.[4]

The BCP cage is an exemplary solution. It geometrically mimics the linear arrangement of a 1,4-disubstituted benzene ring while introducing a sp³-rich, rigid framework.[1][5] This substitution can lead to profound improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A landmark example from Pfizer demonstrated that replacing a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety maintained enzymatic potency while significantly boosting aqueous solubility and passive permeability.[4] The target molecule of this guide, this compound, provides two distinct, orthogonally accessible functional groups—an ester and an amide—making it a versatile building block for constructing complex molecular architectures.

cluster_0 Traditional Scaffold cluster_1 Modern Bioisostere cluster_2 Improved Properties Benzene para-Substituted Benzene BCP 1,3-Disubstituted BCP Benzene->BCP Bioisosteric Replacement Properties Enhanced Solubility Metabolic Stability 3D Exploration BCP->Properties Leads to

Caption: The bioisosteric replacement of a phenyl ring with a BCP scaffold.

Retrosynthetic Strategy and Workflow

The synthesis of an asymmetrically substituted BCP, such as our target, hinges on a strategy to differentiate two chemically equivalent bridgehead positions. The most efficient and scalable approach begins with a symmetrically substituted precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is then selectively modified in a stepwise fashion.

Retrosynthetic Analysis:

  • Target Molecule: Disconnect the primary amide (carbamoyl group), revealing its precursor: a carboxylic acid. This points to 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as the key penultimate intermediate.

  • Mono-Ester Intermediate: This mono-acid, mono-ester can be logically derived from the symmetrical Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a selective mono-esterification reaction.

  • BCP Diacid: This core intermediate is now widely synthesized on a large scale from the highly strained but synthetically crucial hydrocarbon, [1.1.1]propellane .[6][7][8]

  • [1.1.1]Propellane: This strained molecule is typically generated in situ and used immediately. Its synthesis often starts from precursors like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[9][10]

The overall forward synthesis is visualized in the workflow diagram below.

G propellane [1.1.1]Propellane diketone 1,3-Diacetylbicyclo [1.1.1]pentane propellane->diketone Photochemical Addition diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid diketone->diacid Haloform Reaction monoester 3-(Methoxycarbonyl) -bicyclo[1.1.1]pentane- 1-carboxylic Acid diacid->monoester Selective Esterification acyl_chloride Methyl 3-(chlorocarbonyl) -bicyclo[1.1.1]pentane- 1-carboxylate monoester->acyl_chloride Acid Activation target Methyl 3-carbamoyl -bicyclo[1.1.1]pentane- 1-carboxylate acyl_chloride->target Ammonolysis

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Key Intermediates

Stage 1: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)

Modern, large-scale syntheses of the BCP core have moved away from hazardous, batch-based propellane generation towards safer, more efficient continuous flow methods.[11][12] The procedure developed by Ripenko and Mykhailiuk, which allows for kilogram-scale production, is the authoritative standard.[6][7][8]

Reaction Scheme:

  • [1.1.1]Propellane is generated in situ and immediately reacted with 2,3-butanedione (diacetyl) in a flow photoreactor under 365 nm irradiation to yield 1,3-Diacetylbicyclo[1.1.1]pentane .[8] The use of flow chemistry is critical for safety and scalability, as it maintains a low concentration of the highly reactive propellane at any given time.

  • The resulting diketone is then subjected to a haloform reaction using sodium hypobromite (generated from NaOH and Br₂) to afford the target diacid 1 .[7][8] This classical transformation efficiently cleaves the methyl ketones to furnish the corresponding dicarboxylate, which upon acidic workup yields the diacid.

Stage 2: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (2)

The crucial step of differentiating the two bridgehead positions is achieved through a selective mono-esterification. While several methods exist, a statistically controlled reaction using thionyl chloride in methanol provides a reliable and scalable route to the mono-ester 2 .

Causality of Selectivity: In this procedure, the diacid 1 is treated with an excess of methanol, which acts as both solvent and reactant, and a controlled amount of thionyl chloride (SOCl₂). The SOCl₂ activates the carboxylic acid, but the high dilution and stoichiometry favor the formation of the mono-ester. The reaction is a statistical process, also yielding diester and unreacted starting material, but the desired mono-ester can be readily isolated in high yield via standard purification techniques like crystallization or chromatography.[7][8]

Final Transformation: Synthesis of the Target Compound (3)

The conversion of the remaining carboxylic acid on intermediate 2 to a primary amide completes the synthesis. This is a robust and high-yielding two-step, one-pot sequence.

Caption: The final amidation sequence.

  • Acid Activation: The carboxylic acid of mono-ester 2 is activated by converting it to the corresponding acyl chloride. This is typically achieved by treatment with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of dimethylformamide (DMF).[13] This transformation is highly efficient and proceeds under mild conditions. The resulting acyl chloride is highly reactive and is generally not isolated but used directly in the next step.

  • Ammonolysis: The crude acyl chloride solution is then treated with an excess of ammonia. This can be done by bubbling ammonia gas through the solution or by adding an aqueous or methanolic solution of ammonia.[14] The nucleophilic ammonia readily attacks the electrophilic acyl chloride, displacing the chloride and forming the stable primary amide bond to yield the final product, This compound (3) .

Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from published literature and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (2)

Adapted from Ripenko et al., J. Org. Chem. 2021.[7][8]

  • To a stirred solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) (1.0 eq., e.g., 200.0 g, 1.28 mol) in methanol (15 mL/g, 3 L) at room temperature, add thionyl chloride (3.0 eq., 457.0 g) dropwise, ensuring the internal temperature does not exceed 40 °C.

  • Stir the resulting mixture at room temperature overnight (approx. 16 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

  • Dissolve the crude residue in a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE).

  • Filter the solution through a plug of silica gel to remove polar impurities.

  • Concentrate the filtrate under reduced pressure to yield 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2) as a white solid.

    • Expected Yield: ~83%

    • Characterization Data (¹H NMR, 400 MHz, CDCl₃): δ 3.68 (s, 3H), 2.31 (s, 6H).

Protocol 2: Synthesis of this compound (3)
  • Suspend 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2 ) (1.0 eq.) in dry dichloromethane (DCM) (10 mL/g) under an inert atmosphere (N₂ or Argon).

  • Add a catalytic amount of dry DMF (e.g., 1-2 drops per 10 mmol of substrate).

  • Add oxalyl chloride (1.2-1.5 eq.) dropwise to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Cool the resulting solution of the intermediate acyl chloride to 0 °C.

  • Bubble ammonia gas through the solution for 20-30 minutes, or add a 7N solution of ammonia in methanol (2.0-3.0 eq.) dropwise.

  • Stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford This compound (3) .

Data Summary & Characterization

CompoundStructureMolecular FormulaMW ( g/mol )Typical Yield
Diacid (1) BCP-DiacidC₇H₈O₄156.14>70% from diketone
Mono-ester (2) BCP-MonoesterC₈H₁₀O₄170.16~83%
Target (3) BCP-Ester-AmideC₈H₁₁NO₃169.18>85% from mono-ester

Conclusion

The synthesis of this compound is a prime example of strategic chemical design, leveraging a robust and scalable pathway to access a high-value, asymmetrically functionalized building block. By starting from the symmetrical diacid, which is now available on a large scale, a selective mono-esterification followed by a standard amidation sequence provides an efficient and reliable route. The protocols outlined in this guide are grounded in authoritative, peer-reviewed literature and provide researchers in drug development with a clear blueprint for accessing this and similar BCP scaffolds, enabling the continued exploration of three-dimensional chemical space in the pursuit of safer and more effective medicines.

References

An In-depth Technical Guide to Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug design. This "escape from flatland" has led to a surge of interest in saturated, three-dimensional structures that can offer enhanced metabolic stability, improved solubility, and novel intellectual property positions.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif.[1] Its rigid, cage-like structure serves as an excellent bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, effectively mimicking their linear geometry while introducing a desirable sp³-rich character.[3][4] The substitution of a planar arene with a BCP moiety can significantly improve aqueous solubility, increase resistance to metabolic degradation by cytochrome P450 enzymes, and reduce non-specific binding.[1][5]

This guide focuses on a key functionalized BCP building block: Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate . This molecule offers two distinct points for chemical modification—a methyl ester and a primary amide—making it a versatile intermediate for the synthesis of more complex drug candidates.[4][6] We will delve into its core properties, provide a detailed synthetic pathway, and discuss its strategic application in the field of drug development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design.

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. While specific experimental data for properties such as melting point and solubility are not widely reported in peer-reviewed literature, its characteristics can be inferred from its structure and data on analogous compounds.

PropertyValueSource
CAS Number 156329-77-0[7][8]
Molecular Formula C₈H₁₁NO₃[4]
Molecular Weight 169.18 g/mol [4]
Appearance White solid[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data has been reported for this compound.[1]

¹H Nuclear Magnetic Resonance (¹H NMR):

  • Spectrum: 500 MHz, CDCl₃

  • Chemical Shifts (δ):

    • 5.49 (broad singlet, 1H, -NH ₂)

    • 5.40 (broad singlet, 1H, -NH ₂)

    • 3.71 (singlet, 3H, -OCH ₃)

    • 2.32 (singlet, 6H, bridging CH ₂)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • m/z: 168 (M-1)⁻

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound is achievable through a multi-step sequence starting from the highly strained [1.1.1]propellane. The following protocol is a synthesis of the available literature, providing a logical pathway to the target molecule.[1]

Rationale for the Synthetic Strategy: The chosen pathway leverages the unique reactivity of [1.1.1]propellane to construct the BCP core. Subsequent functional group manipulations, including oxidation and selective esterification/amidation, allow for the installation of the desired carbamoyl and methyl ester groups at the bridgehead positions.

Diagram of the Synthetic Workflow

Synthesis_Workflow A [1.1.1]Propellane + 2,3-Butanedione B 1,1'-Bicyclo[1.1.1]pentane- 1,3-diyldiethanone A->B Photochemical [2+2] Cycloaddition C Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid B->C Haloform Reaction D Dimethyl Bicyclo[1.1.1]pentane- 1,3-dicarboxylate C->D Fischer Esterification E Methyl 3-carbamoyl- bicyclo[1.1.1]pentane- 1-carboxylate D->E Selective Saponification & Amidation Derivatization cluster_0 Ester Modification cluster_1 Amide Modification Core Methyl 3-carbamoylbicyclo[1.1.1]- pentane-1-carboxylate Ester_Hydrolysis Saponification Core->Ester_Hydrolysis R-CO₂H Reduction Reduction to Alcohol Core->Reduction R-CH₂OH Grignard Grignard Addition Core->Grignard R-C(OH)R'₂ Amide_Hydrolysis Hydrolysis to Acid Core->Amide_Hydrolysis R'-CO₂H Dehydration Dehydration to Nitrile Core->Dehydration R'-CN Hofmann Hofmann Rearrangement to Amine Core->Hofmann R'-NH₂ Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling R-CONR'R''

References

The Ascendancy of a Strained Scaffold: Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional aromatic scaffolds. This guide provides a comprehensive technical overview of methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate, a key building block and a prime exemplar of the bicyclo[1.1.1]pentane (BCP) core as a bioisosteric replacement for para-substituted phenyl rings. We will delve into the scientific rationale underpinning this strategy, furnish detailed synthetic protocols, present comparative physicochemical data, and outline robust in vitro validation assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this strained, three-dimensional scaffold to overcome the limitations of planar aromatic systems.

Introduction: "Escaping Flatland" in Modern Drug Discovery

The prevalence of the phenyl ring in approved drugs is a testament to its versatility as a rigid scaffold for orienting functional groups. However, its planarity and lipophilicity often contribute to undesirable properties, including poor aqueous solubility, high metabolic turnover (e.g., through cytochrome P450-mediated oxidation), and potential for off-target interactions via π-π stacking.[1] The concept of "escaping flatland" encourages the incorporation of three-dimensional, saturated scaffolds to mitigate these liabilities.[2]

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly attractive non-classical bioisostere for the para-substituted phenyl ring. Its rigid, cage-like structure provides a similar exit vector for substituents as a 1,4-disubstituted benzene ring, while its increased sp³ character confers a host of beneficial physicochemical properties.[3] Replacing a phenyl ring with a BCP core has been shown to enhance aqueous solubility, improve metabolic stability, and increase oral bioavailability, all while often maintaining or even improving biological potency.[4] this compound serves as a versatile building block, presenting two key functional groups—an ester and an amide—that are amenable to a wide range of chemical transformations in the synthesis of more complex drug candidates.

The BCP Advantage: A Comparative Physicochemical Analysis

The decision to employ a BCP bioisostere is predicated on quantifiable improvements in drug-like properties. The following table summarizes a comparative analysis of key physicochemical parameters between a hypothetical para-substituted phenyl compound and its BCP analog.

PropertyPhenyl-Containing CompoundBCP-Containing AnalogRationale for Improvement
Aqueous Solubility LowSignificantly HigherThe 3D structure of the BCP core disrupts crystal lattice packing and reduces intermolecular π-stacking, leading to improved solvation.[4][5]
Lipophilicity (LogP/LogD) HighLowerThe higher sp³ fraction and lower carbon count of the BCP scaffold reduce lipophilicity.[5]
Metabolic Stability (t½ in HLM) LowHigherThe BCP core lacks the electron-rich aromatic system susceptible to oxidative metabolism by CYP enzymes.[6]
Non-specific Binding (CHI(IAM)) HighLowerReduced lipophilicity and the absence of π-π stacking interactions diminish non-specific binding to proteins and membranes.[2]
Permeability (Papp in Caco-2) ModerateOften ImprovedThe enhanced solubility and reduced propensity for non-specific binding can lead to better membrane permeability.[4]

HLM: Human Liver Microsomes; CHI(IAM): Chromatographic Hydrophobicity Index on Immobilized Artificial Membranes.

Synthesis of this compound

The synthesis of the target compound commences with the well-established preparation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a cornerstone intermediate for a vast array of BCP derivatives.

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

A robust and scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been developed, often starting from [1.1.1]propellane.[1][7] A common laboratory-scale procedure involves the photochemical reaction of [1.1.1]propellane with 2,3-butanedione, followed by a haloform reaction.[8]

Step-by-Step Protocol for this compound

The conversion of the dicarboxylic acid to the target mono-ester, mono-amide can be achieved through a carefully orchestrated sequence of reactions.

Synthesis_Workflow Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Diacid->Monoester 1. SOCl₂ / MeOH AcylChloride Methyl 3-(chlorocarbonyl)bicyclo[1.1.1]- pentane-1-carboxylate Monoester->AcylChloride 2. (COCl)₂ or SOCl₂ Target Methyl 3-carbamoylbicyclo[1.1.1]- pentane-1-carboxylate AcylChloride->Target 3. NH₃ (aq or gas)

Caption: Synthetic workflow for the target compound.

Protocol:

  • Selective Monoesterification:

    • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol, add thionyl chloride (SOCl₂, 1.1 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[1]

  • Acid Chloride Formation:

    • Suspend the monoester (1.0 equiv) in dichloromethane (DCM).

    • Add oxalyl chloride ((COCl)₂, 1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir at room temperature for 2-4 hours until gas evolution ceases.

    • Concentrate the reaction mixture in vacuo to afford the crude methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable solvent such as DCM or diethyl ether.

    • Bubble ammonia gas through the solution at 0 °C or add aqueous ammonium hydroxide dropwise.

    • Stir for 1-2 hours at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the target compound, this compound.[9]

In Vitro Validation: A Suite of Essential Assays

Validating the theoretical advantages of a BCP bioisostere requires a series of robust in vitro assays.

Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the thermodynamic solubility of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[10][11]

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound and its potential for active transport or efflux.

Caco2_Assay Apical Test Compound (Donor) Caco2 Caco-2 Monolayer Apical->Caco2 Permeation Basolateral Buffer (Receiver) Caco2->Basolateral

Caption: Schematic of the Caco-2 permeability assay.

Protocol:

  • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

  • Incubate for a defined period (e.g., 2 hours) at 37 °C.

  • At specified time points, collect samples from both the apical and basolateral chambers.

  • Quantify the concentration of the compound in each sample by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in the A-to-B direction.[][13]

  • The assay can be reversed (B-to-A) to determine the efflux ratio, which is indicative of active transport by efflux pumps like P-glycoprotein.[13]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to phase I metabolism.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (HLMs), the test compound, and a buffer.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[14][15]

Challenges and Considerations

While the BCP scaffold offers significant advantages, it is not a universal solution. The shorter distance between the bridgehead carbons of the BCP core (~1.85 Å) compared to the para-positions of a phenyl ring (~2.79 Å) can sometimes lead to a loss of potency if the parent compound relies on precise spacing for optimal binding to its biological target.[4] Additionally, the synthesis of certain complex or highly functionalized BCP derivatives can be challenging. Therefore, a thorough understanding of the structure-activity relationship (SAR) of the parent compound is crucial before embarking on a bioisosteric replacement strategy.

Conclusion

This compound represents a valuable tool in the medicinal chemist's arsenal for overcoming the inherent liabilities of aromatic systems. The strategic replacement of a para-substituted phenyl ring with the BCP core can lead to substantial improvements in aqueous solubility, metabolic stability, and overall drug-like properties. The synthetic routes and in vitro validation assays detailed in this guide provide a robust framework for the successful implementation of this bioisosteric strategy. As the pressure to develop safer and more effective medicines intensifies, the judicious application of novel, three-dimensional scaffolds like the bicyclo[1.1.1]pentane core will undoubtedly play a pivotal role in the future of drug discovery.

References

A Technical Guide to the Solubility of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate: An Integrated Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of three-dimensional (3D), sp³-rich scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. The bicyclo[1.1.1]pentane (BCP) core, in particular, has emerged as a highly effective bioisosteric replacement for para-substituted phenyl rings, often leading to significant enhancements in aqueous solubility and metabolic stability.[1][2][3][4] This guide focuses on Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate, a representative BCP-containing molecule. While specific experimental solubility data for this compound is not extensively documented in public literature, this whitepaper provides a comprehensive framework for its determination and interpretation. We present the theoretical underpinnings of BCP's influence on solubility, detail rigorous experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the application of computational models. This document is intended to serve as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel chemical entities.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Drug Design

The drive to "escape from flatland"—the over-reliance on two-dimensional aromatic structures in drug discovery—has propelled the adoption of saturated, 3D bioisosteres.[2][5] Flat, lipophilic aromatic rings are frequently associated with poor solubility and susceptibility to metabolic oxidation.[6] The BCP scaffold serves as a compact, rigid, and non-planar surrogate for a 1,4-disubstituted benzene ring, an internal alkyne, or a tert-butyl group.[3][7]

The substitution of a phenyl ring with a BCP core can fundamentally alter a molecule's properties:

  • Enhanced Aqueous Solubility: The 3D geometry of the BCP cage disrupts efficient crystal lattice packing, which can lower the energy barrier for solvation and thereby increase solubility.[4][5]

  • Improved Metabolic Stability: The BCP core lacks the π-system of an aromatic ring, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8]

  • Favorable Pharmacokinetics: These improvements in solubility and stability often translate to better absorption, distribution, metabolism, and excretion (ADME) profiles, increasing the probability of clinical success.[6][9]

The logical relationship between these concepts is visualized below.

cluster_0 Traditional Approach cluster_1 Modern Bioisosteric Replacement cluster_2 Resulting Physicochemical Improvements A Para-Substituted Phenyl Ring B Bicyclo[1.1.1]pentane (BCP) Core A->B Bioisosteric Replacement C Increased 3D Character B->C E Enhanced Metabolic Stability B->E Lacks π-system for oxidation D Improved Aqueous Solubility C->D Disrupts crystal packing F Optimized ADME Properties D->F E->F

Figure 1: The BCP bioisostere strategy for property improvement.

Physicochemical Profile of this compound

To understand the solubility of the target compound, we must first examine its structure and inherent properties.

  • Chemical Structure:

  • Molecular Formula: C₈H₁₁NO₃

  • Molecular Weight: 169.18 g/mol [10]

  • Key Functional Groups:

    • Methyl Ester: A potential hydrogen bond acceptor.

    • Carboxamide: A key functional group capable of acting as both a hydrogen bond donor and acceptor.

    • BCP Core: A rigid, saturated hydrocarbon framework.

The presence of both a methyl ester and a primary amide suggests the molecule has the capacity for strong interactions with polar solvents like water, which is expected to contribute positively to its aqueous solubility. However, the non-polar BCP core will counteract this to some extent. A precise understanding requires experimental determination.

The Imperative of Solubility in Drug Development

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[11] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. In drug discovery, two distinct types of solubility are measured, each with a specific purpose.[12][13]

  • Kinetic Solubility: This is the concentration of a compound in an aqueous buffer upon precipitation from a high-concentration dimethyl sulfoxide (DMSO) stock solution. It is a high-throughput measurement used in the early stages of discovery to quickly flag compounds with potential solubility liabilities.[12]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form. It is a more time- and resource-intensive measurement, typically reserved for late-stage lead optimization and preclinical development to guide formulation strategies.[12][14]

A Framework for Experimental Solubility Determination

The following protocols provide a self-validating system for accurately measuring the solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening and prioritization of compounds during early discovery phases.

Causality: The choice of a DMSO-to-buffer dilution method mimics the process used in many high-throughput biological screens, providing data that is directly relevant to those assays. The 2-hour incubation allows for precipitation to occur while maintaining high throughput.[12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1-2%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours. This period allows for the precipitation of the compound from the supersaturated solution.

  • Separation: Filter the plate through a 96-well filter plate (e.g., 0.45 µm pore size) to separate the precipitated solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared in the same buffer/DMSO mixture.[13]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the saturated filtrate.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method for determining true equilibrium solubility.[14][15]

Causality: This method ensures that the system reaches thermodynamic equilibrium between the dissolved solute and the excess solid phase, providing the most reliable and accurate measure of a compound's maximum solubility in a given medium.[13] A 24-hour incubation is standard to ensure this equilibrium is reached.[15]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials containing the desired aqueous media (e.g., pH-adjusted buffers, simulated gastric fluid).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24 hours.

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at high speed.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is critical to immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

  • Dilution & Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Verification: It is crucial to analyze the remaining solid by a method like XRPD (X-ray Powder Diffraction) to ensure that no polymorphic or solvate form changes occurred during the equilibration period.

The overall experimental workflow is illustrated in the diagram below.

Compound Test Compound (Solid) DMSO_Stock Prepare 10 mM DMSO Stock Compound->DMSO_Stock Thermo Thermodynamic Solubility (Shake-Flask) Compound->Thermo Lead Optimization & Preclinical Kinetic Kinetic Solubility Assay (High-Throughput) DMSO_Stock->Kinetic Early Discovery Screening Analysis_K Quantify Filtrate (HPLC-UV / LC-MS) Kinetic->Analysis_K Analysis_T Quantify Supernatant (HPLC-UV / LC-MS) Thermo->Analysis_T Result_K Kinetic Solubility Value (µg/mL or µM) Analysis_K->Result_K Result_T Thermodynamic Solubility Value (µg/mL or µM) Analysis_T->Result_T Decision Compound Prioritization Go / No-Go Decision Result_K->Decision Result_T->Decision Formulation Strategy

Figure 2: Experimental workflow for solubility determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format.

MediumpHTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.425Experimental DataExperimental Data
Simulated Gastric Fluid (SGF, fasted)1.637Experimental DataExperimental Data
Simulated Intestinal Fluid (SIF, fasted)6.837Experimental DataExperimental Data

Interpretation: Based on the known benefits of the BCP scaffold, it is hypothesized that this compound will exhibit significantly higher aqueous solubility than its para-substituted benzamide analogue. The experimental data from the table above would be used to confirm or refute this hypothesis and to classify the compound according to the Biopharmaceutics Classification System (BCS).

Computational Approaches to Solubility Prediction

Alongside experimental work, in silico methods offer a rapid, cost-effective way to estimate solubility.[16][17] These models use a compound's structure to predict its properties.

  • Quantitative Structure-Property Relationship (QSPR): These models build mathematical equations that correlate structural descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with known solubility data.[16]

  • Machine Learning and Deep Learning: More advanced models use algorithms like artificial neural networks or random forests, trained on large datasets of experimentally determined solubilities, to predict the solubility of novel compounds.[11][18][19]

While powerful, it is critical to recognize that these are predictive tools. Their accuracy is dependent on the quality and diversity of the training data.[16] Therefore, computational predictions should always be validated with experimental data, particularly for key compounds progressing through the drug discovery pipeline.

Conclusion

This compound represents a class of molecules with high potential in drug discovery due to the advantageous properties conferred by the BCP scaffold. While its specific solubility has not been widely reported, this guide provides a robust, scientifically-grounded framework for its experimental determination. By employing a combination of high-throughput kinetic assays for initial screening and the gold-standard shake-flask method for definitive thermodynamic measurement, researchers can generate the high-quality data needed to make informed decisions. The anticipated favorable solubility of this compound, driven by its 3D architecture, underscores the power of the "escape from flatland" strategy in developing next-generation therapeutics.

References

The Multifaceted Mechanism of Action of β-Caryophyllene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> <_Step_3> <_Step_4> <_Step_5> <_Step_6> <_Step_7> <_Step_8> <_Step_9>

Abstract

β-caryophyllene (BCP), a bicyclic sesquiterpene found in numerous essential oils, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of BCP and its containing compounds. Moving beyond a surface-level overview, this document synthesizes current research to offer a detailed narrative on BCP's interactions with key cellular targets and its modulation of critical signaling pathways. We will delve into its well-established role as a selective agonist of the cannabinoid receptor 2 (CB2), its engagement with peroxisome proliferator-activated receptors (PPARs), and its influence on pivotal inflammatory and cell survival pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BCP's mechanism of action to inform future research and therapeutic development.

Introduction: β-Caryophyllene as a Prominent Phytocannabinoid

β-caryophyllene is a naturally occurring compound abundant in the essential oils of various plants, including black pepper, cloves, and cannabis.[1][2] Unlike other cannabinoids such as THC, BCP is not psychoactive, a characteristic that enhances its therapeutic appeal.[1][3] It is recognized as the first dietary cannabinoid due to its widespread presence in many spices and food plants.[4] The primary pharmacological interest in BCP stems from its potent anti-inflammatory, analgesic, and neuroprotective properties.[3][5] This guide will dissect the molecular interactions and signaling cascades that mediate these effects.

Primary Molecular Target: The Cannabinoid Receptor 2 (CB2)

The cornerstone of BCP's mechanism of action is its selective binding to and activation of the cannabinoid receptor 2 (CB2).[6][7] CB2 receptors are predominantly expressed in immune cells, including macrophages, and are integral to regulating inflammatory responses.[1][8]

2.1. Binding Affinity and Agonism

BCP acts as a full, selective agonist at the CB2 receptor, with a reported binding affinity (Ki) of 155 ± 4 nM.[4][6] Molecular docking studies have revealed that BCP interacts with the CB2 receptor at the same binding site as the potent synthetic agonist CP55,940, fitting into a hydrophobic pocket.[4] This selective agonism at CB2 receptors, without significant interaction with CB1 receptors, is the basis for BCP's non-psychoactive profile.[8]

2.2. Downstream Signaling from CB2 Receptor Activation

Upon activation by BCP, the G-protein coupled CB2 receptor initiates a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory and immunomodulatory effects.[4]

Inhibition of Pro-inflammatory Cytokine Production

A key consequence of CB2 receptor activation by BCP is the suppression of pro-inflammatory cytokine production.[1] In macrophages, BCP has been shown to inhibit the lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6] This effect is directly linked to the modulation of downstream signaling pathways.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

BCP's anti-inflammatory action is significantly mediated through its influence on the MAPK signaling pathways. Specifically, BCP has been demonstrated to inhibit the LPS-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2) in a CB2 receptor-dependent manner.[4][9]

BCP_MAPK_Pathway BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R Binds & Activates MAPK_Activation MAPK Activation (ERK1/2, JNK1/2) CB2R->MAPK_Activation Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK_Activation Inflammation Pro-inflammatory Cytokine Production MAPK_Activation->Inflammation Promotes

Caption: BCP's inhibition of the MAPK pathway via CB2R activation.

Secondary and Synergistic Mechanisms of Action

Beyond its primary interaction with the CB2 receptor, BCP's therapeutic effects are amplified through its influence on other key cellular targets and pathways.

3.1. Peroxisome Proliferator-Activated Receptors (PPARs)

BCP also interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ.[9][10] These nuclear receptors are crucial in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.[9]

  • PPAR-γ: The activation of PPAR-γ by BCP contributes significantly to its anti-inflammatory effects.[11] This has been observed to occur through a cross-talk mechanism with the CB2 receptor.[11][12] Studies have shown that the anti-arthritic effects of BCP are mediated by both CB2 and PPAR-γ activation.[11][12] The activation of PPAR-γ can inhibit the expression of pro-inflammatory genes.[13]

  • PPAR-α: BCP has been shown to directly bind to the ligand-binding domain of PPAR-α.[14] This interaction is implicated in BCP's ability to protect against diet-induced dyslipidemia and vascular inflammation.[15][16]

3.2. Modulation of the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. BCP has been shown to inhibit the activation of the NF-κB pathway.[17][18] This inhibition is a central mechanism for its anti-inflammatory and anti-cancer effects.[17][19]

The inhibitory effect of BCP on NF-κB can be mediated through both CB2-dependent and independent mechanisms.[18][20] For instance, β-caryophyllene oxide, a derivative of BCP, has been shown to inhibit TNFα-induced degradation of IκBα, a critical step in NF-κB activation.[17]

BCP_NFkB_Pathway cluster_nucleus Nucleus BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R Activates PPARg PPAR-γ BCP->PPARg Activates IKK IκB Kinase (IKK) CB2R->IKK Inhibits PPARg->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Sequesters in cytoplasm NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Promotes

Caption: BCP's inhibition of the NF-κB signaling pathway.

Pharmacological Effects and Therapeutic Implications

The multifaceted mechanism of action of BCP translates into a broad spectrum of pharmacological effects with significant therapeutic potential.

Pharmacological EffectKey Mediating PathwaysTherapeutic Implications
Anti-inflammatory CB2 activation, PPAR-γ activation, Inhibition of MAPK and NF-κB pathwaysInflammatory conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.[5][11][21]
Analgesic CB2 activation, potential interaction with opioid systemsNeuropathic and inflammatory pain.[2][3][22]
Neuroprotective CB2 activation, PPAR-γ activation, reduction of neuroinflammationNeurodegenerative diseases like Alzheimer's and Multiple Sclerosis.[3][5][23]
Metabolic Regulation PPAR-α and PPAR-γ activationMetabolic disorders including dyslipidemia and non-alcoholic fatty liver disease.[1][15][24]

Experimental Protocols for Investigating BCP's Mechanism of Action

To rigorously investigate the mechanisms described above, a combination of in vitro and in vivo experimental approaches is essential.

5.1. In Vitro Assays

CB2 Receptor Binding Assay
  • Objective: To determine the binding affinity of BCP for the CB2 receptor.

  • Methodology:

    • Prepare cell membranes from cells overexpressing the human CB2 receptor (e.g., HEK293 or CHO cells).

    • Incubate the membranes with a radiolabeled CB2 ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of BCP.

    • Separate bound from free radioligand using filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the Ki value for BCP using competitive binding analysis.

NF-κB Luciferase Reporter Assay
  • Objective: To quantify the inhibitory effect of BCP on NF-κB activation.

  • Methodology:

    • Transfect cells (e.g., HEK293T or HeLa cells) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.[25][26]

    • Pre-treat the cells with varying concentrations of BCP.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and measure luciferase activity using a luminometer.[25][27]

    • A decrease in luciferase activity in BCP-treated cells indicates inhibition of the NF-κB pathway.[28][29]

Luciferase_Assay_Workflow Start Start: Transfected Cells (NF-κB Luciferase Reporter) Step1 Step 1: Pre-treat with BCP Start->Step1 Step2 Step 2: Stimulate with NF-κB Activator (e.g., TNF-α) Step1->Step2 Step3 Step 3: Cell Lysis Step2->Step3 Step4 Step 4: Measure Luciferase Activity (Luminometer) Step3->Step4 Result Result: Decreased Luminescence (Indicates NF-κB Inhibition) Step4->Result

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

5.2. In Vivo Models

Animal models are crucial for validating the in vitro findings and assessing the therapeutic efficacy of BCP.

  • Carrageenan-Induced Paw Edema: A common model to evaluate the acute anti-inflammatory effects of BCP. The reduction in paw swelling in BCP-treated animals compared to controls indicates anti-inflammatory activity.[6]

  • Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis where BCP's ability to reduce joint inflammation and damage can be assessed.[12]

  • Animal Models of Neuropathic Pain: Models such as chronic constriction injury (CCI) of the sciatic nerve can be used to evaluate the analgesic effects of BCP on neuropathic pain.[30]

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of BCP is essential for its development as a therapeutic agent. BCP is a hydrophobic and volatile compound, which can present challenges for its oral bioavailability.[31][32] Studies in rats have shown that the oral bioavailability of BCP is low.[33] However, formulation strategies, such as inclusion complexes with cyclodextrins, have been shown to significantly increase its oral bioavailability.[34] Glucuronidation appears to be a significant metabolic pathway for BCP.[33]

Conclusion and Future Directions

β-caryophyllene presents a compelling profile as a multi-target therapeutic agent with a well-defined mechanism of action centered on the activation of the CB2 receptor and modulation of the PPAR and NF-κB signaling pathways. Its non-psychoactive nature and favorable safety profile make it an attractive candidate for the development of novel therapies for a range of inflammatory, painful, and neurodegenerative conditions.

Future research should focus on:

  • Optimizing drug delivery systems to enhance the bioavailability of BCP.[31][35]

  • Further elucidating the cross-talk between the CB2 receptor and other signaling pathways.

  • Conducting well-designed clinical trials to validate the therapeutic efficacy of BCP in human diseases.

By continuing to unravel the intricate molecular mechanisms of β-caryophyllene, the scientific community can unlock its full therapeutic potential for the benefit of patients.

References

introduction to bicyclo[1.1.1]pentane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bicyclo[1.1.1]pentane in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

Bicyclo[1.1.1]pentane (BCP) has emerged as a fascinating and highly valuable structural motif in modern medicinal chemistry. Its rigid, rod-like geometry, coupled with its small size, offers a unique solution to the persistent challenge of navigating chemical space with precision. This guide provides an in-depth exploration of the BCP core, from its fundamental properties and synthesis to its strategic application in drug design as a bioisostere for traditionally problematic groups like para-substituted phenyl rings and tert-butyl groups. We will delve into the causality behind its adoption, detailing the specific advantages it confers in terms of metabolic stability, solubility, and receptor-ligand interactions, supported by experimental protocols and case studies.

The Strategic Imperative for Novel Bioisosteres: Beyond Flatland

For decades, medicinal chemists have relied on a relatively limited toolkit of bioisosteres to optimize drug candidates. The para-substituted benzene ring, for instance, is ubiquitous, serving as a rigid scaffold to project substituents into specific binding pockets. However, this aromatic linker is often associated with metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, and can contribute to undesirable lipophilicity. Similarly, the tert-butyl group, while sterically bulky, lacks directional vectors for further chemical elaboration.

The limitations of these conventional scaffolds have driven the exploration of saturated, three-dimensional structures that can better mimic their spatial arrangement while offering improved physicochemical properties. This is where bicyclo[1.1.1]pentane distinguishes itself.

Bicyclo[1.1.1]pentane: A Profile of a Unique Scaffold

BCP is a highly strained, cage-like hydrocarbon consisting of five carbon atoms arranged in a structure with two bridgehead carbons. This unique arrangement imparts a set of properties that are highly advantageous for drug design.

  • Rigid, Linear Geometry: The most compelling feature of BCP is its rigid, linear structure. The two bridgehead carbons (C1 and C3) and their substituents are held approximately 1.84 Å apart, providing a compact and unbendable linker that effectively mimics the spacing of a para-substituted phenyl ring. This rigidity minimizes the entropic penalty upon binding to a target protein.

  • Improved Physicochemical Properties: Replacing an aromatic ring with a saturated BCP core significantly alters a molecule's properties. Generally, this substitution leads to:

    • Reduced Lipophilicity (logP): The non-planar, saturated nature of BCP typically lowers the molecule's logP compared to its aromatic counterpart, which can improve solubility and reduce off-target effects.

    • Enhanced Aqueous Solubility (logS): The decrease in lipophilicity and disruption of crystal packing often results in a marked increase in aqueous solubility, a critical parameter for oral bioavailability.

    • Increased Metabolic Stability: The C-H bonds in the BCP cage are less susceptible to oxidative metabolism by CYP enzymes compared to the electron-rich phenyl ring, often leading to a longer half-life and improved metabolic profile.

Data Presentation: BCP vs. Classical Bioisosteres
Propertypara-Substituted Phenyltert-Butyl GroupBicyclo[1.1.1]pentane (1,3-disubstituted)
Geometry Planar, AromaticTetrahedral, BulkyLinear, Rigid Cage
Vectorial Exit 180°Non-directional~180°
Typical logP Contribution HighModerate-HighLow-Moderate
Metabolic Liability High (Aromatic Oxidation)Moderate (Aliphatic Oxidation)Low
Synthetic Access Well-establishedWell-establishedIncreasingly accessible

Synthesis of Bicyclo[1.1.1]pentane Derivatives: Key Methodologies

The practical application of BCP in drug discovery hinges on efficient and scalable synthetic routes. While initially considered a chemical curiosity, several robust methods have been developed for the synthesis of key BCP building blocks. The most common precursor is [1.1.1]propellane, a highly strained molecule that readily undergoes radical addition reactions.

Experimental Protocol: Synthesis of BCP-Iodide from [1.1.1]Propellane

This protocol describes a common method for generating a key BCP intermediate that can be further functionalized.

Materials:

  • [1.1.1]Propellane solution in diethyl ether

  • Iodine (I₂)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Toluene, anhydrous

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Setup: Assemble a Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add anhydrous toluene. Dissolve Iodine (1.2 equivalents) in the toluene with stirring.

  • Initiation: Add AIBN (0.1 equivalents).

  • Reaction: Slowly add the solution of [1.1.1]propellane (1.0 equivalent) in diethyl ether to the iodine solution at room temperature over 1 hour.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The characteristic purple color of iodine will fade as it is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-iodobicyclo[1.1.1]pentane, can be purified by column chromatography or distillation.

Visualization: Synthetic Pathways to Functionalized BCPs

This diagram illustrates the central role of [1.1.1]propellane in accessing functionalized BCP building blocks.

BCP_Synthesis propellane [1.1.1]Propellane radical_add Radical Addition propellane->radical_add Initiator (AIBN) + R-X bcp_x BCP-X (X = I, Br, SPh) radical_add->bcp_x suzuki Suzuki Coupling bcp_x->suzuki Pd Catalyst + Arylboronic Acid sonogashira Sonogashira Coupling bcp_x->sonogashira Pd/Cu Catalysts + Terminal Alkyne bcp_aryl BCP-Aryl suzuki->bcp_aryl bcp_alkyne BCP-Alkyne sonogashira->bcp_alkyne

Caption: Synthesis of functionalized BCPs from [1.1.1]propellane.

Case Studies: BCP in Action

The true value of the BCP core is demonstrated in its successful application in drug discovery programs, where it has been used to overcome specific challenges.

Case Study 1: Gamma Secretase Modulators for Alzheimer's Disease

Researchers at Bristol-Myers Squibb were developing gamma-secretase modulators for the treatment of Alzheimer's disease. An initial lead compound contained a para-substituted phenyl ring that was a hotspot for metabolic oxidation.

The Challenge: Improve metabolic stability without sacrificing potency.

The Solution: The replacement of the phenyl ring with a 1,3-disubstituted BCP core.

The Outcome:

  • Metabolic Stability: The BCP analogue showed significantly reduced clearance in human liver microsomes.

  • Potency: The compound retained high potency, demonstrating that the BCP core effectively mimicked the spatial orientation of the original phenyl ring.

  • Solubility: A notable increase in aqueous solubility was observed, improving the overall drug-like properties of the molecule.

Visualization: Bioisosteric Replacement Strategy

This diagram illustrates the logic of replacing a metabolically labile phenyl ring with a stable BCP core.

Bioisostere_Replacement cluster_0 Initial Lead Compound cluster_1 Optimized Compound Lead R1-Phenyl-R2 Metabolism CYP450 Oxidation (Metabolic Liability) Lead->Metabolism Replacement Bioisosteric Replacement Lead->Replacement Optimized R1-BCP-R2 Properties Improved Stability Increased Solubility Retained Potency Optimized->Properties Replacement->Optimized

Caption: Logic of Phenyl-to-BCP Bioisosteric Replacement.

Conclusion and Future Outlook

Bicyclo[1.1.1]pentane is more than a mere chemical curiosity; it is a validated and powerful tool in the medicinal chemist's arsenal. Its unique combination of a rigid, linear geometry and favorable physicochemical properties makes it an outstanding bioisostere for problematic aromatic and aliphatic groups. As synthetic methodologies become more robust and accessible, the adoption of the BCP core is expected to grow, enabling the design of safer, more effective therapeutics that successfully navigate beyond the "flatland" of traditional aromatic scaffolds. The strategic incorporation of this three-dimensional scaffold will undoubtedly continue to unlock new possibilities in drug discovery, leading to the development of novel clinical candidates with superior pharmacological profiles.

Methodological & Application

Application Note & Synthesis Protocol: Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the modern era of drug discovery, the concept of "escaping flatland" has gained significant traction. This paradigm advocates for moving away from planar, aromatic structures towards more three-dimensional molecular scaffolds to improve physicochemical and pharmacokinetic properties.[1][2][3] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][4][5] Its rigid, rod-like structure can maintain the vectoral projection of substituents, similar to a 1,4-disubstituted arene, while often conferring enhanced aqueous solubility, metabolic stability, and improved permeability.[1][5] The unique strained carbocyclic framework of BCPs presents both synthetic challenges and opportunities for the development of novel drug candidates with superior pharmacological profiles.[6] This document provides a detailed protocol for the synthesis of methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate, a key building block for introducing the BCP motif into pharmaceutical agents.

Synthetic Strategy: A Multi-Step Approach from [1.1.1]Propellane

The most prevalent and versatile entry into the BCP scaffold begins with the highly strained and reactive intermediate, [1.1.1]propellane.[2][7] The central bond of [1.1.1]propellane is particularly susceptible to radical additions, providing a reliable method for installing two different functional groups at the bridgehead positions (C1 and C3).[7]

Our synthetic route to this compound is a three-stage process that leverages this reactivity:

  • Formation and Oxidation of a Diketo-BCP Intermediate: [1.1.1]Propellane, generated in situ, undergoes a photochemical reaction with 2,3-butanedione. The resulting 1,3-diacetylbicyclo[1.1.1]pentane is then subjected to a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[8]

  • Selective Mono-esterification: The symmetrically disubstituted dicarboxylic acid is then selectively converted to its mono-methyl ester, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. This differentiation is crucial for the subsequent selective functionalization.[9]

  • Amide Formation: The remaining carboxylic acid is activated, typically by conversion to an acyl chloride, and then reacted with ammonia to furnish the target primary amide, this compound.

This strategic approach allows for the controlled and differential functionalization of the BCP core, providing a reliable pathway to the asymmetrically substituted target molecule.

Visualizing the Synthesis Pathway

G cluster_0 Stage 1: BCP Core Formation cluster_1 Stage 2: Mono-esterification cluster_2 Stage 3: Amide Formation Propellane [1.1.1]Propellane DiacetylBCP 1,3-Diacetylbicyclo[1.1.1]pentane Propellane->DiacetylBCP 1. 2,3-Butanedione 2. hv DicarboxylicAcid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid DiacetylBCP->DicarboxylicAcid Br2, NaOH Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid DicarboxylicAcid->Monoester SOCl2, MeOH AcylChloride Methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate Monoester->AcylChloride SOCl2 or (COCl)2 FinalProduct This compound AcylChloride->FinalProduct NH3

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This procedure is adapted from the well-established method published in Organic Syntheses.[8]

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane298.8150 g0.167
Pentane72.15As required-
2,3-Butanedione86.0915 mL-
Sodium Hydroxide (NaOH)40.0043.3 g1.08
Bromine (Br₂)159.8125.5 mL0.495
Dioxane88.1136 mL-
Sodium Bisulfite (NaHSO₃)104.061.8 g-
Hydrochloric Acid (conc. HCl)36.4636 mL-

Procedure:

  • Generation of [1.1.1]Propellane: In situ generation of [1.1.1]propellane is performed from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane using an appropriate alkyl lithium reagent (e.g., MeLi) at low temperature, following established literature procedures.

  • Photochemical Addition: To the cold solution of [1.1.1]propellane, add 15 mL of freshly distilled 2,3-butanedione. Irradiate the mixture with a 450 W medium-pressure UV lamp at -10°C for 8 hours.[8]

  • Isolation of Diketone: Evaporate the solvents under reduced pressure. Wash the resulting crystalline material with cold 2:1 pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.

  • Haloform Reaction: In a three-necked flask equipped with a mechanical stirrer, add a solution of 43.3 g of NaOH in 315 mL of water and 25.5 mL of bromine. Cool the mixture to 0°C.

  • Add a solution of the 1,3-diacetylbicyclo[1.1.1]pentane (10 g, 0.066 mol) in 36 mL of dioxane dropwise, maintaining the temperature below 3°C.[8]

  • Stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir overnight.

  • Work-up: Add 1.8 g of sodium bisulfite and extract the solution with chloroform (3 x 50 mL). Acidify the aqueous layer with 36 mL of concentrated HCl.

  • Purification: The acidified solution is then continuously extracted with diethyl ether. Evaporation of the ether yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.

Part 2: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

This selective esterification is a critical step for differentiating the two carboxyl groups.[9]

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid156.1420.0 g0.128
Methanol (MeOH)32.04300 mL-
Thionyl Chloride (SOCl₂)118.9728 mL0.384

Procedure:

  • Dissolve 20.0 g of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in 300 mL of methanol in a round-bottom flask.

  • Carefully add 28 mL of thionyl chloride dropwise to the solution at room temperature. Caution: This reaction is exothermic and releases HCl gas.

  • Stir the mixture at room temperature overnight.

  • Remove the solvent and excess reagents under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid.[9]

Part 3: Synthesis of this compound

The final step involves the conversion of the remaining carboxylic acid to a primary amide.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid170.1610.0 g0.0588
Thionyl Chloride (SOCl₂) or Oxalyl Chloride118.97~5 equiv-
Dichloromethane (DCM)84.93100 mL-
Ammonia (NH₃) solution or gas17.03Excess-

Procedure:

  • Acyl Chloride Formation: Suspend 10.0 g of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in 100 mL of dry dichloromethane. Add thionyl chloride or oxalyl chloride (approx. 5 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution), typically 2-4 hours.

  • Remove the solvent and excess reagent in vacuo to yield the crude methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate.[10][11] This intermediate is often used directly in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in a suitable solvent like DCM or THF. Cool the solution to 0°C.

  • Bubble ammonia gas through the solution or add an excess of a concentrated aqueous or methanolic ammonia solution dropwise.[12]

  • Stir the reaction for 2 hours, allowing it to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product, this compound, can be purified by column chromatography or recrystallization.

Conclusion

The protocol outlined provides a robust and reproducible pathway for the synthesis of this compound, a valuable building block for drug discovery. By leveraging the unique reactivity of [1.1.1]propellane and employing a selective functionalization strategy, this protocol enables access to asymmetrically substituted BCPs. The incorporation of such three-dimensional scaffolds is a key strategy in modern medicinal chemistry to overcome the limitations of traditional planar molecules and to develop novel therapeutics with enhanced properties.

References

experimental procedure for making BCP amides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Bicyclo[1.1.1]pentane (BCP) Amides

Title: A Practical Guide to the Synthesis of Bridgehead Bicyclo[1.1.1]pentane (BCP) Amides for Medicinal Chemistry Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial bioisostere in modern drug discovery, offering a three-dimensional, saturated replacement for 1,4-disubstituted arenes, alkynes, and tert-butyl groups.[1][2] Its unique rigid structure can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[2][3] This application note provides a comprehensive, field-tested protocol for the synthesis of BCP amides, a key functional group for linking the BCP core to other molecular fragments. We detail a reliable two-step, one-pot procedure starting from a bridgehead BCP carboxylic acid, explain the chemical principles behind each step, and provide guidance on characterization and troubleshooting.

Introduction: The "Escape from Flatland"

In recent years, medicinal chemistry has seen a strategic shift away from planar, aromatic structures towards more C(sp3)-rich, three-dimensional molecules—a concept often termed "escape from flatland".[2][4] Saturated bioisosteres like the BCP core are at the forefront of this movement. By replacing a flat phenyl ring with a rigid BCP scaffold, chemists can explore new chemical space, improve pharmacokinetic profiles, and generate novel intellectual property.[2][3]

The amide bond is one of the most prevalent linkages in pharmaceuticals, valued for its stability and ability to participate in hydrogen bonding.[5][6] Therefore, robust methods for forming BCP amides are essential for integrating this valuable scaffold into drug candidates. This guide presents a standard, accessible protocol for coupling BCP carboxylic acids with amines.

Scientific Principles and Synthetic Strategy

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable under ambient conditions.[7] The core challenge is the low electrophilicity of the carboxylic acid's carbonyl carbon and the propensity for the amine (a base) and carboxylic acid (an acid) to form a non-reactive ammonium carboxylate salt.[7]

To overcome this, the carboxylic acid must first be "activated." The most common and reliable strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This is achieved by reacting the carboxylic acid with a reagent like oxalyl chloride or thionyl chloride. The highly electron-withdrawing chlorine atom makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.[8][9]

The subsequent reaction proceeds via a nucleophilic acyl substitution mechanism.[8] The amine's lone pair attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[8]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation A BCP Carboxylic Acid C BCP Acyl Chloride (Activated Intermediate) A->C Forms highly electrophilic carbonyl B Oxalyl Chloride (COCl)₂ B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Primary or Secondary Amine D->E F BCP Amide (Product) E->F Collapse & Cl⁻ Elimination G Triethylamine (Base) G->F Neutralizes HCl byproduct

Caption: General mechanism for BCP amide synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzylbicyclo[1.1.1]pentane-1-carboxamide as a representative example. The procedure is a two-step, one-pot reaction that can be adapted for various primary and secondary amines.

Materials and Equipment

Table 1: Reagents and Solvents

Reagent/Solvent Formula MW ( g/mol ) Amount Moles (mmol) Equivalents
Bicyclo[1.1.1]pentane-1-carboxylic acid C₆H₈O₂ 112.13 560 mg 5.0 1.0
Oxalyl Chloride (COCl)₂ 126.93 0.44 mL 6.0 1.2
Dichloromethane (DCM), anhydrous CH₂Cl₂ 84.93 25 mL - -
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 1 drop - Catalytic
Benzylamine C₇H₉N 107.15 0.60 mL 5.5 1.1

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.40 mL | 10.0 | 2.0 |

Table 2: Equipment and Consumables

Item Description
Round-bottom flask 100 mL, two-neck, oven-dried
Magnetic stirrer and stir bar
Ice bath
Syringes and needles For transfer of anhydrous solvents and reagents
Nitrogen or Argon line With manifold or balloon for inert atmosphere
Separatory funnel 250 mL
Rotary evaporator For solvent removal
TLC plates Silica gel GF254

| Glassware for chromatography | Column, flasks, etc. |

Step-by-Step Methodology

G start Start: Oven-dried 100 mL RBF setup Add BCP-COOH (1.0 eq) and anhydrous DCM (20 mL). Flush with N₂. start->setup cool Cool flask to 0 °C in an ice bath. setup->cool activate Add catalytic DMF (1 drop). Add oxalyl chloride (1.2 eq) dropwise via syringe. cool->activate stir_activate Stir at 0 °C for 30 min, then warm to RT. Stir for 1 hour. activate->stir_activate cool_again Re-cool flask to 0 °C. stir_activate->cool_again couple Add amine/TEA solution dropwise to the RBF. cool_again->couple add_amine In a separate vial, dissolve Benzylamine (1.1 eq) and TEA (2.0 eq) in DCM (5 mL). add_amine->couple react Remove ice bath. Stir at RT for 2-4 hours. Monitor by TLC. couple->react workup Quench with H₂O. Transfer to separatory funnel. Wash with 1M HCl, sat. NaHCO₃, and brine. react->workup dry Dry organic layer over Na₂SO₄, filter, and concentrate via rotary evaporation. workup->dry purify Purify crude product via silica gel column chromatography (e.g., Hexane/EtOAc gradient). dry->purify end Product: Pure BCP Amide purify->end

Caption: Experimental workflow for BCP amide synthesis.

  • Reaction Setup: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add bicyclo[1.1.1]pentane-1-carboxylic acid (560 mg, 5.0 mmol).

  • Inert Atmosphere: Cap the flask with septa, and purge with dry nitrogen or argon for 5 minutes.

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture until the solid is fully dissolved.

  • Activation Step: Cool the flask to 0 °C using an ice-water bath. Add one catalytic drop of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (0.44 mL, 6.0 mmol) dropwise over 5 minutes.

    • Causality Note: Vigorous gas evolution (CO₂, CO, HCl) will be observed. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active species for converting the acid to the acyl chloride.

  • Activation Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1 hour. The reaction is complete when gas evolution ceases.

  • Amine Addition: Re-cool the flask to 0 °C. In a separate vial, dissolve benzylamine (0.60 mL, 5.5 mmol) and triethylamine (1.40 mL, 10.0 mmol) in 5 mL of anhydrous DCM.

  • Coupling Reaction: Add the amine/triethylamine solution dropwise to the reaction flask over 10 minutes. A white precipitate (triethylammonium chloride) will form immediately.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the amine starting material.

  • Aqueous Workup: Once the reaction is complete, quench by slowly adding 20 mL of water. Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Causality Note: The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzylbicyclo[1.1.1]pentane-1-carboxamide as a white solid.

Characterization of the Product

Proper characterization is essential to confirm the structure and purity of the synthesized BCP amide.

Table 3: Expected Spectroscopic Data for N-benzylbicyclo[1.1.1]pentane-1-carboxamide

Technique Feature Expected Observation
¹H NMR BCP-CH Multiplet or sharp singlet around 2.1-2.5 ppm (6H)
Amide N-H Broad singlet around 5.8-6.5 ppm (1H), exchanges with D₂O
Benzyl CH₂ Doublet around 4.4-4.6 ppm (2H)
Aromatic C-H Multiplet around 7.2-7.4 ppm (5H)
¹³C NMR Amide C=O Signal around 170-175 ppm
BCP Bridgehead C Signals around 40-55 ppm
BCP Bridge C Signal around 25-35 ppm
IR Spectroscopy N-H Stretch Medium, sharp peak around 3300 cm⁻¹[10]
C=O Stretch (Amide I) Strong, sharp peak around 1640-1680 cm⁻¹[10][11]
Mass Spectrometry (ESI+) Molecular Ion [M+H]⁺ peak corresponding to the calculated exact mass.

| | Fragmentation | A common fragmentation is the cleavage of the N-CO bond.[12] |

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the carboxylic acid. 2. Wet reagents or solvents. 3. Amine is poorly nucleophilic.1. Ensure complete gas evolution during activation; extend reaction time if needed. 2. Use freshly opened anhydrous solvents and high-purity reagents. 3. For less reactive amines, consider a stronger coupling agent (e.g., HATU) or higher reaction temperatures.
Multiple Spots on TLC after Reaction 1. Incomplete reaction. 2. Side reactions (e.g., double acylation of primary amine).1. Extend reaction time or gently warm the reaction. 2. Ensure slow, controlled addition of the acyl chloride solution to the amine.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. If the product is a solid, consider recrystallization.

Safety Precautions

  • Oxalyl Chloride: Highly toxic, corrosive, and moisture-sensitive. Handle only in a well-ventilated fume hood. Reacts violently with water.

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • Triethylamine and Benzylamine: Corrosive and have strong odors. Handle with care in a fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Note & Protocols: High-Purity Isolation of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Bicyclo[1.1.1]pentane Scaffolds

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a cornerstone in modern medicinal chemistry, primarily serving as a three-dimensional, C(sp³)-rich bioisostere for para-substituted phenyl rings and other planar structures.[1][2] Its rigid, propeller-like geometry can significantly enhance key pharmaceutical properties, including aqueous solubility, metabolic stability, and bioavailability, while allowing chemists to "escape from flatland" and explore novel chemical space.[1][3]

Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate is a key bifunctional building block within this class. It provides two distinct points for chemical elaboration: a methyl ester and a primary amide. The utility of this intermediate in the synthesis of complex pharmaceutical agents necessitates its availability in exceptionally high purity. The presence of residual starting materials, synthetic byproducts, or diastereomers can compromise the yield, purity, and biological activity of subsequent compounds, creating significant challenges in drug discovery and development pipelines.

This document provides a comprehensive guide to the purification of this compound, moving beyond a simple recitation of steps to explain the underlying principles and rationale. We present field-proven protocols for silica gel chromatography and recrystallization, designed to be self-validating systems for achieving >98% purity.

Synthetic Context and Impurity Profile

Effective purification begins with an understanding of the potential impurities. The target compound is typically synthesized from 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid . The final amidation step, converting the carboxylic acid to a primary amide, is the primary source of impurities.

A common synthetic route involves:

  • Activation of the carboxylic acid, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Subsequent reaction with an ammonia source (e.g., bubbling ammonia gas, using ammonium hydroxide).[5]

Common Impurities to Consider:

  • Unreacted Starting Material: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Unreacted Intermediate: Methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate.[6]

  • Side Products: Symmetrically substituted compounds such as the di-amide or di-ester, arising from impurities in the initial starting materials.

  • Reagent Byproducts: Byproducts from coupling agents or chlorinating agents.

  • Residual Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, etc.

Strategic Approach to Purification

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the physical properties of the crude product. A multi-step approach, beginning with a liquid-liquid extraction workup followed by a high-resolution technique, is typically most effective.

Purification Method Selection
TechniquePrincipleScalabilityTypical PurityProsCons
Liquid-Liquid Extraction Partitioning between immiscible liquid phases based on pH and polarity.HighLow-MediumRemoves bulk ionic impurities; fast and cost-effective for initial cleanup.Low resolution; cannot separate structurally similar neutral compounds.
Silica Gel Chromatography Adsorption onto a polar stationary phase (silica) with elution by a mobile phase.Low-MediumHigh (>98%)High resolution for a wide range of compounds; versatile.Solvent-intensive; can be time-consuming; potential for product loss on the column.
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.HighVery High (>99%)Highly effective for crystalline solids; cost-effective and scalable; yields very pure material.Requires a crystalline product and a suitable solvent system; not effective for oils or amorphous solids.

Experimental Protocols

Protocol 1: High-Resolution Purification via Automated Flash Column Chromatography

This is the most versatile method, particularly when impurities have polarities close to the product.

Causality: Silica gel is a highly polar stationary phase. The target molecule, with its ester and amide groups, is moderately polar. It will adhere to the silica more strongly than non-polar impurities but less strongly than highly polar impurities like the starting carboxylic acid. A gradient elution, where the polarity of the mobile phase is gradually increased, allows for the sequential release of compounds, providing high-resolution separation.[1][4]

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_crude Crude Product (Post-Workup) dissolve Dissolve in minimal DCM or adsorb onto Celite/Silica prep_crude->dissolve load Load Sample dissolve->load pack Pack Silica Gel Column pack->load elute Elute with Heptane/EtOAc Gradient (e.g., 10% -> 70% EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions via TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent (Rotary Evaporator) pool->evap pure Pure Product (>98% Purity) evap->pure

Caption: Workflow for Flash Column Chromatography Purification.

Methodology:

  • Sample Preparation:

    • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane (DCM, ~2-3 mL).

    • Alternatively, for less soluble material, create a dry load by adsorbing a DCM solution of the crude product onto a small amount of silica gel (~2-3x the mass of the product) and evaporating the solvent to dryness. This often results in sharper bands and better separation.

  • Column and Eluent Setup:

    • Select a pre-packed silica gel column suitable for the scale (e.g., a 24g column for 1g of crude material).

    • Prepare the mobile phases: Eluent A (100% Heptane or Hexane) and Eluent B (100% Ethyl Acetate).

  • Elution Protocol:

    • Equilibrate the column with 5-10% Eluent B in A.

    • Load the prepared sample onto the column.

    • Begin the elution with an optimized gradient. A typical gradient might be:

      • 10% B for 2 column volumes (CV).

      • Linear gradient from 10% to 70% B over 10-15 CV.

      • Hold at 70% B for 2-3 CV to elute all components.

    • Monitor the elution using a UV detector (if the compound is UV active) or by collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) with a mobile phase that gives the product an Rf value of ~0.3 (e.g., 50% EtOAc/Heptane). Visualize spots using UV light and/or a potassium permanganate stain.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification via Recrystallization

This method is ideal for larger scales (>5 g) if the crude product is a solid and a suitable solvent system can be identified. It is highly efficient at removing trace impurities.

Causality: The principle relies on the target compound having high solubility in a chosen solvent at elevated temperature and low solubility at room temperature or below. Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). This exploits thermodynamic differences between the desired product and contaminants to build a highly ordered, and therefore pure, crystal lattice.

G start Crude Solid Product dissolve Dissolve in Minimum Boiling Solvent (e.g., EtOAc/Heptane) start->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes cool Slowly Cool to Room Temp, then to 0-4°C hot_filt_q->cool No hot_filt->cool crystals Crystal Formation cool->crystals isolate Isolate via Vacuum Filtration crystals->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry finish Pure Crystalline Product (>99% Purity) dry->finish

Caption: Decision Workflow for Recrystallization.

Methodology:

  • Solvent System Screening (Small Scale):

    • Test various solvents and binary mixtures. Good candidates for a moderately polar compound include Ethyl Acetate/Heptane, Dichloromethane/Hexane, or Methyl tert-butyl ether (MTBE)/Pentane.[1][3]

    • A successful system will fully dissolve the crude material when hot but yield significant precipitate upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the more soluble component of a binary system) portion-wise while heating to a gentle boil until the solid just dissolves. Avoid adding excess solvent, as this will reduce yield.

  • Decolorization/Hot Filtration (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added.

    • If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and gently wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Purity Verification

The success of any purification protocol must be validated.

  • ¹H NMR Spectroscopy: Confirm the structural integrity and absence of proton signals from impurities. For similar BCP structures, the six bridgehead protons typically appear as a sharp singlet.[3][4]

  • LC-MS: Determine the mass of the compound and assess purity by integrating the peak area.

  • Melting Point: A sharp, well-defined melting point is a strong indicator of high purity for a crystalline solid.

By applying these detailed and rationally grounded protocols, researchers can confidently obtain this compound of the high purity required for demanding applications in pharmaceutical research and development.

References

The Bicyclo[1.1.1]pentane Motif: A Guide to Utilizing Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

For decades, medicinal chemists have often operated in a "flatland" dominated by aromatic rings. While the venerable phenyl group has been a cornerstone of drug design, its inherent properties can lead to metabolic liabilities, poor solubility, and off-target effects. The strategic replacement of these planar moieties with saturated, three-dimensional scaffolds is a powerful approach to overcome these challenges. Among the most promising of these non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.[1][2]

This rigid, rod-like structure serves as an excellent mimic for a para-substituted phenyl ring, while also being a suitable replacement for internal alkynes and bulky tert-butyl groups.[1] The introduction of a BCP scaffold into a drug candidate has been shown to significantly improve physicochemical properties crucial for therapeutic success. These enhancements include increased aqueous solubility, greater metabolic stability, and improved cell permeability.[2] Furthermore, the unique geometry of the BCP core can lead to novel intellectual property.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key BCP building block: Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate . We will delve into its synthesis, physicochemical properties, and its strategic implementation in drug design workflows, supported by detailed protocols and practical insights.

The Strategic Advantage of the Bicyclo[1.1.1]pentane Core

The utility of the BCP scaffold stems from its unique combination of rigidity and a three-dimensional arrangement of substituents. This contrasts sharply with the planarity of a phenyl ring.

Key Physicochemical Improvements:

  • Enhanced Solubility: The disruption of planar stacking interactions and the introduction of a more polar, sp³-rich core generally leads to a significant increase in aqueous solubility.[3] This is a critical parameter for achieving good oral bioavailability.

  • Improved Metabolic Stability: The saturated carbons of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2] This can lead to a longer half-life and a more predictable pharmacokinetic profile.

  • Increased Cell Permeability: By reducing planarity and increasing the fraction of sp³-hybridized carbons (Fsp³), BCP-containing compounds often exhibit improved passive permeability across cell membranes.[2]

  • Reduced Non-Specific Binding: The replacement of a lipophilic phenyl ring with the less lipophilic BCP core can decrease non-specific binding to proteins and other biological macromolecules, potentially reducing off-target toxicity.[2]

This compound: A Versatile Building Block

This compound is a bifunctional building block that provides two key points for molecular elaboration. The methyl ester and the primary amide can be further functionalized or serve as key interaction points with a biological target.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₁NO₃[4]
Molecular Weight 169.18 g/mol [4]
CAS Number 156329-77-0
Synthesis Protocol

The following protocol is adapted from established literature procedures for the synthesis of asymmetrically substituted BCPs.[1] The synthesis starts from the commercially available Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.

Workflow for the Synthesis of this compound

Synthesis_Workflow A Dimethyl bicyclo[1.1.1]pentane- 1,3-dicarboxylate (D) R NaOH, Methanol, Reflux A->R B Methyl 3-carbamoylbicyclo[1.1.1]- pentane-1-carboxylate (E) R->B

Caption: Synthetic route to the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (D) (1.48 g, 8.04 mmol) in methanol (20 mL) at 23 °C, add a solution of sodium hydroxide (324 mg, 8.10 mmol) in methanol drop-wise over 10 minutes.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford this compound (E).[1]

Expected Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 3.69 (s, 3H), 2.38 (s, 6H). Note: This data is for a similar compound and should be used as a reference.[2]

  • GCMS m/z: 183 (M-1).[1]

Application in Drug Design: A Bioisosteric Replacement Strategy

The primary application of this compound in drug design is as a scaffold to replace a para-substituted phenyl ring where the substituents are an ester and an amide.

Conceptual Workflow for Bioisosteric Replacement

Bioisostere_Strategy cluster_0 Initial Lead Compound cluster_1 Problem Identification cluster_2 Proposed Solution cluster_3 Synthesis cluster_4 Resulting Analog A Lead with p-substituted phenyl ring B Poor Solubility Metabolic Instability Off-target effects A->B Pharmacokinetic Profiling C Bioisosteric Replacement with BCP scaffold B->C Design Hypothesis D Incorporate Methyl 3-carbamoyl- bicyclo[1.1.1]pentane-1-carboxylate C->D Synthetic Chemistry E BCP-containing analog with improved ADME properties D->E Characterization and In Vitro/In Vivo Testing

Caption: Workflow for BCP bioisosteric replacement.

Case Study Example: γ-Secretase Inhibitor

A groundbreaking example of the successful application of the BCP motif was in the design of a γ-secretase inhibitor by Stepan et al.[2] They replaced a fluorophenyl moiety in the parent compound with a BCP analogue. This modification led to a significant improvement in aqueous solubility and passive permeability, resulting in enhanced oral absorption, while maintaining potent inhibitory activity.[1]

Protocol for Incorporating the Building Block

The functional handles of this compound allow for a variety of subsequent chemical transformations.

1. Amide Coupling:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Protocol for Hydrolysis and Amide Coupling:

  • Hydrolysis: Dissolve this compound in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Amide Coupling: To a solution of the resulting carboxylic acid in a suitable solvent (e.g., DMF or DCM), add the desired amine, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion. Purify the final product by column chromatography or preparative HPLC.

2. Hofmann Rearrangement:

The primary amide can be converted to a primary amine via a Hofmann rearrangement, providing a key vector for further functionalization.

Protocol for Hofmann Rearrangement:

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Reagent Addition: Add a solution of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, and a base (e.g., potassium hydroxide).

  • Reaction Conditions: Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent and purify by column chromatography to yield the corresponding methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the modern medicinal chemist. Its incorporation into drug candidates as a bioisosteric replacement for a para-substituted phenyl ring offers a proven strategy to enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The protocols outlined in this guide provide a starting point for the synthesis and application of this important scaffold. As the drive to "escape from flatland" continues, the strategic use of three-dimensional building blocks like BCPs will be instrumental in the discovery and development of the next generation of therapeutics.

References

Bicyclo[1.1.1]pentane (BCP) Derivatives in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Drug Design with Bicyclo[1.1.1]pentanes

In the realm of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that enhance the efficacy and safety of drug candidates is paramount. For decades, the phenyl ring has been a ubiquitous structural motif in a vast number of pharmaceuticals. However, its aromatic and planar nature often contributes to metabolic liabilities, poor solubility, and off-target effects. The strategic replacement of this "flat" arene with three-dimensional, saturated bioisosteres has emerged as a powerful strategy to overcome these limitations, a concept often referred to as "escaping from flatland."[1]

Among the most promising of these 3D scaffolds is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, yet remarkably stable, cage-like structure serves as an effective non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2][3][4] The unique geometry of the BCP cage, with its bridgehead substituents exiting in a linear fashion, closely mimics the 1,4-disubstitution pattern of a phenyl ring, while its sp³-rich character imparts a range of desirable physicochemical properties.[5]

The incorporation of a BCP moiety into a drug candidate can lead to significant improvements in its pharmaceutical properties, including:

  • Enhanced Solubility: The non-planar, saturated nature of the BCP core disrupts crystal packing and reduces intermolecular π-π stacking interactions, often leading to a substantial increase in aqueous solubility.[1][2]

  • Improved Metabolic Stability: The high C-H bond dissociation energy of the BCP cage renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.[6][7]

  • Favorable Pharmacokinetic Profile: The combination of increased solubility and metabolic stability frequently translates to improved oral bioavailability and a more desirable pharmacokinetic profile.[3][8][9]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP core compared to a phenyl ring can decrease non-specific binding to plasma proteins and other biological macromolecules.[5][10]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis, evaluation, and application of BCP derivatives in medicinal chemistry.

Visualizing the Bioisosteric Relationship

To appreciate the structural mimicry of a BCP core to a para-substituted phenyl ring, the following diagram illustrates their comparative geometries.

Caption: Structural comparison of a para-substituted phenyl ring and a 1,3-disubstituted BCP.

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The synthesis of functionalized BCPs has evolved significantly, with the ring-opening of the highly strained [1.1.1]propellane being the most common and versatile strategy.[4] This section details two robust protocols for the synthesis of BCP building blocks.

Protocol 1: Triethylborane-Initiated Radical Addition to [1.1.1]Propellane

This method provides a mild and efficient route to 1-halo-3-substituted BCPs, which are versatile intermediates for further functionalization.[2]

Workflow for Triethylborane-Initiated Radical Addition

G start Start propellane [1.1.1]Propellane Solution start->propellane alkyl_halide Alkyl Halide start->alkyl_halide initiator Triethylborane (BEt3) start->initiator reaction Reaction Mixture (Room Temperature) propellane->reaction alkyl_halide->reaction initiator->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Halo-3-substituted BCP purification->product

Caption: Workflow for the synthesis of 1-halo-3-substituted BCPs.

Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., Et₂O)

  • Alkyl halide (iodide or bromide)

  • Triethylborane (1.0 M solution in hexanes)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl halide (1.0 equiv).

  • Dissolve the alkyl halide in the anhydrous solvent.

  • Add the [1.1.1]propellane solution (1.5-2.0 equiv) to the reaction mixture.

  • Initiate the reaction by the dropwise addition of the triethylborane solution (0.1 equiv). The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-halo-3-substituted BCP.

Protocol 2: Photochemical Flow Synthesis of BCP Derivatives

Photochemical methods, particularly in a continuous flow setup, offer a scalable and efficient approach to BCP synthesis.[3][11][12] This protocol describes a general procedure for the photochemical addition of various radical precursors to [1.1.1]propellane.

Materials:

  • [1.1.1]Propellane solution

  • Radical precursor (e.g., alkyl iodide, N-hydroxyphthalimide ester)

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst)

  • Anhydrous and degassed solvent

  • Flow photochemistry setup (e.g., Vapourtec E-Series with a UV-150 photoreactor)

  • Syringe pumps

Procedure:

  • Prepare separate stock solutions of [1.1.1]propellane, the radical precursor, and the photocatalyst in the chosen solvent.

  • Set up the flow photoreactor according to the manufacturer's instructions, ensuring the system is purged with an inert gas.

  • Using syringe pumps, introduce the reactant solutions into a mixing unit before they enter the photoreactor coil.

  • Irradiate the reaction mixture with the appropriate wavelength of light (e.g., blue LEDs for many photoredox catalysts) as it flows through the reactor.

  • Control the residence time in the reactor by adjusting the flow rate to optimize the reaction conversion.

  • Collect the output solution from the reactor.

  • The product can often be isolated by simple evaporation of the solvent, or if necessary, purified by standard techniques such as column chromatography.

Case Studies: BCP Derivatives in Drug Development

The transformative potential of BCPs is best illustrated through their successful application in preclinical and clinical drug candidates.

Case Study 1: BCP Analogue of a γ-Secretase Inhibitor (BMS-708163)

The replacement of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a BCP moiety resulted in a compound with significantly improved physicochemical and pharmacokinetic properties, while maintaining potent enzymatic inhibition.[13] This is a landmark example of the "escape from flatland" strategy.

Comparative Properties of BMS-708163 and its BCP Analogue

PropertyBMS-708163 (Parent)BCP AnalogueFold Improvement
Aqueous Solubility LowSignificantly Higher>50x[10]
Passive Permeability ModerateImproved-
Oral Bioavailability (Mouse) GoodExcellent~4x increase in Cmax and AUC[13]
γ-Secretase IC₅₀ 0.30 nM[9]Equipotent-

γ-Secretase Signaling Pathway in Alzheimer's Disease

The γ-secretase enzyme is a key target in Alzheimer's disease as it is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brain.[12][14][15][16][17][18]

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Amyloidogenic Pathway alpha_secretase α-Secretase APP->alpha_secretase Non-amyloidogenic Pathway sAPPb sAPPβ beta_secretase->sAPPb CTF99 C99 fragment beta_secretase->CTF99 gamma_secretase γ-Secretase Ab Amyloid-β (Aβ) Peptides (Aβ40, Aβ42) gamma_secretase->Ab AICD APP Intracellular Domain (AICD) gamma_secretase->AICD gamma_secretase->AICD p3 p3 fragment gamma_secretase->p3 sAPPa sAPPα alpha_secretase->sAPPa CTF83 C83 fragment alpha_secretase->CTF83 CTF99->gamma_secretase CTF83->gamma_secretase

Caption: Amyloidogenic and non-amyloidogenic processing of APP.

Case Study 2: BCP Analogue of Imatinib

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. A BCP analogue of imatinib was synthesized to explore the impact of replacing a phenyl group with a BCP core. The BCP analogue demonstrated a remarkable improvement in thermodynamic solubility.[19][20]

Comparative Properties of Imatinib and its BCP Analogue

PropertyImatinib (Parent)BCP AnalogueFold Improvement
Thermodynamic Solubility (pH 7.4) ~30 µM[21]2506 µM[21]>80x
cLogP 3.5[22]Lower-
ABL1 Kinase Inhibition (IC₅₀) PotentLess Potent-
Cytotoxicity (K562 cells) PotentLess Potent-
Case Study 3: BCP Analogue of Bosentan

Bosentan is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. A BCP analogue was developed where a tert-butyl group was replaced by a BCP moiety.

Comparative Properties of Bosentan and its BCP Analogue

PropertyBosentan (Parent)BCP Analogue
Aqueous Solubility PoorImproved
Metabolic Stability Metabolized by CYP2C9 and CYP3A4[23]Potentially Improved
Endothelin Receptor Antagonism PotentMaintained
Oral Bioavailability ~50% in healthy subjectsPotentially Improved

Experimental Protocols for Property Assessment

To quantitatively assess the benefits of BCP incorporation, a suite of standardized in vitro assays is employed.

Protocol 3: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Materials:

  • Test compound and reference compounds

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing PBS (e.g., 198 µL) to achieve the final desired concentrations.

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, for a direct UV assay, centrifuge the plate to pellet any precipitate, and measure the UV absorbance of the supernatant to determine the concentration of the dissolved compound.

Protocol 4: Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[2]

Materials:

  • Test compound and positive control (e.g., a known rapidly metabolized compound)

  • Human liver microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound to the wells.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 5: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.[11][14]

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled test compound and a known competitor

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

Conclusion

The bicyclo[1.1.1]pentane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal for lead optimization. Its ability to serve as a 3D bioisostere for common aromatic and aliphatic groups, coupled with the often-dramatic improvements in physicochemical and pharmacokinetic properties, makes it a compelling design element in modern drug discovery. The synthetic accessibility of BCP derivatives has expanded significantly, enabling their broader application. By leveraging the protocols and insights provided in this guide, researchers can effectively harness the potential of BCPs to design and develop next-generation therapeutics with enhanced developability and clinical performance.

References

Application Notes and Protocols for Amide Coupling with Bicyclo[1.1.1]pentane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical structural component in modern medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for the phenyl ring.[1][2] Its incorporation into drug candidates has been shown to significantly enhance physicochemical properties such as solubility and metabolic stability, while reducing non-specific binding.[2][3] This guide provides a detailed examination of the amide coupling reaction with bicyclo[1.1.1]pentane-1-carboxylic acid, a key transformation for integrating the BCP scaffold into complex molecular architectures. We will explore the selection of coupling reagents, outline detailed experimental protocols, and discuss the mechanistic rationale behind these choices to ensure reproducible and high-yielding syntheses.

The Strategic Importance of the Bicyclo[1.1.1]pentane Scaffold

The relentless pursuit in drug discovery to "escape from flatland" has driven the adoption of C(sp3)-rich structures that offer superior three-dimensional profiles compared to traditional aromatic systems.[4] The BCP scaffold is a paramount example of this strategy. Its rigid, rod-like structure effectively mimics the geometry of a para-substituted benzene ring while occupying a novel chemical space.[5] This substitution can lead to a range of benefits:

  • Improved Solubility: The replacement of a flat, aromatic ring with a saturated BCP core disrupts π-π stacking interactions, which can significantly improve a compound's aqueous solubility.[2]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes renders BCP-containing compounds more resistant to metabolic degradation.[2][3]

  • Reduced Non-Specific Binding: The less lipophilic nature of the BCP moiety compared to a phenyl ring often leads to a reduction in non-specific protein binding, a desirable trait for improving a drug's therapeutic index.[2]

  • Novel Chemical Space: The unique vectoral orientation of substituents on the BCP bridgehead carbons provides new opportunities for exploring pharmacophore space and establishing novel intellectual property.[6]

A seminal example of the successful application of this bioisosteric replacement was reported by Pfizer, where the substitution of a phenyl ring with a BCP moiety in a γ-secretase inhibitor led to a compound with equipotent enzymatic inhibition but with markedly improved oral absorption characteristics.[3]

The Amide Coupling Reaction: A Gateway to BCP-Containing Molecules

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. For bicyclo[1.1.1]pentane-1-carboxylic acid, this reaction is the primary method for its incorporation into larger molecules. The core of the reaction involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Amide Coupling Mechanism cluster_0 Activation cluster_1 Coupling BCP_Acid BCP-COOH Activated_Ester BCP-CO-X (Activated Intermediate) BCP_Acid->Activated_Ester Activation Activator Coupling Reagent (e.g., HATU, EDC) Activator->Activated_Ester Amide BCP-CO-NHR (Product) Activated_Ester->Amide Nucleophilic Attack Amine R-NH2 Amine->Amide caption General workflow for amide coupling. EDC_HOBt_Protocol start Start dissolve Dissolve BCP-COOH, Amine, HOBt, Et3N in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT for 12-24h add_edc->react workup Aqueous Workup (EtOAc, H2O, NaHCO3, Brine) react->workup dry Dry & Concentrate workup->dry purify Purify dry->purify end End purify->end caption EDC/HOBt Coupling Workflow.

References

Application Note & Protocols: Strategies for the Large-Scale Synthesis of Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Three-Dimensional Bioisostere

In modern drug discovery, the concept of "escaping from flatland" has driven a paradigm shift away from planar, aromatic structures towards three-dimensional saturated scaffolds.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring, as well as for alkynes and tert-butyl groups.[2][3] Its rigid, rod-like structure effectively mimics the exit vectors of a para-substituted arene but within a smaller, saturated framework.[2][4]

The incorporation of BCPs into bioactive molecules has been shown to confer significant advantages, including improved solubility, enhanced metabolic stability, and reduced non-specific binding, ultimately leading to better pharmacokinetic profiles.[1][5][6][7] A notable early example was the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP moiety, which resulted in a compound with higher activity and superior metabolic properties.[1][5][6] The growing impact of this scaffold is evidenced by its inclusion in over 200 patents.[1][5]

Despite these benefits, the widespread adoption of BCPs was historically hampered by a lack of robust and scalable synthetic methods.[8] This guide addresses that gap by detailing modern, large-scale synthetic routes to key BCP intermediates, focusing on the underlying chemistry, practical considerations, and detailed, reproducible protocols.

Figure 1: BCP as a 3D bioisostere for the phenyl ring.

[1.1.1]Propellane: The High-Energy Gateway to BCPs

Nearly all modern, scalable syntheses of BCP derivatives begin with a common, highly strained precursor: [1.1.1]propellane .[2][9][10] This remarkable molecule, first synthesized in 1982, contains an inverted tetrahedral geometry at the bridgehead carbons and possesses approximately 66.6 kcal/mol of strain energy.[4] This high internal energy is the driving force for its reactivity; the central C1–C3 bond is readily cleaved by radicals or nucleophiles, providing a versatile entry point to 1,3-disubstituted BCPs.[9][10]

Synthesis and Handling Considerations

The most reliable large-scale preparation of [1.1.1]propellane follows the procedure originally developed by Michl and co-workers, which involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with two equivalents of methyllithium.[11]

Key Challenges and Solutions:

  • Reactivity and Stability: [1.1.1]Propellane is prone to polymerization, especially in concentrated form or in the presence of air.[5] For practical use, it is generated and handled as a dilute solution (e.g., in diethyl ether or pentane).

  • Storage: Solutions of [1.1.1]propellane in diethyl ether have been found to be stable for several weeks when stored under an inert atmosphere at -40 °C.[5] The concentration can be determined via titration with thiophenol prior to use.[11]

  • Scalability and Safety: The use of pyrophoric methyllithium requires strict anhydrous conditions and careful temperature control. To mitigate the risks associated with handling both MeLi and the propellane intermediate, continuous flow synthesis has emerged as a superior strategy for on-demand generation and immediate downstream functionalization, avoiding the need for isolation and storage.[12]

Figure 2: Core synthetic strategy from [1.1.1]propellane.

Key Scalable Synthetic Pathways

Two classes of BCP derivatives serve as the primary building blocks for drug discovery programs: carboxylic acids and amines. Below are the most efficient and scalable routes to these critical motifs.

Pathway A: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is an exceptionally versatile intermediate from which a wide array of derivatives can be accessed.[1][5] The most productive large-scale synthesis relies on a two-step sequence involving a photochemical addition followed by a haloform reaction.

The key innovation in this area is the use of continuous flow photochemistry .[5][13] Traditional batch photochemical reactions required specialized quartz vessels and hazardous high-pressure mercury lamps.[5] The modern flow process utilizes 365 nm LEDs and standard glass tubing, allowing for the safe and rapid production of the 1,3-diacetylbicyclo[1.1.1]pentane intermediate on a kilogram scale within a single day.[1][5][14][15] This intermediate is then converted to the target diacid via a haloform reaction in a large batch reactor.[5][16]

Pathway B: 1-Bicyclo[1.1.1]pentylamine

1-Bicyclo[1.1.1]pentylamine is a highly sought-after building block. Older synthetic routes were not amenable to scale-up, as they involved hazardous steps like a Schmidt reaction, which generates the toxic and explosive hydrazoic acid.[17] A breakthrough in scalability and safety was reported by chemists at Pfizer, who developed a route based on a manganese-catalyzed hydrohydrazination.[17][18][19][20]

This process involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate in the presence of a manganese catalyst to form a protected hydrazine intermediate. This reaction is significantly safer and more cost-effective than previous methods.[18][19] The intermediate is then readily converted to 1-bicyclo[1.1.1]pentylamine through a two-step deprotection and reduction sequence.

FeatureWiberg Synthesis (Legacy)Bunker et al. Synthesis (Modern)Rationale for Change
Key Transformation Schmidt ReactionMn-catalyzed HydrohydrazinationAvoids the generation of highly toxic and explosive hydrazoic acid (HN₃).[17]
Key Reagents Hydrazoic Acid (HN₃)Di-tert-butyl azodicarboxylate, Mn(dpm)₃Uses stable, commercially available reagents, improving process safety and control.[17][18]
Scalability Poor; limited by safety concerns.High; demonstrated on multi-hundred gram scale.[17]Enables production of sufficient material for extensive drug development programs.
Overall Yield ModerateGood to ExcellentImproves process efficiency and reduces cost of goods.
Safety Profile HIGH RISK LOW RISK The primary driver for developing a new route was to eliminate unacceptable safety hazards.[18][19]

Table 1. Comparison of synthetic routes to 1-Bicyclo[1.1.1]pentylamine.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment (PPE) and engineering controls must be used. All reactions involving organometallics or pyrophoric reagents must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Preparation of [1.1.1]Propellane Solution (Modified from Org. Syn.)[11]

This protocol describes the batch synthesis of a [1.1.1]propellane solution suitable for subsequent reactions.

  • Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermocouple, an argon inlet, and an addition funnel. The entire apparatus is flame-dried under vacuum and backfilled with argon.

  • Charging: The flask is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) and anhydrous pentane to form a stirrable slurry.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of MeLi: A solution of methyllithium in diethyl ether (2.1-2.2 equiv) is added dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Warming and Reaction: After the addition is complete, the mixture is stirred at -78 °C for 15 minutes. The cooling bath is then replaced with an ice-water bath (0 °C), and the reaction is stirred for an additional 1-2 hours.

  • Work-up (Transfer): The resulting propellane solution is typically used directly. The supernatant, containing [1.1.1]propellane, is transferred via cannula to a cooled, dry, argon-purged receiving flask, leaving the lithium salts behind.

  • Titration and Storage: An aliquot of the solution is reacted with an excess of thiophenol, and the consumption of thiophenol is quantified (e.g., by ¹H NMR or GC) to determine the propellane concentration.[11] The solution should be stored at ≤ -20 °C (ideally -40 °C) and used promptly.

Protocol 2: Kilogram-Scale Flow Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane[1][5][15]

This protocol leverages flow chemistry for a safe, high-throughput synthesis.

Figure 3: Schematic of a flow photochemistry setup.

  • Solution Preparation:

    • Reagent A: A titrated solution of [1.1.1]propellane (1.0 equiv) in diethyl ether is prepared as per Protocol 1.

    • Reagent B: A solution of diacetyl (butane-2,3-dione, 1.2 equiv) in diethyl ether is prepared.

  • Flow Setup: Two syringe pumps or HPLC pumps are connected to a T-mixer. The outlet of the mixer is connected to a coil of FEP tubing (e.g., 10-40 mL volume) wrapped around a 365 nm LED light source. The outlet of the reactor coil is connected to a back-pressure regulator and then to a cooled collection flask.

  • Reaction: The two reagent solutions are pumped through the reactor at flow rates calculated to provide a desired residence time (typically 15-30 minutes). The LED lamp is activated. The reaction is run at room temperature.

  • Collection and Work-up: The product stream is collected in the receiving flask. Upon completion, the solvent is removed under reduced pressure. The crude 1,3-diacetylbicyclo[1.1.1]pentane is often of sufficient purity for the next step, or it can be purified by distillation or chromatography if necessary. Yields are typically high, and this setup can produce ~1 kg of product in 6-8 hours.[5][15]

Protocol 3: Multigram Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid[1][5]
  • Setup: A large, jacketed glass reactor equipped with a powerful overhead stirrer, thermocouple, and addition funnel is used.

  • Haloform Reagent Preparation: A solution of sodium hydroxide (15 equiv) in water is prepared in the reactor and cooled to 0-5 °C. Bromine (7.5 equiv) is added slowly, maintaining the temperature below 10 °C, to generate sodium hypobromite in situ.

  • Addition of Diketone: A solution of 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv) from Protocol 2 in dioxane is added dropwise to the cold hypobromite solution, keeping the internal temperature below 10 °C.

  • Reaction: The mixture is stirred overnight, allowing it to slowly warm to room temperature.

  • Work-up and Isolation:

    • The reaction mixture is extracted with a solvent like dichloromethane to remove non-polar impurities.

    • The aqueous layer is carefully acidified to pH ~1-2 with concentrated HCl while cooling in an ice bath. This precipitates the diacid product.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the acidified aqueous layer can be extracted multiple times with ethyl acetate, and the combined organic layers dried and concentrated to yield the product. This method routinely provides the diacid on a 500g scale.[5]

Protocol 4: Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine Hydrochloride[17][18]
  • Step 1: Hydrohydrazination:

    • To a solution of di-tert-butyl azodicarboxylate (1.0 equiv) and Mn(dpm)₃ (0.01 equiv) in THF, add phenylsilane (1.2 equiv).

    • To this mixture, add a solution of [1.1.1]propellane (~1.2 equiv) in ether/pentane dropwise at 0 °C. A controlled slow addition is crucial to manage the exotherm.[17]

    • Stir the reaction at room temperature until complete (monitor by LC-MS).

    • Concentrate the reaction mixture and purify by silica gel chromatography to isolate di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.

  • Step 2: Boc Deprotection:

    • Dissolve the purified hydrazine intermediate in methanol.

    • Add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature.

    • Monitor for the completion of deprotection. The product hydrazine salt often precipitates from the solution.

    • Collect the solid by filtration or concentrate the mixture to obtain the crude bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride.

  • Step 3: N-N Bond Cleavage:

    • Dissolve the crude hydrazine salt in methanol.

    • Add a hydrogenation catalyst, with 20% Pd(OH)₂/C (Pearlman's catalyst) being particularly effective.[17]

    • Hydrogenate the mixture in a Parr shaker or similar apparatus under hydrogen pressure (e.g., 4 bar) until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 1-bicyclo[1.1.1]pentylamine hydrochloride as a solid.

Conclusion

The strategic importance of bicyclo[1.1.1]pentane derivatives in modern chemistry is undeniable. The development of scalable, safe, and efficient synthetic routes has been the critical enabling factor in their transition from academic curiosities to readily available building blocks for industrial drug discovery. By leveraging powerful technologies like continuous flow photochemistry and developing safer catalytic transformations, chemists can now access kilogram quantities of key BCP intermediates like the 1,3-dicarboxylic acid and 1-amine. The protocols outlined in this guide represent the current state-of-the-art, providing a reliable foundation for researchers and process chemists to incorporate these valuable three-dimensional scaffolds into next-generation pharmaceuticals and advanced materials.

References

Application Notes & Protocols: Leveraging [1.1.1]Propellane for the Strategic Synthesis of Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentanes (BCPs) have emerged as indispensable three-dimensional scaffolds in modern medicinal chemistry, serving as highly sought-after bioisosteres for para-substituted arenes, internal alkynes, and tert-butyl groups.[1][2][3] Their incorporation into drug candidates frequently leads to significant improvements in physicochemical properties, such as increased aqueous solubility, higher passive permeability, and enhanced metabolic stability.[2][3] The most direct and versatile entry point to this valuable chemical space is through the unique reactivity of [1.1.1]propellane, a highly strained tricyclic hydrocarbon.[1][3][4] This document provides an in-depth guide to the synthesis of functionalized BCPs using [1.1.1]propellane, detailing the core synthetic strategies, step-by-step experimental protocols, and the mechanistic rationale behind these powerful transformations.

The Central Role of [1.1.1]Propellane: A Unique Precursor

The journey to functionalized BCPs begins with understanding the remarkable nature of [1.1.1]propellane. First synthesized in 1982 by Wiberg and Walker, its structure is a feat of molecular engineering, comprising three cyclopropane rings sharing a common carbon-carbon bond.[1][5] This arrangement forces the two central, bridgehead carbons into an "inverted" tetrahedral geometry, resulting in immense ring strain (approx. 105 kcal/mol) and an unusually long central C-C bond (160 pm vs. the typical 154 pm).[4][5]

It is this high strain energy that dictates its reactivity. Rather than being a liability, the strain is the engine for synthesis. The central C-C bond is exceptionally weak and susceptible to cleavage, allowing [1.1.1]propellane to react readily with a variety of reagents to directly form the stable bicyclo[1.1.1]pentane cage system.[1][6][7][8] This process is not merely a "strain-release" reaction; recent computational studies suggest that the transition states are stabilized by electron density delocalization onto the bridging carbon atoms, explaining its "omniphilic" reactivity with radicals, anions, and even electrophiles under specific conditions.[1][4]

Safety and Handling of [1.1.1]Propellane

[1.1.1]Propellane is a volatile and highly reactive compound that is typically generated in situ and used as a solution in a solvent like pentane or diethyl ether.[9][10] Due to its volatility and potential for energetic decomposition, it should be handled with care in a well-ventilated fume hood, avoiding sources of ignition.[11] Recent developments in continuous flow synthesis offer a safer, on-demand generation of propellane solutions, minimizing the risks associated with storage and handling of the neat substance.[12]

Standard Handling Precautions:

  • Ventilation: Always use a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11]

  • Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions.

  • Temperature Control: Many reactions are initiated at low temperatures to control the reaction rate.

Core Synthetic Strategies for BCP Synthesis

The cleavage of the central bond in [1.1.1]propellane can be initiated through several distinct mechanistic pathways. The choice of method depends on the desired functional groups and the complexity of the target molecule.

Diagram: General Synthetic Workflow

cluster_start Precursors cluster_reaction Reaction cluster_product Product Propellane [1.1.1]Propellane (in solution) Reaction Ring-Opening Addition Propellane->Reaction Reagent Radical, Anionic, or Electrophilic Reagent(s) Reagent->Reaction BCP Functionalized Bicyclo[1.1.1]pentane (BCP) Reaction->BCP

Caption: General workflow for BCP synthesis from [1.1.1]propellane.

Radical Additions: The Workhorse of BCP Synthesis

Reactions involving radical intermediates are the most common, versatile, and high-yielding methods for functionalizing [1.1.1]propellane.[1] This preference is due to the favorable kinetics of radical addition to the central bond.[1] The resulting bridgehead BCP radical is a stable intermediate that can be trapped by a variety of reagents, enabling the synthesis of mono- and di-substituted BCPs under mild conditions with excellent functional group tolerance.[1]

Key Methods for Radical Generation:

  • Chemical Initiation: Simple initiators like triethylborane (BEt₃) can mediate the addition of alkyl iodides and bromides across the propellane central bond.[1][4][13]

  • Photoredox Catalysis: This modern approach uses visible light and a photocatalyst (e.g., iridium or organic dyes) to generate radicals from a wide range of precursors, including alkyl halides and carboxylic acids.[4][13] This method is particularly powerful for multicomponent reactions, where three or more molecules are combined in a single step to build complex BCPs.[14][15][16]

  • Thermal Initiation: Some reagents, such as sulfonyl iodides, are reactive enough to add to propellane without any external initiator.[1][13]

Diagram: Mechanism of Photoredox-Catalyzed BCP Synthesis

PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation PC_star->PC SET PC_star->PC Radical_Precursor R-X (e.g., Alkyl Halide) Light Visible Light (hν) Light->PC Propellane [1.1.1]Propellane BCP_Radical BCP Radical Radical_Precursor->BCP_Radical R• Propellane->BCP_Radical Product R-BCP-Y BCP_Radical->Product Trap Radical Trap (Y) Trap->Product

Caption: Simplified photoredox catalytic cycle for BCP synthesis.

Anionic Additions

While less common than radical pathways, the addition of nucleophiles and anions is a viable strategy for creating C-C and C-heteroatom bonds at the BCP bridgehead. This approach typically involves highly reactive organometallic reagents such as Grignard reagents or organolithiums.[1] A key drawback is that these reactions often require harsher conditions, such as elevated temperatures, which can limit their functional group compatibility compared to radical methods.[1]

Common Nucleophiles:

  • Aryl and alkyl Grignard reagents.[1]

  • Organolithium species.

  • Enolates.[1]

  • Heteroatom anions (amides, thiolates).

Electrophilic Activation: An Emerging Frontier

Historically, activating [1.1.1]propellane with electrophiles has been a significant challenge. The resulting BCP cation intermediate is highly unstable and prone to decomposition, limiting the synthetic utility of this pathway.[17][18] However, recent breakthroughs have shown that using a halogen bond donor (like N-iodosuccinimide) can form a complex with propellane. This complexation activates the propellane for attack by electron-neutral nucleophiles, such as anilines and azoles, providing a novel route to valuable nitrogen-substituted BCPs without forming a discrete BCP cation.[17][18]

Experimental Protocols

The following protocols are representative examples of the synthesis of functionalized BCPs from [1.1.1]propellane. They are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of a 1,3-Disubstituted BCP via Photoredox-Catalyzed Three-Component Reaction

This protocol is adapted from methodologies that enable the one-step synthesis of complex BCPs from simple starting materials.[14][15]

Objective: To synthesize a 1-(alkyl)-3-(heteroaryl)bicyclo[1.1.1]pentane.

Materials:

  • [1.1.1]Propellane solution (typically ~0.2-0.4 M in pentane or Et₂O)

  • Alkyl iodide or bromide (Radical Precursor, 1.2 equiv)

  • Electron-deficient heteroaryl (Radical Acceptor, 1.0 equiv)

  • Photocatalyst (e.g., 4CzIPN, 1-2 mol%)

  • Solvent (e.g., degassed DMSO or MeCN)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED light source (456 nm)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the heteroaryl (1.0 equiv), the photocatalyst (e.g., 4CzIPN, 0.01-0.02 equiv), and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (to make a ~0.1 M solution based on the heteroaryl) followed by the alkyl halide (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the solution of [1.1.1]propellane (1.5-2.0 equiv) via syringe.

  • Position the flask approximately 5-10 cm from the blue LED light source and begin stirring and irradiation.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by opening it to the air and removing the light source.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted BCP.

Causality & Insights:

  • Why photoredox? This method allows for the generation of radicals under exceptionally mild conditions, preserving sensitive functional groups that would not survive harsher anionic or thermal methods.

  • Why an excess of propellane and alkyl halide? This helps to ensure the efficient trapping of the initially formed heteroaryl-BCP radical and drive the reaction to completion.

  • Why degassed solvent? Oxygen can quench the excited state of the photocatalyst and interfere with radical chain processes.

Protocol 2: Synthesis of a 1-Aryl-BCP via Anionic Addition

This protocol is based on the addition of organometallic reagents to [1.1.1]propellane.[1][7]

Objective: To synthesize 1-(p-tolyl)bicyclo[1.1.1]pentane.

Materials:

  • [1.1.1]Propellane solution (~0.4 M in diethyl ether)

  • p-Tolylmagnesium bromide (1.0 M in THF, 1.1 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Pressure tube or sealed vial

  • Dry, argon-purged glassware

Procedure:

  • To a flame-dried pressure tube containing a magnetic stir bar, add the solution of [1.1.1]propellane (1.0 equiv) in diethyl ether under an argon atmosphere.

  • Slowly add the p-tolylmagnesium bromide solution (1.1 equiv) via syringe at room temperature.

  • Securely seal the pressure tube.

  • Heat the reaction mixture in an oil bath at 60-80 °C. Caution: Diethyl ether is volatile and flammable; heating in a sealed tube must be done behind a blast shield.

  • Monitor the reaction by GC-MS. The reaction may take 12-48 hours.

  • After completion, cool the reaction vessel to 0 °C in an ice bath before carefully opening it.

  • Slowly quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute with diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically with hexanes) to yield 1-(p-tolyl)bicyclo[1.1.1]pentane.

Causality & Insights:

  • Why elevated temperature? The addition of many Grignard reagents to [1.1.1]propellane is kinetically slow, requiring thermal energy to overcome the activation barrier.[1] This is a key difference from the more facile radical additions.

  • Why a sealed tube? Heating a volatile solvent like diethyl ether above its boiling point requires a sealed system to maintain the reaction temperature and prevent solvent loss. This presents a significant safety consideration.

  • The Quench Step: The protic quench with NH₄Cl serves to protonate the intermediate BCP-anion formed after the Grignard reagent adds to the propellane.

Summary of Synthetic Methods

MethodReagents & ConditionsAdvantagesLimitations
Radical (Chemical Initiation) Alkyl Halides, BEt₃, Room TempSimple setup, good yields.[1][13]Limited to specific radical precursors, borane initiator can be sensitive.[1][13]
Radical (Photoredox) Various radical precursors, photocatalyst, visible lightExtremely mild, high functional group tolerance, enables multicomponent reactions.[14][15]Requires photochemical equipment, can be sensitive to oxygen.
Anionic Addition Organometallics (Grignard, R-Li), HeatDirect C-C bond formation with aryl/alkyl groups.[1]Harsh conditions (heat), limited functional group tolerance, safety concerns with sealed tubes.[1]
Electrophilic Activation N-halosuccinimide, neutral nucleophiles (anilines)Access to N-substituted BCPs from neutral precursors, novel reactivity.[17][18]Newer method, substrate scope is still being explored.[17]

Conclusion

[1.1.1]Propellane has revolutionized the synthesis of bicyclo[1.1.1]pentanes, transforming them from niche curiosities into readily accessible building blocks for drug discovery and materials science. The development of mild and efficient radical-based methods, particularly those leveraging photoredox catalysis, has dramatically expanded the synthetic toolkit, allowing for the late-stage functionalization of complex molecules and the rapid generation of compound libraries.[15] While challenges remain, ongoing innovation in activating this unique strained-ring system continues to push the boundaries of what is possible, ensuring that BCPs will remain a cornerstone of modern chemical synthesis for years to come.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with bicyclo[1.1.1]pentane (BCP) scaffolds. As a bioisostere for para-substituted benzene rings, the BCP motif offers significant advantages in tuning physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] However, the synthesis of asymmetrically substituted BCPs like this compound can present unique challenges.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential hurdles in your synthetic route. The guidance is based on established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target compound.

Diagram: Synthetic Strategy Overview

Below is a generalized workflow for the synthesis of asymmetrically 1,3-disubstituted BCPs, highlighting the key stages where challenges may arise.

BCP_Synthesis_Workflow cluster_0 Starting Material Selection cluster_1 Core Functionalization cluster_2 Final Amidation & Purification Start_Mat [1.1.1]Propellane or Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate Func_1 Formation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monoester Start_Mat->Func_1 Saponification/ Ring-opening Func_2 Activation of Carboxylic Acid Func_1->Func_2 e.g., SOCl2, Oxalyl Chloride Amidation Amide Bond Formation Func_2->Amidation Ammonia source Purification Purification of Final Product Amidation->Purification Chromatography/ Recrystallization

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is organized by common experimental observations and questions. Each entry details the probable cause, provides a step-by-step solution, and is supported by scientific literature.

I. Issues Related to the BCP Core Synthesis & Mono-functionalization

Question 1: My reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid from [1.1.1]propellane resulted in a low yield of the desired product and significant polymerization.

Probable Cause: The high strain energy of [1.1.1]propellane (66.6 kcal mol⁻¹) makes it highly susceptible to uncontrolled radical polymerization.[3] The reaction between the two bridgehead carbons is reactive towards radical addition, which can lead to oligomerization if not properly controlled.[4]

Troubleshooting Protocol:

  • Control of [1.1.1]propellane Concentration: Perform the reaction under high dilution conditions to minimize intermolecular reactions that lead to polymerization. Continuous flow synthesis can be an effective strategy to maintain a low concentration of the reactive propellane.[5][6]

  • Radical Initiator/Scavenger: Ensure the reaction is performed in the absence of unintended radical initiators. If using a radical pathway, carefully control the stoichiometry of the initiator. Conversely, the addition of a radical scavenger like TEMPO in trace amounts can sometimes mitigate unwanted side reactions, though this should be optimized.

  • Reaction Temperature: Maintain the recommended reaction temperature. Deviations can lead to increased rates of side reactions. For many radical additions to propellane, lower temperatures are favorable.

Question 2: I am attempting to synthesize 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid from the corresponding diacid, but I am getting a mixture of the starting material, the desired mono-ester, and the di-ester. How can I improve the selectivity for the mono-ester?

Probable Cause: Statistically, the formation of a mixture of products is expected when trying to selectively mono-functionalize a symmetric difunctional starting material. Achieving high selectivity requires careful control of reaction conditions.

Troubleshooting Protocol:

  • Stoichiometry of Esterification Reagent: Use a slight sub-stoichiometric amount of the esterification reagent (e.g., thionyl chloride in methanol) to favor mono-esterification. A common approach is to use 1.0 equivalent of the diacid with approximately 0.9-0.95 equivalents of the activating agent followed by an excess of methanol.[7]

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction once the optimal ratio of mono-ester to other products is achieved. Lowering the reaction temperature can sometimes improve selectivity.

  • Purification Strategy: It may be more practical to accept a statistical mixture and separate the desired mono-ester from the di-ester and unreacted diacid via column chromatography. The difference in polarity between the diacid, mono-ester, and di-ester is usually sufficient for effective separation.

CompoundTypical PolarityElution Order (Normal Phase)
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidHighLast
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidMediumMiddle
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylateLowFirst

Caption: Elution order of BCP dicarboxylic acid and its esters in normal-phase chromatography.

II. Challenges in Amide Formation

Question 3: The conversion of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid to the final amide is sluggish or incomplete.

Probable Cause: This issue can stem from inefficient activation of the carboxylic acid or suboptimal conditions for the amidation step.

Troubleshooting Protocol:

  • Carboxylic Acid Activation:

    • Acyl Chloride Formation: A common and effective method is the conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Ensure the activating agent is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. A catalytic amount of DMF can accelerate this reaction with oxalyl chloride. The intermediate acyl chloride is often used without further purification.[1][8]

    • Peptide Coupling Reagents: For milder conditions, consider using standard peptide coupling reagents such as HATU, HOBt/EDC, or T3P. These can be more efficient, especially for small-scale syntheses, but are more expensive.

  • Amidation Conditions:

    • Ammonia Source: Bubbling anhydrous ammonia gas through a solution of the acyl chloride in an appropriate solvent (e.g., DCM, THF) is a common method.[1][9] Alternatively, using a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol or isopropanol) or aqueous ammonium hydroxide can also be effective.

    • Temperature Control: The reaction of an acyl chloride with ammonia is typically exothermic. It's often beneficial to add the ammonia source at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature to control the reaction rate and minimize side products.

Question 4: I am observing the formation of an impurity with a mass corresponding to the starting carboxylic acid during my amidation reaction.

Probable Cause: This is likely due to the hydrolysis of the activated carboxylic acid intermediate (e.g., the acyl chloride) by trace amounts of water in the reaction mixture.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried under vacuum). Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the ammonia source is also anhydrous if using a solution in an organic solvent.

  • Procedural Optimization: Minimize the time the activated carboxylic acid intermediate is exposed to the atmosphere before the addition of the ammonia source.

III. Purification and Characterization

Question 5: I am having difficulty purifying the final product, this compound, by column chromatography.

Probable Cause: BCP derivatives can sometimes be challenging to purify due to their volatility or similar polarities of byproducts.

Troubleshooting Protocol:

  • Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution of ethyl acetate in hexanes or DCM in methanol is often a good starting point.

    • Silica Gel: Ensure the use of high-quality silica gel. Sometimes, using a different stationary phase (e.g., alumina) can provide better separation.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and can often be scaled up more easily than chromatography.

    • Sublimation: For highly symmetric and non-polar BCP derivatives, sublimation under vacuum can be an option, although it may be less suitable for this more functionalized molecule.

  • Product Volatility: Be mindful that some smaller BCP derivatives can be volatile. Avoid concentrating the purified fractions to complete dryness at high temperatures or under high vacuum for extended periods to prevent product loss.

Question 6: The NMR spectrum of my final product is complex, and I am unsure if I have the correct structure.

Probable Cause: The rigid and symmetric nature of the BCP core gives rise to characteristic NMR signals. Understanding these is key to confirming the structure.

Characterization Guide:

  • ¹H NMR:

    • You should observe a characteristic singlet for the six bridge methylene protons of the BCP core.

    • The methyl ester protons will appear as a singlet around 3.7 ppm.

    • The carbamoyl (-CONH₂) protons will appear as two broad singlets.

  • ¹³C NMR:

    • The spectrum will show distinct signals for the bridgehead carbons, the methylene bridge carbons, the ester carbonyl, the amide carbonyl, and the methyl ester carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of your product.

If you observe unexpected signals, it could indicate the presence of impurities or that an unexpected reaction has occurred. Re-purification and re-analysis are recommended.

References

Technical Support Center: Synthesis of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Bicyclo[1.1.1]pentanes (BCPs) are increasingly vital as bioisosteres for para-substituted benzene rings in modern drug discovery, offering improved physicochemical properties.[1][2] However, their synthesis, particularly the creation of asymmetrically functionalized derivatives like the target molecule, can present unique challenges. This document provides field-proven insights and detailed protocols to help you navigate these challenges and optimize your reaction yields.

Section 1: Overview of the Synthetic Strategy

The most reliable and scalable synthesis of this compound begins with the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The core strategy involves the selective protection of one carboxylic acid as a methyl ester, followed by the activation and amidation of the remaining carboxylic acid. This stepwise approach is critical for preventing the formation of symmetrical side products like the diamide or diester.

The generally accepted synthetic pathway is illustrated below:

Synthesis_Workflow A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid B 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid A->B  SOCl2, MeOH   C Methyl 3-(chlorocarbonyl)bicyclo- [1.1.1]pentane-1-carboxylate B->C  (COCl)2 or SOCl2,  cat. DMF   D Methyl 3-carbamoylbicyclo- [1.1.1]pentane-1-carboxylate C->D  NH3 (gas or in  anhydrous solvent)  

Caption: General synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My overall yield is extremely low. What are the most critical points in the procedure to investigate?

Answer: A low overall yield can result from suboptimal conditions in any of the three key steps. It is essential to analyze each step independently.

  • Mono-esterification: The conversion of the diacid to the mono-acid methyl ester is the foundation of the synthesis.[3] Inconsistent results here will compromise the entire sequence.

    • Causality: Using an excess of methanol or forcing the reaction for too long can lead to the formation of the dimethyl ester, a common impurity that is difficult to separate. Insufficient reaction time will leave unreacted diacid.

    • Solution: Carefully control the stoichiometry of your activating agent (e.g., thionyl chloride) relative to the diacid, typically using 2.5-3.0 equivalents.[3] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Purify the resulting mono-acid thoroughly via column chromatography or recrystallization to ensure high purity before proceeding.

  • Acid Chloride Formation: This is arguably the most sensitive step. The acid chloride intermediate is highly reactive and susceptible to hydrolysis.

    • Causality: The primary cause of failure here is the presence of moisture in the solvent, on the glassware, or in the reagents. Water will rapidly hydrolyze the acid chloride back to the carboxylic acid. Incomplete conversion can also occur if the activating reagent (e.g., oxalyl chloride) has degraded.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, diethyl ether, THF) from a freshly opened bottle or a solvent purification system. Use a high-quality activating agent like oxalyl chloride or thionyl chloride with a catalytic amount of anhydrous DMF.[4][5] The reaction is typically complete when gas evolution ceases. As the acid chloride is often used without purification, its quality is paramount.

  • Amidation: The final step requires the successful reaction of the moisture-sensitive acid chloride with ammonia.

    • Causality: The most common error is using aqueous ammonia. This introduces a large excess of water, which competes with ammonia and leads primarily to the hydrolysis of the acid chloride.[6] Slow reaction rates can also occur due to the steric hindrance of the BCP core.

    • Solution: Do not use aqueous ammonia. The most successful literature procedures bubble anhydrous ammonia gas through a cooled solution of the acid chloride.[7] Alternatively, a solution of ammonia in an anhydrous solvent like dioxane or methanol can be used. The reaction should be run at a low temperature (e.g., 0 °C) to control exothermicity and minimize side reactions.

Question: The final amidation step is not producing any product, and I only recover the starting mono-acid after workup. What happened?

Answer: This outcome strongly suggests a failure in one of two areas: either the acid chloride was never formed correctly, or it was completely hydrolyzed before it could react with ammonia.

Troubleshooting_Flow start No Product in Amidation Step (Only Starting Acid Recovered) check_activation Was Acid Chloride Formation Successful? start->check_activation activation_no Problem: Incomplete Activation - Degraded (COCl)2/SOCl2 - Insufficient reaction time - No DMF catalyst used check_activation->activation_no No activation_yes Acid Chloride Formed Correctly check_activation->activation_yes Yes check_hydrolysis Were Anhydrous Conditions Maintained? activation_yes->check_hydrolysis hydrolysis_yes Possible Issue: - Low reactivity of NH3 source - Reaction temp too low check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Problem: Hydrolysis - Used aqueous NH3 - Wet solvent/glassware - Atmospheric moisture ingress check_hydrolysis->hydrolysis_no No

Caption: Decision tree for troubleshooting a failed amidation reaction.

To diagnose this, you can perform a small-scale test. After the acid chloride formation step, take a small aliquot of the reaction mixture, quench it carefully with anhydrous methanol, and analyze the result by LC-MS or NMR. You should see the formation of the corresponding methyl ester. If you only see the starting acid, the activation step failed. If you see the new ester, the activation worked, and the problem lies in the subsequent amidation step, most likely hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Question: Can I use standard peptide coupling reagents like HATU or EDC instead of converting the acid to an acid chloride?

Answer: Yes, this is chemically plausible, but it may not be the most efficient route for this specific substrate.

  • Rationale: Peptide coupling reagents work by activating the carboxylic acid to form an active ester, which then reacts with the amine.[8] While effective for many systems, these reagents can be sensitive to steric hindrance. The rigid, cage-like structure of the BCP may slow the reaction rate compared to more flexible aliphatic or aromatic acids.

  • Recommendation: The acid chloride method is generally more robust for sterically demanding substrates because acid chlorides are significantly more electrophilic than the active esters formed by coupling reagents.[9] If you choose to use coupling reagents, you may need to screen different reagents (e.g., HATU, HBTU, COMU), bases (e.g., DIPEA, 2,4,6-collidine), and reaction temperatures to achieve a satisfactory yield.[6]

Question: What are the best practices for handling the ammonia addition?

Answer: The key is to ensure an anhydrous environment and effective mixing.

  • Method 1 (Anhydrous Gas): This is the most cited method for high yields.[7] Dissolve the acid chloride intermediate in an anhydrous solvent (like diethyl ether or DCM) in a flask equipped with a gas inlet tube and a dry-tube outlet. Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas from a cylinder through the solution at a slow to moderate rate with vigorous stirring. Monitor the reaction by TLC. The formation of ammonium chloride salt as a white precipitate is a good visual indicator of reaction progress.

  • Method 2 (Ammonia in Anhydrous Solvent): If handling gaseous ammonia is not feasible, a commercially available solution of ammonia in an anhydrous solvent (e.g., 2.0 M in isopropanol or 0.5 M in dioxane) can be used. Add the solution dropwise to the cooled solution of the acid chloride.

Question: What are the key analytical checkpoints to confirm the structure at each step?

Answer: ¹H NMR is particularly informative for this synthesis due to the high symmetry of the BCP core.

  • Step 1 (Mono-acid): In the ¹H NMR spectrum, you should see a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm and a singlet for the six bridgehead protons of the BCP cage around 2.4 ppm.[5] The carboxylic acid proton may be visible as a broad singlet.

  • Step 2 (Acid Chloride): The ¹H NMR will be very similar to the starting mono-acid, with a slight downfield shift of the BCP protons adjacent to the new carbonyl chloride group (around 2.45 ppm).[4]

  • Step 3 (Final Product): The ¹H NMR will show the methyl ester singlet (~3.7 ppm), the BCP proton singlet (~2.4 ppm), and two broad singlets for the primary amide protons (-NH₂), typically between 6.0 and 7.5 ppm.[7]

Section 4: Data & Protocols

Table 1: Summary of Reaction Conditions
StepReactantsReagentsSolventTemp.Typical YieldReference(s)
1. Mono-esterification Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidSOCl₂ (3.0 equiv)Methanol20-40 °C83%[3]
2. Acid Chloride Formation 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidOxalyl Chloride (2.0 equiv), cat. DMFDiethyl Ether23 °C>95% (used crude)[5]
3. Amidation Methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylateNH₃ (gas)DCMN/A95%[7]
Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [3]

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol.

  • Cool the solution in an ice bath and add thionyl chloride (3.0 equiv) dropwise, maintaining the temperature between 20-40 °C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure mono-acid.

Protocol 2: Synthesis of Methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate [5]

  • In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in anhydrous diethyl ether.

  • Add oxalyl chloride (2.0 equiv) dropwise, followed by a catalytic amount of anhydrous DMF (e.g., 1 drop).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Gas evolution should be observed.

  • Once gas evolution ceases, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting acid chloride is an off-white solid and is typically used immediately in the next step without further purification.

Protocol 3: Synthesis of this compound [7]

  • Dissolve the crude methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried flask.

  • Cool the solution to 0 °C using an ice bath.

  • Bubble anhydrous ammonia gas through the solution for 30 minutes with vigorous stirring. A white precipitate (NH₄Cl) will form.

  • Allow the reaction to stir for an additional 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the ammonium chloride salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

References

Technical Support Center: Synthesis of Bicyclo[1.1.1]pentane from [1.1.1]propellane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives from [1.1.1]propellane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this powerful synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of BCPs from [1.1.1]propellane.

Issue 1: Low Yield of the Desired BCP Product and a Significant Amount of Insoluble White Solid.

Question: I am attempting a radical addition to [1.1.1]propellane to synthesize a monosubstituted BCP, but I'm getting a very low yield of my target molecule and a lot of an insoluble white powder. What is happening and how can I fix it?

Answer:

This is a classic and frequently encountered issue. The insoluble white solid is almost certainly poly-[1.1.1]pentane, also known as [n]staffane. [1.1.1]Propellane is highly susceptible to radical-induced polymerization due to its high strain energy.[1][2][3]

Causality:

The formation of the desired 1,3-disubstituted BCP occurs via a radical chain mechanism. An initiating radical adds to the central bond of [1.1.1]propellane to form a bicyclo[1.1.1]pentyl radical. This radical then needs to be trapped by a suitable reagent to afford the product. However, if the concentration of the trapping agent is too low, or if the bicyclo[1.1.1]pentyl radical is not efficiently trapped, it can add to another molecule of [1.1.1]propellane, initiating a polymerization cascade.[4][5]

Troubleshooting Steps:

  • Control the Stoichiometry: The most critical parameter is the molar ratio of [1.1.1]propellane to your radical precursor/trapping agent.

    • Recommendation: Use a significant excess of the trapping agent. For initial experiments, a 5 to 10-fold excess is recommended. This will increase the probability of the bicyclo[1.1.1]pentyl radical reacting with the trapping agent rather than another molecule of [1.1.1]propellane. Recent studies on controlled oligomerization show that increasing the equivalents of propellane can intentionally favor the formation of dimers ([2]staffanes) or higher oligomers.[6][7][8]

  • Slow Addition of [1.1.1]propellane: Instead of adding all the [1.1.1]propellane at once, add it slowly over a period of several hours to a solution containing the radical initiator and the trapping agent. This maintains a low instantaneous concentration of propellane, disfavoring polymerization. A syringe pump is ideal for this.

  • Choice of Solvent: Use a solvent that can effectively dissolve all reactants. Ethereal solvents like diethyl ether or THF are commonly used.[9] Autoxidation of ethereal solvents can sometimes initiate the radical chain reaction.[6][7]

  • Initiator Concentration: Use the minimum effective concentration of the radical initiator (e.g., AIBN, triethylborane). Too high a concentration of initiator can lead to a burst of radicals, which can favor polymerization.

Experimental Protocol: Minimizing Polymerization in a Radical Addition

This protocol provides a general method for the addition of an alkyl iodide to [1.1.1]propellane, a common transformation prone to polymerization.

Step Procedure Rationale
1To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the alkyl iodide (1.0 equiv) and a suitable solvent (e.g., degassed diethyl ether).Ensures anhydrous and oxygen-free conditions to prevent unwanted side reactions.
2Add the radical initiator (e.g., triethylborane, 1 M in hexanes, 0.1 equiv).Triethylborane is an effective radical initiator at room temperature.
3In a separate flask, prepare a solution of [1.1.1]propellane in the same solvent. The concentration of this solution should be accurately determined.A stock solution allows for precise addition.
4Using a syringe pump, add the [1.1.1]propellane solution to the reaction mixture over 4-6 hours.Slow addition is key to minimizing polymerization.
5Let the reaction stir at room temperature for an additional 12-16 hours after the addition is complete.Ensures complete consumption of the starting materials.
6Quench the reaction with a saturated aqueous solution of NH4Cl.Removes any remaining reactive species.
7Extract the aqueous layer with diethyl ether, combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo.Standard workup procedure.
8Purify the crude product by column chromatography.To isolate the desired BCP product.
Issue 2: Formation of a Methylenecyclobutane Derivative Instead of a BCP.

Question: My analytical data (NMR, MS) suggests that I have formed a 3-methylenecyclobutane derivative instead of the expected bicyclo[1.1.1]pentane. Why did this happen?

Answer:

The formation of a methylenecyclobutane derivative indicates that the reaction has proceeded through a cationic pathway involving the ring-opening of [1.1.1]propellane, rather than the desired radical or anionic addition.[10]

Causality:

[1.1.1]Propellane is susceptible to acid-catalyzed ring-opening. Protonation of the central bond can lead to the formation of a highly unstable bicyclo[1.1.1]pentyl cation, which rapidly rearranges to the more stable 3-methylenecyclobutyl cation. This cation can then be trapped by a nucleophile present in the reaction mixture.[10]

Troubleshooting Steps:

  • Check for Acidic Impurities: Ensure all your reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl. Use freshly distilled or inhibitor-free solvents.

  • Avoid Protic Solvents (in some cases): If your reaction is not intended to be acid-catalyzed, avoid protic solvents like alcohols or water, which can be a source of protons.

  • Use a Non-Acidic Radical Initiator: If you are running a radical reaction, ensure your initiator is not acidic. For example, while some Lewis acids can initiate radical reactions, they may also promote cationic pathways.

  • Buffer the Reaction: If the presence of trace acid is unavoidable, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge any stray protons.

Diagram: Cationic Rearrangement of [1.1.1]propellane

G propellane [1.1.1]propellane bcp_cation Bicyclo[1.1.1]pentyl cation (unstable) propellane->bcp_cation + H+ H_plus H+ rearrangement Rearrangement methylenecyclobutyl_cation 3-Methylenecyclobutyl cation (stable) rearrangement->methylenecyclobutyl_cation product Methylenecyclobutane derivative methylenecyclobutyl_cation->product + Nu- Nu Nu-

Caption: Cationic rearrangement of [1.1.1]propellane.

Issue 3: Inconsistent Reaction Initiation and Reproducibility in Radical Reactions.

Question: My radical reaction with [1.1.1]propellane is difficult to reproduce. Sometimes it starts immediately, and other times it is very sluggish. What could be the cause?

Answer:

Inconsistent initiation in radical reactions involving [1.1.1]propellane can often be traced back to the presence of radical inhibitors or variations in the quality of reagents and solvents.

Causality:

Radical reactions are chain reactions that are sensitive to trace impurities that can act as radical scavengers (inhibitors). Molecular oxygen is a common and potent radical inhibitor. Additionally, stabilizers present in solvents (like BHT in THF) can also inhibit radical reactions.

Troubleshooting Steps:

  • Degas Your Solvents: Always use freshly degassed solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by the freeze-pump-thaw method (for more sensitive reactions).

  • Use High-Purity Reagents: Ensure your reagents, especially the radical precursor, are of high purity. Impurities can interfere with the initiation process.

  • Purify Solvents: If you suspect stabilizers in your solvent are the issue, distill the solvent prior to use. For example, THF is often distilled from sodium/benzophenone ketyl to remove water and peroxides.

  • Consistent Initiator Quality: Use a reliable source for your radical initiator and store it properly. For example, AIBN should be stored in a cool, dark place. Solutions of triethylborane in hexanes should be titrated periodically to determine their exact concentration.

  • Pre-activation (for triethylborane): When using triethylborane as an initiator, a small amount of oxygen is required for initiation. If your system is too rigorously deoxygenated, the reaction may not start. A common technique is to introduce a small amount of air into the headspace of the reaction flask after all reagents have been added.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of side reactions to be aware of when working with [1.1.1]propellane?

A1: The main side reactions can be categorized as follows:

  • Oligomerization/Polymerization: This is the most common side reaction in radical processes, leading to the formation of [n]staffanes.[1][2][3]

  • Cationic Rearrangement: Acid-catalyzed ring-opening to form 3-methylenecyclobutane derivatives.[10]

  • Thermal Isomerization: At elevated temperatures (around 114 °C), [1.1.1]propellane can isomerize to 3-methylenecyclobutene.[1][2]

  • Anionic Polymerization: Strong nucleophiles like n-butyllithium can initiate anionic polymerization.[1][2]

Q2: How can I quantify the concentration of my [1.1.1]propellane solution?

A2: A reliable method for titrating [1.1.1]propellane solutions is by reacting a known volume of the solution with a known excess of a thiol, such as thiophenol, and then back-titrating the unreacted thiol. Alternatively, quantitative NMR (qNMR) using an internal standard can be used. The reaction with thiophenol is rapid and clean, proceeding via a radical chain mechanism to give the corresponding BCP sulfide.[4][11]

Q3: Are there any safety concerns when working with [1.1.1]propellane?

A3: Yes. [1.1.1]Propellane is a highly strained and energetic molecule.[1][2] While it is surprisingly stable at room temperature, it should be handled with care.

  • Storage: Solutions of [1.1.1]propellane are typically stored at low temperatures (-20 °C or below) under an inert atmosphere.

  • Handling: Always handle [1.1.1]propellane in a well-ventilated fume hood. Avoid heating concentrated solutions of [1.1.1]propellane.

  • Scale-up: When performing reactions on a larger scale, consider the potential for exotherms, especially in polymerization reactions.

Q4: Can I use anionic additions to [1.1.1]propellane, and what are the potential side reactions?

A4: Yes, anionic additions are a powerful method for functionalizing [1.1.1]propellane.[12] Organometallic reagents like Grignard reagents and organolithiums can add to the central bond.[13][14] The primary side reaction to be aware of is anionic polymerization, especially with highly reactive organolithium reagents.[1][2] Using less reactive organometallics or transmetalating to a less reactive metal (e.g., zinc) can mitigate this.[13]

Diagram: General Reaction Pathways of [1.1.1]propellane

G propellane [1.1.1]propellane radical Radical Addition propellane->radical anionic Anionic Addition propellane->anionic cationic Cationic Rearrangement propellane->cationic thermal Thermal Isomerization propellane->thermal bcp Bicyclo[1.1.1]pentane (Desired Product) radical->bcp staffane [n]Staffane (Oligomerization) radical->staffane anionic->bcp methylenecyclobutane Methylenecyclobutane cationic->methylenecyclobutane methylenecyclobutene 3-Methylenecyclobutene thermal->methylenecyclobutene

Caption: Overview of major reaction pathways for [1.1.1]propellane.

References

Technical Support Center: Optimization of Reaction Conditions for Block Copolymer (BCP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for block copolymer (BCP) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and refine your BCP synthesis.

Introduction: The Challenge of Precision in BCP Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains, or "blocks," covalently linked together. Their unique ability to self-assemble into a variety of nanostructures makes them invaluable in a wide range of applications, from drug delivery to nanolithography. The key to unlocking their potential lies in the precise control over their synthesis.[1][2]

The primary challenge in BCP synthesis is achieving a well-defined architecture with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index or PDI).[3][4][5] This requires a "living" or controlled polymerization technique where chain termination and transfer reactions are minimized.[6][7] This guide will focus on troubleshooting common issues encountered during these sophisticated polymerization methods.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during your BCP synthesis experiments in a direct question-and-answer format.

Issue 1: High Polydispersity Index (PDI)

Question: My Gel Permeation Chromatography (GPC) results show a high PDI (> 1.2). What are the potential causes and how can I fix this?

Answer: A high PDI indicates a broad distribution of polymer chain lengths, which compromises the self-assembly properties of your BCP.[5][8] Several factors can contribute to this issue:

  • Cause 1: Inefficient Initiation. For a narrow PDI, the rate of initiation must be much faster than the rate of propagation.[6] If initiation is slow or incomplete, new chains will be formed throughout the polymerization process, leading to a wide range of chain lengths.

    • Solution:

      • Increase Initiator Concentration: A higher initiator concentration can lead to a faster initiation rate. However, be mindful that this will also result in lower molecular weight polymers.

      • Choose a More Efficient Initiator: The choice of initiator is critical and depends on the polymerization technique and monomers used. For example, in anionic polymerization, organolithium initiators are highly efficient for non-polar monomers like styrene and dienes.[9][10]

      • Optimize Temperature: The rate of initiation is temperature-dependent. A slight increase in temperature can sometimes improve initiation efficiency. However, excessively high temperatures can lead to side reactions.

  • Cause 2: Chain Termination or Transfer Reactions. These "side reactions" are the primary culprits for a loss of "living" character in the polymerization, leading to a broad PDI.[6][11]

    • Solution:

      • Purify Monomers and Solvents: Impurities, especially protic species like water or alcohols, can terminate living polymer chains. Rigorous purification of all reagents is crucial.[10]

      • Degas the Reaction Mixture: Oxygen can also act as a terminating agent in many controlled polymerization techniques. Ensure your reaction setup is properly degassed, for instance, by using several freeze-pump-thaw cycles.

      • Optimize Reaction Temperature: As mentioned, high temperatures can promote side reactions. It's essential to find the optimal temperature that balances a good polymerization rate with minimal side reactions.

  • Cause 3: Inappropriate RAFT Agent (for RAFT Polymerization). The choice of the Reversible Addition-Fragmentation chain Transfer (RAFT) agent is critical for the success of this technique.[12] An unsuitable RAFT agent can lead to poor control over the polymerization.

    • Solution:

      • Select a RAFT Agent with a High Transfer Constant: The RAFT agent should have a high transfer constant for the specific monomers being used to ensure efficient chain transfer and good control over the polymerization.

      • Consider the R and Z Groups: The "R" and "Z" groups of the RAFT agent influence its reactivity and stability. These should be chosen carefully based on the monomer family.

Issue 2: Premature Termination of Polymerization

Question: My polymerization stops before all the monomer is consumed, resulting in low conversion and a polymer with a lower molecular weight than targeted. Why is this happening?

Answer: Premature termination is a common issue in living polymerizations and is often linked to the presence of impurities or inappropriate reaction conditions.[11][13]

  • Cause 1: Impurities in the Reaction System. As discussed above, impurities are a major cause of termination.

    • Solution: Revisit your purification procedures for monomers, solvents, and initiators. Ensure your glassware is scrupulously clean and dry.

  • Cause 2: Incompatibility of Monomers in Sequential Addition. When synthesizing block copolymers by the sequential addition of monomers, the living chain end of the first block must be able to efficiently initiate the polymerization of the second monomer.[4][14]

    • Solution:

      • Order of Monomer Addition: Monomers should generally be added in order of increasing reactivity of the resulting active center. For example, in anionic polymerization, it's often necessary to polymerize less reactive monomers first.[14]

      • Use of a Capping Agent or Transforming Agent: In some cases, the active center of the first block needs to be "transformed" into a species that can initiate the polymerization of the second monomer.

  • Cause 3: Catalyst Deactivation (for ATRP). In Atom Transfer Radical Polymerization (ATRP), the catalyst can become deactivated, leading to a loss of control and premature termination.

    • Solution:

      • Ensure Proper Ligand to Copper Ratio: The ligand plays a crucial role in stabilizing the copper catalyst and tuning its activity.[15]

      • Minimize Oxygen: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[15] Rigorous degassing is essential.

Issue 3: Bimodal or Multimodal GPC Trace

Question: My GPC trace shows two or more distinct peaks. What does this indicate?

Answer: A multimodal GPC trace suggests the presence of multiple polymer populations with different molecular weights.

  • Cause 1: Inefficient Initiation from a Macroinitiator. When synthesizing a block copolymer, the first block acts as a "macroinitiator" for the second block. If this macroinitiator is not fully efficient in initiating the polymerization of the second monomer, you will have a mixture of the homopolymer from the first block and the desired block copolymer.

    • Solution:

      • Ensure High End-Group Fidelity: The living character of the first block must be preserved to ensure it can efficiently initiate the second block. This goes back to minimizing termination and transfer reactions during the synthesis of the first block.

      • Optimize Conditions for the Second Polymerization: The conditions for the second polymerization step (temperature, solvent, etc.) must be suitable for the macroinitiator and the second monomer.

  • Cause 2: Presence of "Dead" Chains. If a significant number of chains terminate during the polymerization of the first block, they will not be able to initiate the polymerization of the second monomer, resulting in a homopolymer impurity.

    • Solution: This again highlights the importance of rigorous purification and optimized reaction conditions to maintain the "living" nature of the polymerization.

  • Cause 3: Chain Coupling Reactions. In some cases, living polymer chains can couple together, leading to a polymer with double the molecular weight.

    • Solution: This can sometimes be influenced by the choice of solvent or the presence of certain additives. Careful optimization of the reaction conditions is necessary.

Frequently Asked Questions (FAQs)

Q1: How important is monomer purity for BCP synthesis?

A1: Monomer purity is absolutely critical. Even trace amounts of impurities, particularly those with active hydrogens (like water or alcohols), can act as terminating agents for living polymerizations, leading to a loss of control over molecular weight and a broad PDI.[10]

Q2: What is the role of the solvent in BCP synthesis?

A2: The solvent plays a multifaceted role. It must be able to dissolve the monomers, the resulting polymer, and the initiator/catalyst.[16][17] The polarity of the solvent can also influence the rate of polymerization and the stereochemistry of the resulting polymer.[1] For some techniques, like anionic polymerization, aprotic solvents are required to avoid termination.[10]

Q3: How can I characterize my block copolymers?

A3: A combination of techniques is typically used. Gel Permeation Chromatography (GPC) is essential for determining the molecular weight and PDI.[18][19][20] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and determine the composition of the different blocks.[18][19][21]

Q4: What are the main differences between ATRP, RAFT, and living anionic polymerization?

A4:

  • Living Anionic Polymerization: Offers excellent control over molecular weight and PDI but requires stringent reaction conditions (high purity reagents, inert atmosphere) and is limited to a specific range of monomers.[3][4][9]

  • Atom Transfer Radical Polymerization (ATRP): A more versatile technique that can be used with a wider range of monomers and is more tolerant to functional groups. It involves a transition metal catalyst.[4][15]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Arguably the most versatile of the three, compatible with a vast array of monomers and reaction conditions. It does not use a metal catalyst but requires a specific RAFT agent.[12]

Experimental Protocols & Data Presentation

Protocol: General Setup for a Living Anionic Polymerization

This protocol outlines the general steps for setting up a living anionic polymerization under an inert atmosphere using a Schlenk line.

  • Glassware Preparation: All glassware must be thoroughly cleaned and oven-dried overnight at >120 °C to remove any adsorbed water. The hot glassware is then assembled and allowed to cool under a high vacuum.

  • Solvent and Monomer Purification: Solvents and monomers must be rigorously purified to remove any terminating agents. This often involves distillation from a suitable drying agent (e.g., calcium hydride for solvents, or stirring over a drying agent followed by vacuum distillation for monomers).

  • Inert Atmosphere: The entire reaction is carried out under a positive pressure of a high-purity inert gas, such as argon or nitrogen. A Schlenk line is used to manipulate the reagents under these conditions.

  • Initiator Handling: Organolithium initiators are highly reactive and pyrophoric. They are typically handled as solutions in hydrocarbon solvents and are transferred using gas-tight syringes.

  • Polymerization: The purified solvent is transferred to the reaction flask via cannula. The initiator is then added, followed by the slow addition of the purified monomer. The reaction is typically carried out at a controlled temperature.

  • Sequential Monomer Addition (for BCPs): After the first monomer has completely polymerized, a sample can be taken for analysis. The second purified monomer is then added to the living polymer solution to grow the second block.

  • Termination/Quenching: Once the desired molecular weight is reached, the polymerization is terminated by adding a protic quenching agent, such as degassed methanol.

  • Polymer Isolation: The polymer is isolated by precipitation into a non-solvent, followed by filtration and drying under vacuum.

Data Table: Effect of Initiator Concentration on Molecular Weight and PDI
[Monomer]:[Initiator] RatioTarget Mn ( g/mol )Experimental Mn (GPC, g/mol )PDI (GPC)
100:110,40010,2001.05
200:120,80020,5001.06
500:152,00051,3001.08

This table illustrates the typical relationship between the monomer-to-initiator ratio and the resulting molecular weight and PDI in a well-controlled living polymerization of styrene.

Visualizations

Workflow for Troubleshooting BCP Synthesis

Caption: A flowchart for troubleshooting common issues in BCP synthesis.

Relationship between Polymerization Techniques

Polymerization_Techniques cluster_controlled Controlled/Living Polymerization cluster_characteristics Key Characteristics Anionic Living Anionic Polymerization Versatility Monomer Versatility Anionic->Versatility Low Conditions Reaction Condition Tolerance Anionic->Conditions Low MetalFree Metal-Free Anionic->MetalFree ATRP ATRP ATRP->Versatility High ATRP->Conditions Moderate RAFT RAFT RAFT->Versatility Very High RAFT->Conditions High RAFT->MetalFree

Caption: Key characteristics of common controlled polymerization techniques.

References

Technical Support Center: Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: BCP-MC-TSG-01

Version: 1.0

Last Updated: January 3, 2026

Introduction

This technical guide is intended for researchers, medicinal chemists, and drug development professionals working with Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate. The bicyclo[1.1.1]pentane (BCP) scaffold is renowned for its high kinetic stability, despite its significant inherent strain energy (approx. 66.6 kcal mol⁻¹)[1]. This robustness makes it an excellent bioisostere for para-substituted arenes, often enhancing metabolic stability and aqueous solubility in drug candidates[2].

However, the stability of the overall molecule is dictated by its functional groups—in this case, a methyl ester and a primary carbamoyl group. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental and storage conditions. Our approach is grounded in established principles of physical organic chemistry and best practices for pharmaceutical forced degradation studies[3][4][5].

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from moisture and light. The BCP core itself is highly robust, but the ester and carbamoyl functional groups are susceptible to hydrolysis over extended periods if exposed to atmospheric moisture, especially if acidic or basic impurities are present.

Q2: Can I store the compound in solution? If so, what solvent is recommended?

A2: Storing in solution is not recommended for long-term preservation. If short-term storage in solution is necessary (i.e., for a few days), use a dry, aprotic solvent such as anhydrous acetonitrile or THF and store at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid protic solvents like methanol or ethanol, as they can participate in transesterification of the methyl ester over time, particularly if acidic or basic catalysts are present. Avoid aqueous solutions or buffers, especially at non-neutral pH, due to the risk of hydrolysis.

Q3: How stable is the compound in aqueous buffers at physiological pH (7.4)?

A3: At neutral pH (approx. 6.5-7.5) and room temperature, the compound is expected to be reasonably stable for the duration of typical in-vitro assays. Both the methyl ester and the primary carbamoyl group can undergo hydrolysis, but the rates are generally slow at neutral pH. The carbamoyl (amide) group is significantly more resistant to hydrolysis than the methyl ester[6]. However, for incubations longer than 24 hours, or at elevated temperatures (e.g., 37°C), we recommend performing a preliminary stability assessment to quantify any potential degradation.

Q4: Is the compound sensitive to acidic or basic conditions?

A4: Yes. Both the methyl ester and the carbamoyl group are susceptible to hydrolysis under acidic or basic conditions, with the reaction being significantly accelerated by heat[7].

  • Basic Conditions (pH > 8): The methyl ester is particularly sensitive to base-catalyzed hydrolysis (saponification), which is typically much faster than amide hydrolysis and is irreversible[8][9].

  • Acidic Conditions (pH < 4): Both functional groups will hydrolyze under acidic conditions, typically requiring heat to proceed at an appreciable rate. The reaction is catalyzed by H⁺ ions.

Q5: What is the expected thermal stability of the compound?

A5: The BCP core is thermally robust. Degradation at elevated temperatures will primarily occur at the functional groups. As a solid, the compound should be stable at temperatures commonly used for routine laboratory handling. In solution, high temperatures will significantly accelerate the rate of hydrolysis, especially in non-neutral aqueous media.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues that may arise from the instability of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Appearance of a new, more polar peak in reverse-phase HPLC analysis over time. Hydrolysis of the methyl ester. 1. Confirm Identity: Use LC-MS to check if the new peak's mass corresponds to the carboxylic acid metabolite (M-14 Da). The carboxylic acid is more polar and will have a shorter retention time on a C18 column. 2. Check Solvent/Buffer pH: Ensure the pH of your mobile phase or sample diluent is within a stable range (ideally pH 4-7). Highly acidic or basic conditions will accelerate hydrolysis. 3. Reduce Temperature: If samples are held in an autosampler for extended periods, cool the autosampler tray to 4-10°C to slow the degradation rate. Chemical reaction rates typically double for every 10°C increase in temperature.
Appearance of two new peaks in HPLC, one more polar and one slightly less polar than the parent. Hydrolysis of both the ester and carbamoyl groups. 1. Mass Analysis: Use LC-MS to identify the species. You are likely observing the mono-acid from ester hydrolysis (M-14 Da), the mono-acid from carbamoyl hydrolysis (M-1 Da, forming a carboxylic acid from the carbamoyl group), and potentially the di-acid (M-15 Da). 2. Evaluate Stress Conditions: This level of degradation suggests significant chemical stress (e.g., heating in strong acid or base). Review your experimental protocol to identify and mitigate these conditions. The amide bond is generally robust, so its cleavage indicates harsh conditions[6].
Inconsistent biological activity or loss of potency in stored assay plates. Degradation of the parent compound in assay media. 1. Perform a Media Stability Study: Incubate the compound in your complete assay media (including serum, if applicable) at the assay temperature (e.g., 37°C). Analyze samples by HPLC or LC-MS at t=0 and several subsequent time points (e.g., 2, 8, 24 hours) to quantify the remaining parent compound. 2. Consider Carboxylesterase Activity: If using serum or cell lysates, be aware that carboxylesterases can enzymatically hydrolyze the methyl ester[10]. The BCP's steric bulk may offer some protection, but this should be verified experimentally. 3. Prepare Fresh Solutions: Always use freshly prepared stock solutions for experiments to ensure accurate dosing and reproducible results.
Difficulty in purifying the compound; presence of acidic impurities. Degradation during workup or purification. 1. Avoid Strong Aqueous Base: During aqueous workups, avoid using strong bases (e.g., 1M NaOH) to wash organic layers, as this can rapidly hydrolyze the methyl ester. Use milder bases like saturated sodium bicarbonate solution and minimize contact time. 2. Purification Method: For silica gel chromatography, ensure the silica is neutral. If acidic impurities are still an issue, consider eluting with a mobile phase containing a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to prevent on-column degradation.

Part 3: Potential Degradation Pathways & Analysis

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected results[3][5].

Primary Degradation Pathways

The two primary modes of degradation for this compound are hydrolysis of the ester and hydrolysis of the carbamoyl group.

G Parent This compound (Parent Compound) Acid1 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid (Degradant A) Parent->Acid1 Ester Hydrolysis (H⁺ or OH⁻, H₂O) More Labile Acid2 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Degradant B) Parent->Acid2 Amide Hydrolysis (H⁺ or OH⁻, H₂O, Heat) More Stable Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (Degradant C) Acid1->Diacid Amide Hydrolysis Acid2->Diacid Ester Hydrolysis

Caption: Predicted hydrolytic degradation pathways.

Expected Stability Profile Summary

The following table summarizes the expected stability under common stress conditions used in forced degradation studies. The goal of such studies is typically to achieve 5-20% degradation to ensure that analytical methods are capable of detecting and resolving degradants[11].

Stress Condition Reagents/Parameters Expected Primary Degradant(s) Scientific Rationale & Notes
Acid Hydrolysis 0.1 M HCl, 60°CDegradant A, Degradant BBoth ester and amide hydrolysis are catalyzed by acid. The ester is expected to hydrolyze faster than the more stable amide bond[9].
Base Hydrolysis 0.1 M NaOH, RTDegradant ASaponification (base-catalyzed hydrolysis) of the methyl ester is rapid, even at room temperature. The carbamoyl group is significantly more resistant to base-catalyzed hydrolysis[6][8].
Oxidative Stress 3% H₂O₂, RTNo degradation expectedThe BCP core and the functional groups present lack common sites for oxidation under these conditions. The alkane scaffold is highly resistant to oxidation.
Thermal Stress 80°C, Solid StateNo degradation expectedThe BCP scaffold is thermally stable. Significant degradation of the solid compound is not expected unless melting and subsequent decomposition occur at much higher temperatures.
Photostability ICH Q1B conditionsNo degradation expectedThe molecule lacks a significant chromophore to absorb UV-Vis light, suggesting it will be photostable.

Part 4: Experimental Protocol

Protocol: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines a typical forced degradation study to identify potential degradants and validate an analytical method.

Objective: To generate degradation products of this compound under various stress conditions and to ensure the primary analytical method can resolve them from the parent peak.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector (and ideally MS detector)[12][13]

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Stress Sample Preparation (Target concentration ~0.1 mg/mL):

    • Control (t=0): Dilute 1 mL of stock solution to 10 mL with 50:50 ACN:Water. Analyze immediately.

    • Acid Stress: Mix 1 mL of stock with 1 mL of 1 M HCl. Add 8 mL of water. Heat at 60°C.

    • Base Stress: Mix 1 mL of stock with 1 mL of 1 M NaOH. Add 8 mL of water. Keep at room temperature.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Add 8 mL of water. Keep at room temperature, protected from light.

    • Thermal Stress (Solution): Dilute 1 mL of stock to 10 mL with 50:50 ACN:Water. Heat at 60°C.

    • Thermal Stress (Solid): Place a few mg of solid compound in an oven at 80°C for 24 hours. Then prepare a 0.1 mg/mL solution.

  • Time Point Analysis:

    • For Acid, Base, and Oxidative samples, withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).

    • Immediately before injection, quench the reaction:

      • For Acid Stress samples, neutralize with an equivalent amount of NaOH.

      • For Base Stress samples, neutralize with an equivalent amount of HCl.

    • Dilute if necessary to the target concentration.

  • HPLC Analysis:

    • Method: Use a reverse-phase C18 column with a gradient elution.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start with a low %B (e.g., 5-10%) and ramp to a high %B (e.g., 95%) over 15-20 minutes to elute all components.

    • Detection: Monitor at a low wavelength (e.g., 205-215 nm) as the compound lacks a strong chromophore.

    • Peak Purity Analysis: Use a PDA detector to assess peak purity of the parent compound in the presence of its degradants. This is a critical step for validating a stability-indicating method.

References

Technical Support Center: Purification of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable bicyclo[1.1.1]pentane (BCP) building block. The unique three-dimensional structure of BCPs makes them highly sought-after as bioisosteres for phenyl rings and tert-butyl groups in drug discovery, but their purification can present specific challenges.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Impurity with a Similar Polarity to the Product

Question: "My crude product shows a persistent impurity on TLC and HPLC that co-elutes or is very close to my desired product spot/peak. How can I resolve this?"

Answer: This is a common challenge, often due to the presence of the starting diester (Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate) or the corresponding diacid, depending on your synthetic route.[4][5] These byproducts have similar structural features and, therefore, comparable polarities.

Root Cause Analysis & Solutions:

  • Incomplete Saponification: If your synthesis involves the selective hydrolysis of a dimethyl ester, the presence of the starting diester is likely. Ensure your reaction has gone to completion.

  • Inefficient Amidation: Unreacted acid chloride precursor can hydrolyze back to the mono-acid (3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid), which can be a stubborn impurity.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System Modification: A subtle change in solvent polarity can significantly impact separation. Instead of a standard Hexane/Ethyl Acetate system, consider a gradient elution with Dichloromethane/Methanol or Dichloromethane/Ethyl Acetate.[1] Sometimes, adding a small percentage of a third solvent, like methanol or acetic acid (for acidic impurities), can improve resolution.

    • Silica Gel Choice: Use high-purity silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.[1]

  • Recrystallization: This technique is highly effective for removing closely related impurities. The choice of solvent is critical.

    • Solvent Screening: Perform small-scale solubility tests. The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature or below, while the impurity remains in solution. A co-solvent system, such as Methyl tert-butyl ether (MTBE)/pentane or Diethyl ether/pentane, can be very effective.[5][6]

Issue 2: Low Yield After Purification

Question: "After column chromatography, my yield of the purified product is significantly lower than expected. What could be the cause?"

Answer: Low recovery can stem from several factors, from the stability of the compound on silica to the purification technique itself.

Root Cause Analysis & Solutions:

  • Product Adsorption on Silica: The carbamoyl and ester groups can interact strongly with the acidic silica gel, leading to streaking on the TLC plate and poor recovery from the column.

  • Product Volatility: While not extremely volatile, some BCP derivatives can be lost if dried under high vacuum for extended periods, especially at elevated temperatures.

Troubleshooting Steps:

  • Deactivate Silica Gel: Before preparing your column, you can pre-treat the silica gel with a solvent system containing a small amount of a basic modifier, like triethylamine (e.g., 0.5-1% in your eluent), to neutralize acidic sites and reduce product adsorption.

  • Alternative Stationary Phases: If silica proves problematic, consider using a different stationary phase, such as neutral or basic alumina, for your column chromatography.

  • Gentle Solvent Removal: When concentrating your purified fractions, use a rotary evaporator with a moderate bath temperature (e.g., 30-40°C) and avoid prolonged exposure to high vacuum once the solvent is removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most likely byproducts originate from the common synthetic routes:

  • Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: The starting material for the mono-saponification step.[4]

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: The precursor to the amide. Incomplete conversion or hydrolysis of the intermediate acid chloride will result in this impurity.[6][7]

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Can be present if the starting diester is fully saponified.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying any residual starting materials or byproducts. The characteristic singlet for the six bridgehead protons of the BCP core is a key diagnostic signal.[1][4][6]

  • HPLC: High-Performance Liquid Chromatography is excellent for quantitative purity analysis. A purity of >98% is often required for compounds intended for drug discovery applications.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol gradient) can be an effective alternative, especially if normal-phase chromatography fails to provide adequate separation. It is particularly useful for separating compounds with minor differences in polarity.

Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to separate the target compound from closely eluting impurities.

Materials:

  • High-purity silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Crude this compound

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 Hexanes:EtOAc). Gradually increase the polarity of the eluent. A suggested gradient is from 10% to 50% EtOAc in Hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for removing trace impurities after chromatography to obtain a highly pure, crystalline solid.

Materials:

  • Purified this compound

  • Solvents: Methyl tert-butyl ether (MTBE), Pentane

Procedure:

  • Dissolution: In a clean flask, dissolve the compound in a minimum amount of warm MTBE (approximately 40-50°C).

  • Induce Crystallization: Slowly add pentane to the warm solution until it becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or ice bath for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold pentane.

  • Drying: Dry the crystals under vacuum at room temperature.

Data & Visualization

Table 1: Solvent Systems for Purification
Purification MethodRecommended Solvent System (v/v)Target Application
Column Chromatography Hexane/Ethyl Acetate (Gradient)General purpose separation
Dichloromethane/Methanol (Gradient)For more polar impurities
Recrystallization MTBE/PentaneRemoval of closely related, non-polar impurities
Diethyl ether/PentaneAlternative to MTBE/Pentane system
Diagram 1: Purification Workflow

This diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude Product tlc_hplc TLC/HPLC Analysis start->tlc_hplc column_chrom Flash Column Chromatography tlc_hplc->column_chrom Multiple Spots / Low Purity recrystallization Recrystallization tlc_hplc->recrystallization Mainly one spot, minor impurities purity_check Purity Check (NMR, HPLC) column_chrom->purity_check final_product Pure Product (>98%) recrystallization->final_product purity_check->recrystallization <98% Pure purity_check->final_product >98% Pure

Caption: Decision tree for purification strategy.

References

avoiding oligomerization in [1.1.1]propellane reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Oligomerization

Welcome to the technical support center for [1.1.1]propellane chemistry. As Senior Application Scientists, we understand the immense potential of [1.1.1]propellane as a building block for novel bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and materials science. However, its high reactivity, driven by the release of significant ring strain, can also lead to undesired oligomerization, complicating synthesis and purification.[1][2][3]

This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the challenges of working with this unique molecule and minimize the formation of [n]staffane oligomers.

Troubleshooting Guide: Unwanted Oligomerization

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on mechanistic principles.

Issue 1: My reaction is producing a complex mixture of higher molecular weight species, and the desired 1:1 adduct is a minor product.

Possible Cause: The rate of the bicyclo[1.1.1]pentyl (BCP) radical reacting with another molecule of [1.1.1]propellane is competing with or exceeding the rate of trapping by your desired reagent. This is a common issue in radical-mediated reactions.[1][4]

Solutions:

  • Stoichiometry is Key: The most critical parameter to control is the relative concentration of [1.1.1]propellane to your trapping reagent. An excess of propellane will statistically favor oligomerization.

    • Protocol: Begin by using a stoichiometric equivalent or a slight excess of your trapping reagent relative to [1.1.1]propellane. If oligomerization persists, systematically decrease the equivalents of [1.1.1]propellane. Recent studies on controlled oligomerization have shown that varying the propellane-to-reagent ratio dramatically shifts the product distribution from monomeric to dimeric and higher-order oligomers.[5][6]

    [1.1.1]Propellane EquivalentsExpected Outcome
    < 1Favors 1:1 adduct formation.
    1 - 2Potential for a mixture of 1:1 adduct and[2]staffane.
    > 2Increasingly favors oligomerization ([n]staffanes).
  • Slow Addition/Portion-wise Addition: Maintaining a low instantaneous concentration of [1.1.1]propellane is crucial.

    • Protocol: Instead of adding all the [1.1.1]propellane at once, employ a syringe pump for slow addition over an extended period. Alternatively, adding the propellane or the radical initiator in portions can also keep its effective concentration low at any given moment, favoring the desired reaction pathway.[5][7]

  • Increase Trapping Reagent Concentration: Ensure your trapping reagent is present in a sufficiently high concentration to intercept the initially formed BCP radical before it can propagate.

Visualizing the Competing Pathways:

Propellane [1.1.1]Propellane BCP_Radical BCP Radical Intermediate Propellane->BCP_Radical Addition Radical_Initiator Radical Initiator (R.) Radical_Initiator->BCP_Radical Initiation Desired_Product Desired 1:1 Adduct (BCP-X) BCP_Radical->Desired_Product Trapping by Reagent (X-Y) Oligomer [2]Staffane Radical BCP_Radical->Oligomer Propagation with Propellane Higher_Oligomers Higher Order Oligomers Oligomer->Higher_Oligomers Further Propagation Start Reaction Setup Check_Stoichiometry Is [Propellane] <= [Trapping Reagent]? Start->Check_Stoichiometry Adjust_Stoichiometry Decrease [Propellane] or Increase [Trapping Reagent] Check_Stoichiometry->Adjust_Stoichiometry No Slow_Addition Implement Slow Addition Protocol Check_Stoichiometry->Slow_Addition Yes Adjust_Stoichiometry->Slow_Addition Run_Reaction Run Reaction Slow_Addition->Run_Reaction Analyze_Products Analyze Product Mixture (e.g., NMR, GC-MS) Run_Reaction->Analyze_Products Oligomerization_Observed Significant Oligomerization Observed? Analyze_Products->Oligomerization_Observed Success Desired Product Obtained Oligomerization_Observed->Success No Troubleshoot Consult Advanced Strategies (e.g., change solvent, initiator) Oligomerization_Observed->Troubleshoot Yes Troubleshoot->Check_Stoichiometry

References

Technical Support Center: Strategies to Improve the Purity of Bicyclic Piperidine (BCP) Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Bicyclic Piperidine (BCP) compounds. BCP scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous drug candidates due to their conformational rigidity and ability to present substituents in well-defined three-dimensional space.[1] However, their synthesis can often lead to complex mixtures of isomers and process-related impurities.[2]

Achieving high purity (>95-99%) is not merely a procedural step; it is a regulatory and scientific necessity to ensure the safety, efficacy, and reproducibility of preclinical and clinical data.[3][4] Impurities can introduce toxicity, alter pharmacology, or interfere with downstream assays, making robust purification strategies paramount.[5][6]

This guide provides troubleshooting advice, detailed protocols, and expert insights to help you navigate the common challenges encountered when purifying BCP compounds.

Section 1: Troubleshooting Common Impurities in BCP Synthesis (FAQ)

This section addresses the most frequently encountered purification challenges in a direct question-and-answer format.

Q1: My crude product is contaminated with significant amounts of unreacted starting materials and reagents. What is the most efficient first-pass purification strategy?

A1: The most effective initial step is to select a purification method that exploits significant polarity differences between your BCP product and the contaminants.

  • Expert Rationale: Starting materials are often substantially more or less polar than the final, more complex BCP product. A well-chosen liquid-liquid extraction or a simple filtration can often remove a large portion of these impurities before resorting to more time-consuming chromatography.[7]

  • Troubleshooting Steps:

    • Assess Polarity: Use Thin Layer Chromatography (TLC) to visualize the polarity difference between your product and the impurities.

    • Liquid-Liquid Extraction: If your BCP is basic (as most are), an acid wash (e.g., 1M HCl) can extract it into the aqueous layer, leaving non-basic organic impurities behind. Subsequent basification of the aqueous layer and extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) will recover your purified BCP.

    • Filtration/Precipitation: If the starting material is a solid with low solubility in your reaction solvent post-reaction, it can sometimes be removed by simple filtration.[8] Conversely, if your BCP product can be selectively precipitated or crystallized from the crude mixture, this can be a highly effective initial cleanup.[7]

    • Scavenger Resins: For removing excess reagents (e.g., unreacted electrophiles or nucleophiles), scavenger resins are an excellent choice. These are solid-supported reagents designed to react with and bind specific types of molecules, which can then be removed by filtration.[9]

Q2: My reaction produces several closely related by-products (e.g., from over-reaction or side reactions). How do I separate these from my target BCP compound?

A2: When dealing with structurally similar by-products, high-resolution techniques like flash column chromatography or preparative HPLC are typically required.[3] The key is methodical optimization of the separation conditions.

  • Expert Rationale: By-products often have very similar polarities to the desired product, making simple extractions ineffective.[10] Chromatographic techniques separate compounds based on subtle differences in their interaction with a stationary phase, providing the necessary resolving power.[11]

  • Troubleshooting Steps:

    • TLC Method Development: The first and most critical step is to develop a TLC solvent system that shows baseline separation between your BCP and the by-products. Aim for an Rf value for your target compound between 0.15 and 0.40 to ensure good separation on a column.[12]

    • Column Chromatography:

      • Normal-Phase: For most BCPs, which are often moderately to highly polar, normal-phase chromatography on silica gel is the standard approach.[13] Use a solvent system developed via TLC (typically a hexane/ethyl acetate or dichloromethane/methanol mixture).

      • Reversed-Phase: If your BCP is highly polar or water-soluble, reversed-phase (e.g., C18) flash chromatography may provide better results.[14]

    • Gradient Elution: For complex mixtures with multiple by-products, a gradient elution (where the mobile phase polarity is increased over time) is often more effective than an isocratic (constant polarity) elution.[15] This allows for the separation of less polar impurities first, followed by the elution of your target compound and then the more polar by-products.

Q3: I'm struggling to separate diastereomers of my chiral BCP compound. They appear as a single spot on TLC and a single peak in my initial HPLC analysis.

A3: Separating diastereomers is a common and significant challenge because they often have nearly identical physical properties.[16] This requires specialized, high-resolution chromatographic methods.

  • Expert Rationale: Diastereomers are not mirror images and thus have different physical properties, making their separation theoretically possible. However, the differences can be very subtle, requiring a highly selective chromatographic system to resolve them.[17]

  • Troubleshooting Steps:

    • Switch to Normal-Phase HPLC: Standard reversed-phase HPLC (e.g., on a C18 column) is often insufficient. Normal-phase HPLC on a silica gel column frequently provides better selectivity for diastereomers.[16][17]

    • Optimize Mobile Phase: Test different non-polar/polar solvent combinations (e.g., hexane/isopropanol, hexane/ethanol). Small changes in the solvent composition can have a large impact on resolution.

    • Consider Chiral Stationary Phases (CSPs): Although diastereomers can be separated on achiral phases, a chiral column can sometimes offer unique selectivities that achieve separation where standard columns fail.[18]

    • Preparative HPLC: Once an analytical method showing baseline separation is developed, it can be scaled up to preparative HPLC to isolate gram quantities of each diastereomer.[19][20]

    • Recrystallization: In some favorable cases, fractional crystallization can be used. If one diastereomer is significantly less soluble than the other in a particular solvent system, it may crystallize out preferentially, allowing for separation. This is often a matter of trial and error.

Q4: My final BCP compound shows residual solvents (e.g., DCM, Ethyl Acetate, Methanol) by NMR analysis. How can I remove them to meet regulatory limits?

A4: Complete removal of residual solvents is critical for pharmaceutical compounds, as their presence can affect crystal form, stability, and safety.[21] Standard drying in a vacuum oven is often insufficient for tenacious solvents.

  • Expert Rationale: Solvents can become trapped within the crystal lattice of a solid compound, making them difficult to remove by simple evaporation.[21] Techniques that disrupt this lattice or displace the solvent are required. Regulatory bodies like the ICH provide strict guidelines (ICH Q3C) on acceptable limits for different solvents.[21][22]

  • Troubleshooting Steps:

    • High-Vacuum Drying at Elevated Temperature: Ensure you are using a high-quality vacuum pump and, if the compound's stability permits, gently heat the sample (e.g., 40-50 °C) to increase the vapor pressure of the trapped solvent.

    • Solvent Displacement (Trituration/Slurrying): Suspend your solid BCP in a solvent in which it is poorly soluble but the residual solvent is miscible (e.g., hexane or pentane to remove ethyl acetate). The desired compound remains a solid while the impurity is washed away. Filter and dry the solid.

    • Recrystallization: The most robust method is often recrystallization. Dissolving the compound and allowing it to slowly re-form crystals will typically exclude the unwanted solvent molecules from the new crystal lattice.[23][24]

    • Lyophilization (Freeze-Drying): If your BCP is soluble in water or tert-butanol, dissolving it and then freeze-drying can be an effective way to remove all volatile solvents.

Section 2: Purification Protocol Guides

These protocols provide detailed, step-by-step methodologies for the most critical purification techniques.

Protocol 2.1: Optimized Flash Chromatography for BCPs

This protocol outlines a systematic approach to purifying BCP compounds using automated or manual flash chromatography.

Objective: To separate a target BCP compound from impurities with different polarities.

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity (e.g., start with 80:20 Hexane:EtOAc and move to more polar mixtures like 50:50, 20:80, and finally 100% EtOAc).

    • Identify a solvent system where the target BCP has an Rf of ~0.2-0.3 and is well-separated from major impurities.[12] This will be your starting mobile phase.

  • Column Packing (Manual):

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Liquid Loading: If your compound is readily soluble in the mobile phase, dissolve it in a minimal amount of solvent and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended for Poor Solubility): Dissolve the crude compound in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (~2-3 times the weight of your compound) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.[12]

  • Elution:

    • Begin eluting with the solvent system identified by TLC.

    • If separation is difficult, use a gradient elution. Start with a less polar mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the percentage of the more polar solvent.[15]

    • Collect fractions and monitor their composition by TLC.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure BCP.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2.2: Strategic Recrystallization for High Purity

This protocol describes how to purify a solid BCP compound by leveraging differences in solubility.

Objective: To obtain a highly pure, crystalline form of a BCP compound, effectively removing trapped solvents and minor impurities.[25]

Methodology:

  • Solvent Selection (The Critical Step):

    • The ideal recrystallization solvent is one in which your BCP compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[25]

    • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures thereof) to find a suitable candidate.

  • Dissolution:

    • Place the impure solid BCP in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of hot solvent until the compound just completely dissolves. Adding too much solvent will reduce your final yield.[23]

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[24] Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under high vacuum to remove all traces of the solvent.

Protocol 2.3: Preparative HPLC for Challenging Separations

This protocol is for isolating BCP compounds from complex mixtures, particularly for separating diastereomers or closely related impurities.

Objective: To achieve high-resolution separation and purification of BCP compounds on a milligram-to-gram scale.[19]

Methodology:

  • Analytical Method Development:

    • Using an analytical HPLC system, screen various columns (e.g., silica, C18, PFP, chiral) and mobile phases to find a condition that provides baseline separation of the target BCP from all impurities.[16]

    • For diastereomers, a normal-phase silica column with a mobile phase like hexane/ethanol or hexane/isopropanol is often a good starting point.[17]

  • Method Scale-Up:

    • Once an analytical method is established, scale it up for a preparative column. This involves adjusting the flow rate and injection volume based on the larger column diameter.

    • The sample should be dissolved in the mobile phase at the highest possible concentration without causing precipitation.

  • Purification Run:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the concentrated sample solution onto the column.

    • Run the separation using the scaled-up method parameters.

  • Fraction Collection:

    • Use a UV detector to monitor the column eluent.

    • Collect fractions corresponding to the peak of the desired BCP compound. Automated fraction collectors are standard for this process.

  • Purity Analysis and Evaporation:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the fractions that meet the desired purity specification.

    • Remove the solvent using a rotary evaporator or lyophilizer to yield the final, highly pure BCP compound.

Section 3: Visualization of Purification Workflows

Diagram 1: General Purification Strategy Decision Tree

This diagram illustrates a logical workflow for selecting the appropriate purification strategy for a crude BCP compound.

Purification_Workflow start Crude BCP Compound check_solubility Assess Solubility & Polarity (TLC, Solubility Tests) start->check_solubility is_solid Is Product a Solid? check_solubility->is_solid extraction Liquid-Liquid Extraction (Acid/Base) is_solid->extraction No / Oil recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography extraction->chromatography recrystallization->chromatography Failure check_purity Check Purity (NMR, LC-MS) recrystallization->check_purity Success chromatography->check_purity final_product Pure BCP Compound check_purity->chromatography <95% Pure (Re-purify) check_purity->final_product >95% Pure

Caption: Decision tree for selecting an initial purification strategy.

Diagram 2: Flash Chromatography Method Development Logic

This diagram shows the iterative process of developing a robust flash chromatography method starting from TLC analysis.

Flash_Chromatography_Dev start Start: Crude Sample tlc_screen 1. TLC Screening (Hex/EtOAc, DCM/MeOH) start->tlc_screen check_rf Is Target Rf between 0.15-0.40? tlc_screen->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No load_column 2. Select Loading Method (Dry vs. Liquid) check_rf->load_column Yes adjust_polarity->tlc_screen run_column 3. Run Flash Column (Isocratic or Gradient) load_column->run_column analyze_fractions 4. Analyze Fractions by TLC run_column->analyze_fractions pool_pure 5. Pool Pure Fractions & Evaporate analyze_fractions->pool_pure finish Finish: Purified BCP pool_pure->finish

Caption: Workflow for flash chromatography method development.

Table 1: Common Solvents for BCP Purification

This table summarizes key properties of solvents frequently used in the purification of BCP compounds.

SolventPolarity IndexBoiling Point (°C)Common UseNotes
n-Hexane0.169Normal-Phase Chromatography (non-polar component)Good for eluting non-polar impurities.
Dichloromethane (DCM)3.140Chromatography, ExtractionGood dissolving power, but can be difficult to remove completely.
Ethyl Acetate (EtOAc)4.477Chromatography (polar component), RecrystallizationVersatile and common choice for medium-polarity compounds.
Isopropanol (IPA)3.982Recrystallization, HPLC Mobile PhaseOften used in mixtures with hexane for separating diastereomers.
Acetonitrile (MeCN)5.882Reversed-Phase & HILIC Chromatography, RecrystallizationUV transparent, common in HPLC.
Methanol (MeOH)5.165Normal & Reversed-Phase Chromatography (strong polar)Very polar; used to elute highly retained compounds from silica.
Water10.2100Reversed-Phase Chromatography, ExtractionsUsed with buffers for pH control in RP-HPLC.

References

Validation & Comparative

The Ascendance of Saturated Scaffolds: A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) Derivatives and their Aromatic Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, the paradigm of drug design is undergoing a significant evolution. The "escape from flatland," a strategic shift away from planar, aromatic moieties towards three-dimensional, saturated scaffolds, has emerged as a promising approach to unlock new chemical space and overcome the limitations of traditional drug candidates.[1][2] At the forefront of this revolution is the bicyclo[1.1.1]pentane (BCP) core, a rigid, non-planar bioisostere of the 1,4-disubstituted benzene ring.[3][4] This guide provides a comprehensive comparative analysis of BCP derivatives and their aromatic counterparts, supported by experimental data and detailed protocols, to empower researchers in their quest for next-generation therapeutics.

The Rationale for Moving Beyond the Benzene Ring

For decades, the benzene ring has been a cornerstone of medicinal chemistry, featuring in approximately 45% of all marketed drugs.[5] Its rigid structure provides a reliable scaffold for orienting functional groups and engaging in various intermolecular interactions. However, the very properties that make it attractive also contribute to its drawbacks. Aromatic rings are prone to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates and potentially toxic metabolites.[4][6] Furthermore, their planar nature can contribute to high lipophilicity and poor aqueous solubility, hindering oral bioavailability and increasing the risk of off-target effects.[1][6]

The BCP motif offers a compelling solution to these challenges. As a saturated, three-dimensional scaffold, it introduces a higher fraction of sp³-hybridized carbons, which generally leads to improved metabolic stability and aqueous solubility.[1][4] Its rigid, cage-like structure maintains a similar distance and vector relationship between substituents at the 1 and 3 positions as a 1,4-disubstituted benzene ring, allowing it to function as a non-classical bioisostere.[3]

A Tale of Two Scaffolds: Synthesis and Accessibility

The feasibility of incorporating a novel scaffold into a drug discovery program is heavily dependent on its synthetic accessibility. Both aromatic and BCP derivatives have well-established synthetic routes, each with its own set of advantages and challenges.

The Tried and True: Synthesis of 1,4-Disubstituted Benzene Derivatives

The synthesis of 1,4-disubstituted benzenes is a mature field, with a vast arsenal of reactions at the disposal of the medicinal chemist. Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, are fundamental to introducing the first substituent. The directing effects of this initial group then guide the position of the second substituent. To achieve a 1,4-substitution pattern, an ortho-, para-directing group is typically installed first.

Illustrative Synthetic Workflow: 1,4-Disubstituted Benzene

Benzene Benzene Subst1 Monosubstituted Benzene Benzene->Subst1 Electrophilic Aromatic Substitution (EAS) Subst2 1,4-Disubstituted Benzene Subst1->Subst2 Second EAS (ortho, para-directing group)

Caption: General synthetic route to 1,4-disubstituted benzenes.

The New Contender: Synthesis of 1,3-Disubstituted BCP Derivatives

The synthesis of BCP derivatives has rapidly advanced in recent years, making this scaffold increasingly accessible for drug discovery programs. The most common starting material is [1.1.1]propellane, a highly strained molecule that readily undergoes reactions to open its central bond. Radical additions to [1.1.1]propellane are a particularly powerful method for installing a wide variety of functional groups at the bridgehead positions.

A key intermediate in the synthesis of many BCP derivatives is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be prepared on a large scale and subsequently converted to a variety of other functional groups.

Illustrative Synthetic Workflow: 1,3-Disubstituted BCP

Propellane [1.1.1]Propellane BCP_intermediate BCP Intermediate (e.g., dicarboxylic acid) Propellane->BCP_intermediate Radical Addition or Photochemical Reaction Disubst_BCP 1,3-Disubstituted BCP Derivative BCP_intermediate->Disubst_BCP Functional Group Interconversion

Caption: General synthetic route to 1,3-disubstituted BCP derivatives.

Head-to-Head Comparison: Physicochemical and ADME Properties

The true measure of a bioisostere's utility lies in its ability to improve the drug-like properties of a molecule. The following sections provide a detailed comparison of BCP derivatives and their aromatic counterparts across key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, supported by experimental data from the literature.

Solubility: Escaping the Aggregation Trap

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The planar nature of aromatic rings can promote π-π stacking and crystal packing, which can decrease solubility. The three-dimensional, non-planar structure of the BCP core disrupts these interactions, often leading to a significant improvement in aqueous solubility.

Table 1: Comparative Aqueous Solubility Data

Parent Compound (Aromatic)Aromatic Solubility (µg/mL)BCP AnalogBCP Solubility (µg/mL)Fold IncreaseReference
Avagacestat Analog<0.1BCP-Avagacestat Analog1.5>15[1]
Darapladib3BCP-Darapladib237.7
Imatinib~14.6BCP-Imatinib>250>17
Sonidegib0.2BCP-Sonidegib4.824[7]
Boscalid4.6BCP-Boscalid11.22.4[7]
Tolvaptan0.6BCP-Tolvaptan4.98.2[7]
Telmisartan0.1BCP-Telmisartan0.88[7]
Axitinib0.2BCP-Axitinib1.99.5[7]
Permeability: Navigating the Cellular Maze

Cell permeability is another critical factor for oral drug absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive diffusion across cell membranes. While increased solubility can sometimes lead to decreased permeability, BCP derivatives often exhibit a favorable balance of both properties.

Table 2: Comparative Permeability Data (PAMPA)

Parent Compound (Aromatic)Aromatic Permeability (10⁻⁶ cm/s)BCP AnalogBCP Permeability (10⁻⁶ cm/s)ChangeReference
Avagacestat Analog1.5BCP-Avagacestat Analog8.2Increased[1]
Darapladib2.3BCP-Darapladib7.8Increased
Sonidegib0.1BCP-Sonidegib0.1No significant change[7]
Boscalid1.0BCP-Boscalid1.1No significant change[7]
Tolvaptan0.1BCP-Tolvaptan0.1No significant change[7]
Telmisartan0.1BCP-Telmisartan0.1No significant change[7]
Metabolic Stability: Resisting the Body's Defenses

Metabolic instability is a primary reason for drug candidate failure. Aromatic rings are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance and the potential for toxic metabolites. The C-H bonds of the BCP core are generally more resistant to enzymatic oxidation, resulting in improved metabolic stability.

Table 3: Comparative Metabolic Stability Data (Human Liver Microsomes)

Parent Compound (Aromatic)Aromatic Half-life (t½, min)BCP AnalogBCP Half-life (t½, min)ImprovementReference
Darapladib23BCP-Darapladib743.2-fold increase
Sonidegib11BCP-Sonidegib171.5-fold increase[7]
Boscalid18BCP-Boscalid251.4-fold increase[7]
Tolvaptan5BCP-Tolvaptan102-fold increase[7]
Telmisartan10BCP-Telmisartan151.5-fold increase[7]
Biological Activity and Cytotoxicity: Hitting the Target, Sparing the Rest

The ultimate goal of bioisosteric replacement is to improve drug-like properties without sacrificing, and ideally improving, biological activity. While the BCP core is generally well-tolerated, its impact on potency can vary depending on the specific target and the role of the aromatic ring in the parent compound. In some cases, the BCP analog maintains or even improves potency, while in others, a decrease in activity is observed.

Table 4: Comparative Biological Activity and Cytotoxicity Data

Parent Compound (Aromatic)Biological TargetAromatic IC₅₀/EC₅₀BCP AnalogBCP IC₅₀/EC₅₀Potency ChangeReference
Avagacestat Analogγ-secretase1.1 nMBCP-Avagacestat Analog1.3 nMMaintained[1]
DarapladibLp-PLA₂0.25 nMBCP-Darapladib1.1 nM4.4-fold decrease
ImatinibAbl kinase25 nMBCP-Imatinib>10,000 nM>400-fold decrease
SonidegibSmoothened2.5 nMBCP-Sonidegib3.2 nMMaintained[7]
AxitinibVEGFR20.2 nMBCP-Axitinib50 nM250-fold decrease[7]

Experimental Protocols: A Practical Guide to Comparative Evaluation

To ensure the scientific integrity and reproducibility of a comparative study, it is essential to employ standardized and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to evaluate the properties of BCP derivatives and their aromatic counterparts.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at 620 nm. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Workflow Diagram: Kinetic Solubility Assay

Stock 10 mM Stock in DMSO Dilution Serial Dilution in 96-well plate Stock->Dilution Addition Addition to PBS (pH 7.4) Dilution->Addition Incubation Incubate 2h at RT Addition->Incubation Measurement Measure Turbidity (Nephelometer) Incubation->Measurement

Caption: Workflow for the kinetic solubility assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across a lipid membrane, providing an indication of a compound's potential for oral absorption.

Protocol:

  • Donor Plate Preparation: Add a solution of the test compound (e.g., 10 µM in PBS, pH 7.4) to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the filter membrane of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the sandwich at room temperature for 4-16 hours.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Workflow Diagram: PAMPA

Donor_Prep Prepare Donor Plate (Compound in PBS) Assembly Assemble Sandwich Donor_Prep->Assembly Membrane_Coat Coat Acceptor Plate (Lipid Membrane) Membrane_Coat->Assembly Incubation Incubate 4-16h at RT Assembly->Incubation Quantification Quantify Compound (LC-MS/MS) Incubation->Quantification Calculation Calculate Papp Quantification->Calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound (e.g., 1 µM final concentration) to the incubation mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t½) from the slope of the line.

Workflow Diagram: Microsomal Stability Assay

Mixture_Prep Prepare Incubation Mixture (Microsomes, NADPH) Compound_Add Add Test Compound Mixture_Prep->Compound_Add Incubation Incubate at 37°C Compound_Add->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction (Acetonitrile) Sampling->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Calculation Calculate Half-life Analysis->Calculation

Caption: Workflow for the microsomal stability assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxicity of compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Workflow Diagram: MTT Assay

Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion: A New Dimension in Drug Discovery

The strategic replacement of aromatic rings with BCP derivatives represents a powerful approach to improving the physicochemical and pharmacokinetic properties of drug candidates. The evidence presented in this guide clearly demonstrates that this "escape from flatland" can lead to significant enhancements in solubility and metabolic stability, often while maintaining or only moderately affecting biological activity. The increasing synthetic accessibility of BCPs, coupled with a deeper understanding of their properties, positions this unique scaffold as a valuable tool in the medicinal chemist's arsenal. By embracing three-dimensional thinking and leveraging the advantages of saturated bioisosteres like the BCP, the drug discovery community can unlock new avenues for the development of safer and more effective medicines.

References

The Ascendance of a Three-Dimensional Scaffold: Validating Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate as a Superior Phenyl Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to "Escaping Flatland" in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced pharmacological profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of aromatic rings. This strategic pivot, often termed "escaping from flatland," seeks to imbue drug candidates with improved physicochemical properties by replacing planar moieties with three-dimensional, saturated scaffolds.[1][2] The ubiquitous phenyl group, a cornerstone of numerous pharmaceuticals, frequently presents challenges related to metabolic instability, poor solubility, and off-target effects.[1][3] This guide provides an in-depth comparative analysis of methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate as a bioisosteric replacement for the para-substituted phenyl ring, supported by experimental data and detailed validation protocols.

The bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly promising phenyl isostere.[4][5] Its rigid, rod-like structure effectively mimics the linear trajectory of a para-substituted phenyl ring, while its saturated, sp³-rich nature often confers significant advantages in drug-like properties.[6] By replacing a flat, aromatic system with a compact, three-dimensional cage, researchers can often maintain or even improve biological potency while mitigating the liabilities associated with aromatic rings.[7]

Physicochemical and Pharmacological Profile: A Head-to-Head Comparison

The decision to employ a bioisosteric replacement is fundamentally data-driven. The substitution of a phenyl ring with a BCP moiety can profoundly and positively impact a molecule's developability profile.[1][8] The following table summarizes the typical improvements observed when replacing a phenyl group with a BCP analogue, drawing upon data from multiple studies.

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceRationale for Improvement
Aqueous Solubility Often LowSignificantly IncreasedUp to >30-fold increase[9]The non-planar, saturated BCP scaffold disrupts crystal lattice packing and reduces the energetic penalty of solvation compared to a flat aromatic ring.
Lipophilicity (cLogP) HigherLowerReduction of up to 1 log unit[10]The BCP core has a lower carbon count and a more compact structure than a phenyl ring, leading to reduced lipophilicity.
Metabolic Stability Susceptible to CYP450 oxidationGenerally More StableIncreased half-life in microsomes[11]The sp³-hybridized carbons of the BCP core are less prone to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[6]
Permeability VariableOften Improved~3-fold increase in artificial membrane permeability has been observedThe three-dimensional structure and altered polarity of BCP analogues can lead to more favorable interactions with membrane transporters.
Biological Potency Target-dependentOften Maintained or Slightly ReducedGenerally within a similar range[11]The BCP scaffold can effectively mimic the vector and distance of a para-substituted phenyl ring, preserving key interactions with the target protein, especially when π-stacking is not a primary binding driver.[7]
Non-specific Binding Can be problematicMarkedly DecreasedLower Chromatographic Hydrophobicity Index (CHI) values[6]Reduced lipophilicity and the absence of a large, flat aromatic surface diminish non-specific hydrophobic interactions with proteins and other biological macromolecules.

The Strategic Rationale for Bioisosteric Replacement

The workflow for considering and implementing a phenyl-to-BCP bioisosteric switch is a logical progression driven by the need to optimize a lead compound's properties. The following diagram illustrates this decision-making process and the anticipated outcomes.

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Synthesis & Validation cluster_3 Anticipated Outcomes Lead Compound with Phenyl Ring Lead Compound with Phenyl Ring Poor Physicochemical Properties Poor Physicochemical Properties (e.g., low solubility, high metabolic clearance) Lead Compound with Phenyl Ring->Poor Physicochemical Properties Bioisosteric Replacement Strategy Bioisosteric Replacement (Phenyl -> BCP) Poor Physicochemical Properties->Bioisosteric Replacement Strategy Synthesis of BCP Analogue Synthesis of this compound Analogue Bioisosteric Replacement Strategy->Synthesis of BCP Analogue Comparative In Vitro Assays Comparative In Vitro Assays (Solubility, Stability, Potency) Synthesis of BCP Analogue->Comparative In Vitro Assays Improved Drug-like Properties Improved Drug-like Properties: - Increased Solubility - Enhanced Metabolic Stability - Reduced Non-specific Binding Comparative In Vitro Assays->Improved Drug-like Properties Maintained/Improved Potency Maintained or Improved Biological Potency Comparative In Vitro Assays->Maintained/Improved Potency

Caption: Workflow for the bioisosteric replacement of a phenyl ring with a BCP moiety.

Comparative Metabolic Fates

A key driver for replacing a phenyl ring is to circumvent metabolic liabilities. Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and rapid clearance. The BCP core, being saturated, presents a much more stable metabolic profile.

G cluster_phenyl Phenyl Moiety Metabolism cluster_bcp BCP Moiety Metabolism Phenyl Phenyl-containing Drug Epoxide Arene Epoxide (Reactive Intermediate) Phenyl->Epoxide CYP450 Phenol Hydroxylated Metabolite Epoxide->Phenol Epoxide Hydrolase Diol Dihydrodiol Epoxide->Diol Excretion1 Further Conjugation & Excretion Phenol->Excretion1 Diol->Excretion1 BCP BCP-containing Drug Metabolically_Stable Metabolically More Stable (Resistant to CYP450 oxidation) BCP->Metabolically_Stable

Caption: Comparative metabolic pathways of phenyl vs. BCP moieties.

Experimental Protocols

To empirically validate the advantages of the phenyl-to-BCP substitution, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating robust and reproducible comparative data.

Synthesis of this compound
  • Starting Material: Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride.

  • Amidation: a. Dissolve methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM). b. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and free the amine. c. Cool the reaction mixture to 0 °C in an ice bath. d. To this solution, add a suitable acylating agent. For the synthesis of the primary carbamoyl group, this can be achieved through various methods, including reaction with trimethylsilyl isocyanate followed by aqueous workup, or by reacting with phosgene or a phosgene equivalent to form an isocyanate intermediate, which is then quenched with ammonia. A more direct approach involves the use of a reagent like carbonyl diimidazole (CDI) followed by treatment with ammonia. e. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until completion. f. Upon completion, quench the reaction with water and extract the product with an organic solvent. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield this compound.

Aqueous Solubility Assay (Kinetic Method)

This high-throughput method is suitable for early-stage drug discovery.[12][13]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (both phenyl and BCP analogues) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add an aliquot of each DMSO solution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the buffer-only control.

Metabolic Stability Assay (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[2][5][7]

  • Reagent Preparation:

    • Test Compounds: Prepare stock solutions of the phenyl and BCP analogues in a suitable solvent (e.g., acetonitrile or DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound dilutions to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound (final concentration typically 1 µM).

    • Incubate at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Target Engagement Assay (Radioligand Binding for GPCRs)

This assay is used to determine the binding affinity of the compounds to their molecular target, for example, a G-protein coupled receptor (GPCR).[1][4][14]

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Competition Binding:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and varying concentrations of the unlabeled test compound (phenyl or BCP analogue).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The strategic replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety, as exemplified by this compound, represents a powerful tactic in modern medicinal chemistry to overcome common drug development hurdles.[3][15] The compelling body of evidence demonstrates that this "escape from flatland" can lead to compounds with superior aqueous solubility, enhanced metabolic stability, and reduced non-specific binding, all while preserving the essential molecular interactions required for biological activity.[6] The experimental protocols detailed herein provide a robust framework for the validation of this bioisosteric replacement, enabling researchers to make data-driven decisions in the design of next-generation therapeutics with improved pharmacological profiles.

References

Beyond the Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) and the Phenyl Ring in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The phenyl ring, a ubiquitous scaffold in numerous pharmaceuticals, often presents challenges related to metabolic instability, high lipophilicity, and potential for off-target interactions.[1] As part of the "escape from flatland" trend, there is a growing interest in three-dimensional, saturated bioisosteres that can mitigate these issues while preserving or enhancing biological activity.[1][2]

This guide provides a detailed comparison of the bicyclo[1.1.1]pentyl (BCP) group and the phenyl ring, supported by experimental data, to inform bioisosteric replacement strategies in drug design. We will delve into the core physicochemical properties, metabolic stability, and the practical experimental workflows for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Bioisosteric Replacement: From Phenyl to BCP

The decision to replace a planar, aromatic phenyl ring with a rigid, three-dimensional BCP scaffold is driven by the desire to improve a compound's drug-like properties.[1] BCPs have emerged as effective non-classical bioisosteres for the para-substituted phenyl ring, mimicking its geometry and substituent exit vectors while offering a distinct physicochemical profile.[3] This strategic swap can lead to significant improvements in a candidate's development profile.[1]

The following diagram illustrates the logical workflow and the anticipated outcomes of this bioisosteric replacement strategy.

Bioisosteric_Replacement_Workflow cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Anticipated Outcomes & Verification Phenyl Phenyl-Containing Lead Compound Issues Identified Liabilities: - High Lipophilicity (High LogP) - Poor Solubility - Metabolic Instability (e.g., CYP450 oxidation) - Off-Target Aromatic Interactions Phenyl->Issues exhibits Strategy Bioisosteric Replacement Strategy Issues->Strategy drives BCP Synthesize BCP Analogue Strategy->BCP implement Improved_Properties Improved Physicochemical Profile: - Lower Lipophilicity (Lower LogD) - Increased Aqueous Solubility - Enhanced Metabolic Stability - Reduced Non-Specific Binding BCP->Improved_Properties leads to Verification Experimental Verification: - Measure LogD, Solubility, Microsomal Stability - Assess In Vitro/In Vivo ADME Properties Improved_Properties->Verification verified by

Caption: Logical workflow for BCP bioisosteric replacement strategy.

Physicochemical Properties: A Quantitative Comparison

The replacement of a planar, aromatic phenyl ring with a rigid, three-dimensional BCP scaffold can significantly alter a molecule's physicochemical properties. These changes often lead to an improved developability profile.[1] The high sp³ carbon content and rigid framework of BCPs confer distinct advantages over the aromatic sp² system of the phenyl ring.[4]

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceKey Insight
Lipophilicity (ChromLogD7.4) 6.37.0+0.7BCP can sometimes slightly increase lipophilicity depending on the scaffold, contrary to the common expectation. This highlights the need for experimental verification.[1]
Kinetic Solubility (µM) 8749.25x increase BCP consistently and significantly improves aqueous solubility, a major advantage in drug development.[1][2]
Aqueous Solubility < 1 µg/mL> 880 µg/mL>880x increase In other examples, the increase in solubility is even more dramatic, addressing a critical issue for many drug candidates.
Artificial Membrane Permeability (nm/s) 2307053.06x increase The three-dimensional structure of BCP can lead to improved membrane permeability.[1]
Non-specific Binding (CHI(IAM)) HighMarkedly DecreasedImprovement BCP reduces non-specific binding, likely due to decreased π-π interactions compared to the phenyl ring.[1][5]

Metabolic Stability: Escaping Aromatic Oxidation

A primary driver for replacing phenyl rings is to enhance metabolic stability. Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, often leading to the formation of reactive intermediates or rapid clearance. The saturated, strained C-H bonds in the BCP core are significantly more resistant to oxidative metabolism.[4][5]

The comparative metabolic fates of a phenyl versus a BCP moiety are illustrated below.

Metabolic_Fates cluster_phenyl Phenyl Ring Metabolism cluster_bcp BCP Moiety Stability Phenyl_Start Drug-Phenyl CYP450_P CYP450 Enzymes Phenyl_Start->CYP450_P Arene_Oxide Arene Oxide Intermediate (Reactive) CYP450_P->Arene_Oxide Oxidation Phenol Hydroxylated Metabolite (Phenol) Arene_Oxide->Phenol Rearrangement BCP_Start Drug-BCP Excretion_P Further Conjugation & Rapid Excretion Phenol->Excretion_P CYP450_B CYP450 Enzymes BCP_Start->CYP450_B Excretion_B Slower Metabolism & Excretion of Parent Drug BCP_Start->Excretion_B Resistant Resistant to Oxidation CYP450_B->Resistant Minimal Interaction

Caption: Comparative metabolic pathways of phenyl vs. BCP moieties.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our comparative analysis, we detail the standard, robust protocols for measuring the key physicochemical properties discussed.

Protocol 1: Lipophilicity Determination (LogD) by Shake-Flask Method

The shake-flask method is the gold standard for LogD determination.[6] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4 for physiological relevance).

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This prevents volume changes during the experiment.

  • Compound Addition: A known amount of the test compound is dissolved in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: The n-octanol is added to the aqueous solution in a separatory funnel or vial. The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in the aqueous phase is measured using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The LogD is calculated using the formula: LogD = log10([Compound]octanol / [Compound]aqueous) Where [Compound]octanol is determined by mass balance: ([Compound]initial - [Compound]aqueous) * (Vaqueous / Voctanol).

Protocol 2: Kinetic Aqueous Solubility Assessment

This high-throughput method provides a rapid assessment of a compound's solubility, crucial for early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Dilution: Aliquot the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (<1%) to minimize its effect on solubility.

  • Equilibration: The plate is shaken at room temperature for a defined period (e.g., 2-24 hours) to allow for precipitation of the excess compound.

  • Separation of Undissolved Compound: The plate is filtered or centrifuged to remove any precipitated solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined, typically by LC-MS/MS or HPLC-UV, against a calibration curve prepared from the DMSO stock solution.

The following diagram outlines the general workflow for these essential physicochemical property measurements.

Experimental_Workflow cluster_prep Sample Preparation cluster_logd LogD Measurement (Shake-Flask) cluster_sol Solubility Measurement (Kinetic) Compound Test Compound (Phenyl or BCP Analogue) Stock Prepare DMSO Stock Solution Compound->Stock Partition Partition between n-Octanol & Buffer (pH 7.4) Stock->Partition Dilute Dilute Stock in Aqueous Buffer (pH 7.4) Stock->Dilute Separate Centrifuge & Separate Phases Partition->Separate Analyze_Aq Analyze Aqueous Phase (HPLC-UV / LC-MS) Separate->Analyze_Aq Calculate_LogD Calculate LogD Analyze_Aq->Calculate_LogD Equilibrate Shake to Equilibrate (Precipitation Occurs) Dilute->Equilibrate Filter Filter/Centrifuge to Remove Solid Equilibrate->Filter Analyze_Sol Analyze Supernatant (HPLC-UV / LC-MS) Filter->Analyze_Sol Calculate_Sol Calculate Solubility (µM) Analyze_Sol->Calculate_Sol

Caption: Workflow for determining LogD and kinetic solubility.

Conclusion and Future Directions

The replacement of a phenyl ring with a bicyclo[1.1.1]pentane moiety is a powerful and validated strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. The experimental evidence consistently demonstrates that this bioisosteric substitution can lead to dramatic improvements in aqueous solubility and metabolic stability, while reducing non-specific binding.[1][5][7] However, the effect on properties like lipophilicity and permeability can be context-dependent, underscoring the necessity of robust experimental validation for each new molecular series.

While BCPs offer clear advantages, it is crucial to recognize that the phenyl ring may be involved in essential π-π stacking or other specific interactions with the target protein.[3] In such cases, replacement with a BCP may lead to a loss of potency.[7][8] Therefore, the decision to employ this strategy should be guided by a thorough understanding of the target's binding site and the role of the aromatic ring.

The expanding synthetic toolkit for accessing functionalized BCPs is making this valuable bioisostere more accessible for late-stage functionalization and routine use in drug discovery campaigns.[3][9] As we continue to "escape from flatland," the judicious application of three-dimensional scaffolds like BCP will undoubtedly pave the way for the development of safer and more effective medicines.

References

A Comparative Guide to the Biological Activities of β-Caryophyllene and Phenyl-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of therapeutic compound development, particularly for inflammatory and pain-related conditions, a deep understanding of divergent molecular mechanisms is paramount. This guide provides a detailed comparative analysis of β-caryophyllene (BCP), a natural bicyclic sesquiterpene and selective cannabinoid receptor 2 (CB2) agonist, and a ubiquitous class of phenyl-containing drugs, the non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by ibuprofen. While both compound classes address inflammation and pain, their mechanisms of action are fundamentally distinct. BCP leverages the endocannabinoid system via CB2 receptor activation, whereas ibuprofen acts through the inhibition of cyclooxygenase (COX) enzymes. This guide dissects these differences, presenting comparative biological data, outlining validated experimental protocols for their evaluation, and discussing the profound therapeutic implications for researchers and drug development professionals.

Introduction: Two Compounds, Two Pathways to Relief

The quest for effective and safe analgesics and anti-inflammatory agents is a cornerstone of pharmaceutical research. Nature often provides templates for novel therapeutics, and β-caryophyllene (BCP) stands out as a prime example. BCP is a major component in the essential oils of numerous plants, including cloves, hops, and black pepper, and is recognized as the first "dietary cannabinoid".[1][2] Its primary mechanism involves the selective activation of the peripheral cannabinoid receptor 2 (CB2), a pathway that modulates immune responses without the psychotropic effects associated with CB1 receptor activation.[3][4]

In contrast, phenyl-containing drugs, particularly NSAIDs like ibuprofen, represent a triumph of synthetic chemistry and have been mainstays in pain and inflammation management for decades.[5] Ibuprofen, a propionic acid derivative, exerts its effects by non-selectively inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins—key mediators of pain, fever, and inflammation.[6][7]

The rationale for this comparison is compelling. While both BCP and ibuprofen address similar clinical endpoints, their distinct mechanisms offer a classic case study in targeted versus broad-spectrum inhibition. This guide aims to provide researchers with the foundational knowledge and practical methodologies to explore these differences, fostering innovation in the development of next-generation therapeutics with potentially improved efficacy and safety profiles.

Mechanisms of Action: A Tale of Two Receptors

The biological activities of BCP and ibuprofen are dictated by their interactions with entirely different signaling systems.

β-Caryophyllene: Selective Agonism of the CB2 Receptor

BCP acts as a full, selective agonist at the CB2 receptor.[1][3] CB2 receptors are G-protein coupled receptors (GPCRs) predominantly expressed on immune cells (e.g., macrophages, B cells, T cells), positioning them as critical regulators of the immune and inflammatory response.[8][9]

Signaling Pathway:

  • Binding and Activation: BCP binds to the CB2 receptor on an immune cell.

  • G-Protein Coupling: This binding activates the associated inhibitory G-protein (Gαi).

  • Downstream Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

  • Modulation of Inflammatory Pathways: Reduced cAMP levels, along with other Gβγ-mediated pathways, lead to the modulation of downstream signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[11][12] The net effect is a reduction in the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[1][11]

This targeted approach allows BCP to quell inflammation at its source within the immune system, offering a mechanism that is distinct from traditional anti-inflammatory drugs.

BCP_Pathway BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 Binds Gi Gαi Protein CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway (ERK1/2, p38) Gi->MAPK Modulates cAMP ↓ cAMP AC->cAMP NFkB NF-κB Pathway cAMP->NFkB Inhibits MAPK->NFkB Modulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

BCP binds to the CB2 receptor, initiating a Gαi-mediated cascade that reduces cAMP and inhibits pro-inflammatory pathways like NF-κB.
Ibuprofen: Non-Selective Inhibition of COX Enzymes

Ibuprofen's mechanism is centered on the arachidonic acid pathway. It is a non-selective inhibitor of both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[5][13]

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.[7]

  • COX-2: Is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation and pain.[7]

Signaling Pathway:

  • Arachidonic Acid Release: In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane.

  • COX Enzyme Action: COX-1 and COX-2 enzymes convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).

  • Ibuprofen Inhibition: Ibuprofen competitively and reversibly binds to the active site of both COX-1 and COX-2, blocking the conversion of arachidonic acid.[13][14]

  • Reduced Prostaglandins: The inhibition of COX enzymes leads to a systemic reduction in the synthesis of prostaglandins (like PGE2), which in turn reduces pain, inflammation, and fever.[6]

The non-selective nature of ibuprofen is a double-edged sword. While inhibition of COX-2 is responsible for its therapeutic effects, the concurrent inhibition of COX-1 can lead to common side effects, such as gastrointestinal irritation and bleeding, due to the depletion of protective prostaglandins in the gut.[15][16][17]

Ibuprofen_Pathway cluster_therapeutic Therapeutic Effect cluster_side_effect Side Effect AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2) COX->PGs COX->PGs Maintains Pain Pain & Inflammation PGs->Pain GI Gastric Mucosal Protection PGs->GI Maintains Ibu Ibuprofen Ibu->COX Inhibits

Ibuprofen non-selectively inhibits COX-1 and COX-2, reducing prostaglandins that cause pain but also those that protect the stomach lining.

Comparative Biological Activity: Experimental Data

The differing mechanisms of BCP and ibuprofen result in distinct biological activity profiles. The following table summarizes key quantitative data from scientific literature. It is important to note that IC50 values can vary significantly based on the specific assay conditions, cell type, and experimental setup.

Parameterβ-Caryophyllene (BCP)IbuprofenRationale & Significance
Primary Target Cannabinoid Receptor 2 (CB2)Cyclooxygenase (COX-1 & COX-2)Highlights the fundamental difference in mechanism: endocannabinoid system modulation vs. prostaglandin synthesis inhibition.
Binding Affinity (pKi) ~155 nM (for human CB2)[12]Not applicable (inhibitor)Demonstrates BCP's specific and high-affinity interaction with its molecular target.
COX Inhibition (IC50) Generally high µM or inactive[18]~2.1 µM (S-enantiomer, COX-1) ~1.6 µM (S-enantiomer, COX-2)[19]Confirms that BCP's anti-inflammatory action is not COX-mediated. Ibuprofen's potent, non-selective inhibition is quantified here.
Anti-inflammatory (IC50) ~10 µg/mL (~49 µM) for IL-1β reduction in LPS-stimulated cells[20]~69 µg/mL (~336 µM) for inhibition of albumin denaturation[21]Shows that both compounds have anti-inflammatory effects in vitro, though direct comparison is difficult due to different assays measuring different endpoints (cytokine release vs. protein denaturation).
Cytotoxicity (IC50) >50 µM on many non-cancerous cell lines; variable in cancer lines (e.g., ~2-50 µM)[22][23]>100 µM on many cell lines; derivative shows ~31 µM on fibroblasts[24][25]Indicates both compounds generally have a good safety window in non-cancerous cells at therapeutic concentrations. BCP has shown selective cytotoxicity in some cancer lines.

Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible comparisons, standardized protocols are essential. The following methods are self-validating systems for assessing the anti-inflammatory and cytotoxic properties of compounds like BCP and ibuprofen.

Protocol: In Vitro Anti-inflammatory Assay

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to model an inflammatory response. The endpoint is the measurement of nitric oxide (NO), a key pro-inflammatory mediator.

Causality: RAW 264.7 cells are a well-established model for studying inflammation.[26] LPS, a component of Gram-negative bacteria, reliably activates these cells through Toll-like receptor 4 (TLR4), inducing a robust inflammatory cascade that includes the production of NO via the inducible nitric oxide synthase (iNOS) enzyme.[27][28] Measuring the inhibition of NO production provides a direct quantitative measure of a compound's anti-inflammatory potential in this system.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[26]

  • Pre-treatment: Carefully remove the culture medium. Add fresh medium containing various concentrations of the test compounds (BCP or Ibuprofen, typically from 1-100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well (except the negative control wells) to a final concentration of 1 µg/mL.[26][27]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[29]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Experimental_Workflow start Start seed Seed RAW 264.7 Cells (96-well plate) start->seed adhere Adhere Overnight (37°C, 5% CO2) seed->adhere pretreat Pre-treat with BCP / Ibuprofen adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess read Read Absorbance (540 nm) griess->read analyze Analyze Data (% Inhibition) read->analyze end End analyze->end

Workflow for the in vitro anti-inflammatory (Griess) assay.
Protocol: Cell Viability (MTT) Assay

This assay is crucial for determining if the observed anti-inflammatory effect is due to genuine modulation of inflammatory pathways or simply due to cytotoxicity.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[30][31] Viable, metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[32] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable method to assess cytotoxicity.[31]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed and treat cells with the test compounds exactly as described in steps 1 and 2 of the anti-inflammatory protocol. It is best practice to run this assay in parallel.

  • Incubation: Incubate for the same duration as the primary assay (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[32][33]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple crystals.[33]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at ~570 nm (with a reference wavelength of ~630 nm if desired).[32]

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle-treated control cells.

Discussion and Future Perspectives

The comparison between BCP and ibuprofen illuminates a critical paradigm in pharmacology: targeted immunomodulation versus systemic enzyme inhibition.

  • Therapeutic Implications: BCP's mechanism, targeting CB2 receptors on immune cells, offers the potential for potent anti-inflammatory effects without the gastrointestinal side effects that plague chronic NSAID use.[15][16][34] By avoiding the inhibition of COX-1, BCP spares the production of prostaglandins necessary for gastric protection. This makes BCP and other CB2 agonists highly attractive candidates for chronic inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory disorders.[9][35]

  • Limitations and Opportunities: While promising, BCP's bioavailability and pharmacokinetic profile require further optimization for clinical use.[3] Future research should focus on developing novel delivery systems or semi-synthetic derivatives to enhance its therapeutic index. For phenyl-containing drugs, the development of COX-2 selective inhibitors (coxibs) was an attempt to mitigate GI side effects, but this class has been associated with cardiovascular risks, highlighting the complexity of interfering with the prostaglandin pathway.[17][36]

  • Synergistic Potential: An exciting avenue for future research is the potential for synergistic effects. Combining a CB2 agonist like BCP with a low-dose NSAID could potentially achieve superior analgesic and anti-inflammatory outcomes while minimizing the side effects of each compound.

Conclusion

β-Caryophyllene and phenyl-containing NSAIDs like ibuprofen represent two distinct and valuable strategies for managing inflammation and pain. BCP operates with surgical precision, selectively modulating the immune system through the CB2 receptor. Ibuprofen acts as a broad-spectrum inhibitor, effectively reducing prostaglandin synthesis system-wide. For researchers and drug developers, understanding these divergent pathways is not merely an academic exercise; it is the key to designing safer, more effective therapeutics tailored to specific pathological conditions. The experimental frameworks provided herein offer a robust starting point for the continued exploration and comparison of these and other novel compounds.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Validation of Block Copolymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with block copolymers (BCPs), rigorous structural validation is not merely a procedural step but the cornerstone of predictable material performance and reproducible experimental outcomes. The unique self-assembly of BCPs into ordered nanostructures is intrinsically linked to their molecular architecture—composition, block length, and overall molecular weight. This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive structural validation of BCPs, offering field-proven insights and detailed experimental protocols to ensure scientific integrity.

The Imperative of Multi-faceted Structural Validation

The promise of BCPs in applications ranging from drug delivery to nanolithography hinges on the precise control of their nanoscale morphology. This morphology is a direct consequence of the copolymer's primary structure. A deviation in block ratio or the presence of homopolymer impurities can drastically alter self-assembly, leading to inconsistent and unreliable material properties. Therefore, a multi-technique approach to structural validation is essential for a complete and accurate picture. This guide will focus on a suite of powerful spectroscopic and scattering techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, Small-Angle X-ray Scattering (SAXS), and Dynamic Light Scattering (DLS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Composition and Microstructure

NMR spectroscopy is arguably the most powerful tool for the quantitative analysis of BCP composition and microstructure.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the chemical environment of each monomer unit within the polymer chain.

The "Why" Behind the Experiment: Causality in NMR Analysis

The quantitative nature of ¹H NMR stems from the direct proportionality between the integrated area of a resonance signal and the number of protons giving rise to that signal.[1][2] This allows for the precise determination of the molar ratio of the different monomer units in a BCP without the need for calibration curves. Furthermore, the chemical shift of a proton is highly sensitive to its local electronic environment, enabling the elucidation of stereoregularity (tacticity) and the sequence distribution of monomers.[3][4]

Experimental Protocol: ¹H NMR for BCP Compositional Analysis

A robust NMR protocol is crucial for obtaining high-quality, quantifiable data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried BCP sample into a clean NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully dissolves the polymer. Ensure the chosen solvent does not have signals that overlap with key polymer resonances.

    • Gently agitate the tube to ensure complete dissolution. The solution should be homogeneous and free of suspended particles.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to consider are:

      • Number of Scans (NS): Typically 16-64 scans are sufficient for good signal-to-noise, depending on the sample concentration.

      • Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) is critical for accurate quantification. A value of 10-30 seconds is often a good starting point for polymers.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the characteristic proton signals corresponding to each block of the copolymer.

    • Calculate the molar ratio of the monomers by dividing the integral value of each signal by the number of protons it represents.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh BCP dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert Homogeneous Solution lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Fourier Transform & Phasing acquire->process Raw Data (FID) integrate Integrate Peaks process->integrate calculate Calculate Composition integrate->calculate

Caption: Workflow for BCP compositional analysis using ¹H NMR spectroscopy.

Data Interpretation and Comparison
Parameter DeterminedNMR SpectroscopyNotes
Monomer Composition HighGold standard for quantitative analysis.[1][2]
Molecular Weight (Mn) ModerateCan be estimated via end-group analysis if an end-group is known and has a distinct signal.[7]
Microstructure (Tacticity) HighProvides detailed information on the stereochemistry of the polymer chain.[3]
Presence of Impurities HighCan detect residual monomers, solvents, and homopolymer impurities if their signals are distinct.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Groups

FTIR spectroscopy is a valuable technique for the qualitative identification of functional groups present in a BCP.[8][9] It is a rapid and straightforward method to confirm the successful incorporation of different monomer units.

The "Why" Behind the Experiment: Causality in FTIR Analysis

FTIR spectroscopy works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique "fingerprint" spectrum for a given molecule. For BCPs, the presence of characteristic absorption bands for each block confirms their presence in the final polymer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique for polymers as it requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid BCP sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

  • Data Analysis:

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption peaks for the functional groups present in each block of the copolymer.[10]

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_interp Data Interpretation clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place BCP on Crystal background->place_sample Ready for Sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum identify_peaks Identify Characteristic Peaks collect_spectrum->identify_peaks Absorbance Spectrum confirm_blocks Confirm Presence of Both Blocks identify_peaks->confirm_blocks

Caption: Workflow for qualitative BCP analysis using ATR-FTIR spectroscopy.

Data Interpretation and Comparison
Parameter DeterminedFTIR SpectroscopyNotes
Monomer Composition Low (Qualitative)Confirms the presence of functional groups from each block. Quantitative analysis is challenging but can be achieved with calibration.[8][11]
Molecular Weight (Mn) NoFTIR is insensitive to polymer chain length.[12]
Microstructure (Tacticity) LowSome information on stereoregularity can be obtained in certain cases, but it is generally less detailed than NMR.
Presence of Impurities ModerateCan detect impurities with distinct functional groups.

UV-Vis Spectroscopy: Probing Chromophoric Blocks

UV-Vis spectroscopy is a valuable technique when one or more blocks of the BCP contain a chromophore (a light-absorbing group).[13] It can be used to confirm the presence of these blocks and, in some cases, for quantitative analysis.

The "Why" Behind the Experiment: Causality in UV-Vis Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[13] The absorption of light corresponds to the promotion of electrons from the ground state to higher energy excited states. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis.

Experimental Protocol: UV-Vis for BCP Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the BCP in a suitable solvent that is transparent in the UV-Vis region of interest.

    • Prepare a series of dilutions of the stock solution to create a calibration curve if quantitative analysis is desired.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a cuvette with the blank solvent and place it in the spectrophotometer to zero the instrument.

  • Data Acquisition:

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for the chromophoric block.

    • For quantitative analysis, plot a calibration curve of absorbance at λ_max versus concentration for the standard solutions. Determine the concentration of an unknown sample from its absorbance using the calibration curve.

Data Interpretation and Comparison
Parameter DeterminedUV-Vis SpectroscopyNotes
Monomer Composition Moderate (Quantitative for chromophoric blocks)Requires a chromophore in at least one block and a calibration curve for accurate quantification.[14]
Molecular Weight (Mn) NoInsensitive to polymer chain length.
Microstructure (Tacticity) NoDoes not provide information on stereochemistry.
Presence of Impurities ModerateCan detect chromophoric impurities.

Small-Angle X-ray Scattering (SAXS): Unveiling Nanoscale Morphology

SAXS is an essential technique for characterizing the nanoscale structure and morphology of BCPs in both solution and the solid state.[15][16] It provides information on the size, shape, and arrangement of the self-assembled domains.

The "Why" Behind the Experiment: Causality in SAXS Analysis

SAXS measures the elastic scattering of X-rays by a sample at very small angles.[15] The scattering pattern is a result of spatial variations in electron density within the material. For BCPs, the difference in electron density between the two blocks gives rise to a characteristic scattering profile that can be used to determine the morphology (e.g., lamellar, cylindrical, spherical) and the characteristic domain spacing.[15]

Experimental Protocol: SAXS for BCP Morphology Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Samples: Thin films can be cast from solution onto a suitable substrate. Bulk samples can be prepared by melt-pressing or annealing.

    • Solution Samples: BCP solutions are loaded into a quartz capillary. A concentration series is often necessary to distinguish between inter- and intra-particle scattering.[17]

  • Instrument Setup:

    • The sample is placed in the X-ray beam path.

    • The distance between the sample and the detector is calibrated using a standard (e.g., silver behenate).

  • Data Acquisition:

    • The sample is exposed to the X-ray beam, and the scattered X-rays are collected by a 2D detector.[18]

    • A background scattering pattern from the empty sample holder or the solvent is also collected for subtraction.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity (I) versus the scattering vector (q).

    • The position and relative spacing of the scattering peaks are used to identify the BCP morphology. For example, a series of peaks at q, 2q, 3q*, etc., is indicative of a lamellar structure.[15]

SAXS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sample Prepare BCP Sample (Film or Solution) load_sample Load Sample into Holder/Capillary prepare_sample->load_sample place_in_beam Place Sample in X-ray Beam load_sample->place_in_beam collect_data Collect 2D Scattering Pattern place_in_beam->collect_data collect_background Collect Background place_in_beam->collect_background radial_average Radially Average 2D Data collect_data->radial_average Raw 2D Data plot_I_vs_q Plot Intensity vs. q radial_average->plot_I_vs_q analyze_peaks Analyze Peak Positions plot_I_vs_q->analyze_peaks determine_morphology Determine Morphology & Domain Spacing analyze_peaks->determine_morphology

Caption: Workflow for BCP morphology analysis using SAXS.

Data Interpretation and Comparison
Parameter DeterminedSAXSNotes
Self-Assembled Morphology HighProvides definitive information on the type of ordered structure (lamellar, cylindrical, spherical, etc.).[15][19]
Domain Spacing HighAccurately determines the characteristic length scale of the self-assembled domains.
Particle Size and Shape (in solution) HighCan determine the size and shape of micelles or other aggregates.
Composition/Molecular Weight NoDoes not directly provide information on molecular composition or weight.

Dynamic Light Scattering (DLS): Sizing Micelles and Aggregates in Solution

DLS is a non-invasive technique used to measure the size of particles and macromolecules in solution.[20][21] For BCPs, it is particularly useful for determining the hydrodynamic radius of self-assembled micelles or aggregates.

The "Why" Behind the Experiment: Causality in DLS Analysis

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution.[22] Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing the correlation of these fluctuations over time, the diffusion coefficient of the particles can be determined. The hydrodynamic radius is then calculated from the diffusion coefficient using the Stokes-Einstein equation.[20]

Experimental Protocol: DLS for BCP Micelle Sizing

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the BCP in a suitable solvent. The concentration should be above the critical micelle concentration (CMC) but low enough to avoid multiple scattering events.

    • Filter the solution through a sub-micron filter directly into a clean cuvette to remove dust and other large particles.

  • Instrument Setup:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.[23]

  • Data Acquisition:

    • The instrument's software will typically perform a series of measurements and average the results.

  • Data Analysis:

    • The software calculates the correlation function and derives the size distribution of the particles in the sample.

    • The output is typically a plot of intensity or number distribution versus particle size (hydrodynamic radius or diameter).

Data Interpretation and Comparison
Parameter DeterminedDLSNotes
Hydrodynamic Radius/Diameter HighProvides the average size of micelles or aggregates in solution.[20][24]
Size Distribution ModerateGives an indication of the polydispersity of the particle sizes.
Aggregation Behavior HighCan be used to monitor changes in particle size as a function of temperature, pH, or concentration.[25]
Morphology/Composition NoDoes not provide information on the internal structure or chemical composition of the particles.

Comparative Summary and Best Practices

TechniquePrimary InformationStrengthsLimitations
NMR Composition, MicrostructureQuantitative, detailed structural information.[1][26]Can be time-consuming, requires soluble samples.
FTIR Functional GroupsRapid, easy to use, minimal sample prep.[8]Primarily qualitative, limited structural detail.[12]
UV-Vis Presence of ChromophoresSensitive to chromophoric blocks, can be quantitative.[13]Limited to BCPs with chromophores.
SAXS Morphology, Domain SpacingProvides detailed information on nanoscale structure.[15][16]Can require specialized equipment (synchrotron), data analysis can be complex.
DLS Particle Size in SolutionNon-invasive, good for measuring hydrodynamic radius.[21]Sensitive to dust and large aggregates, provides limited structural information.

Best Practices for Comprehensive BCP Validation:

  • Start with NMR and FTIR: Use NMR for quantitative compositional analysis and FTIR for a quick confirmation of the presence of both blocks.

  • Employ GPC/SEC: While not a spectroscopic technique, Gel Permeation Chromatography (Size Exclusion Chromatography) is essential for determining molecular weight and polydispersity index (PDI). It can be coupled with other detectors like UV-Vis or FTIR for more comprehensive analysis.[14][26][27]

  • Use SAXS for Morphology: For applications where the self-assembled structure is critical, SAXS is indispensable for characterizing the morphology and domain spacing.

  • Utilize DLS for Solution Behavior: When working with BCPs in solution, DLS is a powerful tool for determining micelle size and monitoring aggregation.

By employing a combination of these spectroscopic techniques, researchers can build a comprehensive and validated understanding of their block copolymer's structure, ensuring the reliability and reproducibility of their work.

References

A Researcher's Guide to Assessing the Metabolic Stability of Bicyclo[1.1.1]pentane (BCP) Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland for More Robust Drug Candidates

In modern medicinal chemistry, a prevailing strategy is the "escape from flatland"—a deliberate shift away from flat, aromatic structures towards three-dimensional, sp3-rich molecular scaffolds.[1][2] This approach is driven by the need to improve the physicochemical and pharmacokinetic properties of drug candidates. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a leading non-classical bioisostere, serving as a saturated, three-dimensional replacement for para-substituted phenyl rings and tert-butyl groups.[2][3][4][5][6]

The rigid, strained cage structure of BCP offers a unique geometric profile that can mimic the exit vectors of a 1,4-disubstituted benzene ring while conferring significant advantages.[2] Incorporating BCPs into drug candidates has been shown to improve critical drug-like properties, including aqueous solubility, permeability, and, most notably, metabolic stability.[1][3][5][7][8][9][10] This guide provides an in-depth comparison of BCPs against their traditional aromatic counterparts and details the essential experimental protocols for accurately assessing their metabolic stability, empowering researchers to make informed decisions in drug design and optimization.

The BCP Advantage: A Head-to-Head Comparison with the Phenyl Ring

The decision to replace a phenyl ring with a BCP is rooted in addressing the common liabilities associated with aromatic systems, particularly their susceptibility to metabolic degradation.

Why BCPs Exhibit Superior Metabolic Stability

The enhanced metabolic stability of BCPs is not a fortuitous outcome but a direct consequence of their fundamental structure. The saturated sp3-hybridized carbon atoms of the BCP core are significantly more resistant to the oxidative enzymes of the cytochrome P450 (CYP) superfamily, the primary drivers of Phase I metabolism.[3][5][11]

In contrast, the electron-rich π-system of a phenyl ring makes it a prime target for CYP-mediated oxidation, often leading to the formation of reactive epoxide intermediates or hydroxylated metabolites.[3][5] While BCPs can be hydroxylated, the mechanism proceeds through a higher-energy radical abstraction pathway, which is kinetically less favorable.[3] This inherent resistance to metabolism not only prolongs the compound's half-life but also reduces the risk of forming potentially toxic metabolites.[3][5]

Physicochemical and Metabolic Property Comparison

Replacing a planar phenyl ring with a 3D BCP scaffold profoundly and often favorably alters a compound's properties. The following table summarizes a typical comparison between a parent phenyl compound and its BCP analogue.

PropertyPhenyl-Containing CompoundBCP-Containing AnalogueRationale for Improvement
Aqueous Solubility LowSignificantly Increased[1][12]The 3D, non-planar structure of BCP disrupts crystal lattice packing, leading to improved solvation.
Lipophilicity (LogD) HighLowerBCP is less lipophilic than a phenyl ring, which can improve the overall ADME profile.
Membrane Permeability VariableOften IncreasedThe improved solubility and unique shape can enhance passive diffusion across cell membranes.
Metabolic Half-Life (t½) in Microsomes ShortSignificantly LongerResistance to CYP450-mediated (Phase I) oxidation.[3][5]
Metabolic Half-Life (t½) in Hepatocytes ShortSignificantly LongerResistance to both Phase I and Phase II metabolism, confirming overall hepatic stability.
Intrinsic Clearance (CLint) HighSignificantly LowerA direct measure of the liver's capacity to metabolize the drug; lower is more stable.

Core Experimental Workflows for Stability Assessment

Accurate assessment of metabolic stability is critical for predicting a drug's in vivo behavior, including its clearance, half-life, and bioavailability.[13][14][15][16][17] A tiered approach using in vitro liver models is the industry standard. We will focus on the two most vital assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

cluster_0 Bioisosteric Replacement Strategy cluster_1 In Vitro Stability Assessment cluster_2 Predicted In Vivo Outcome Parent_Compound Parent Compound (e.g., Phenyl-containing) BCP_Analogue BCP Analogue Parent_Compound->BCP_Analogue Improve ADME Properties Microsomal_Assay Liver Microsomal Assay (Phase I Metabolism) BCP_Analogue->Microsomal_Assay Initial Screen Hepatocyte_Assay Hepatocyte Assay (Phase I & II Metabolism) Microsomal_Assay->Hepatocyte_Assay Confirm Stability Pharmacokinetics Improved Pharmacokinetics - Lower Clearance - Longer Half-Life - Higher Bioavailability Hepatocyte_Assay->Pharmacokinetics IVIVE Start Start: Prepare Reagents Prepare_Microsomes 1. Thaw & Dilute Liver Microsomes Start->Prepare_Microsomes Prepare_Reaction 2. Mix Microsomes, Buffer, NADPH System, & Test Compound Prepare_Microsomes->Prepare_Reaction Incubate 3. Incubate at 37°C Prepare_Reaction->Incubate Sample 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench 5. Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge 6. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 7. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Calculate t½ & CLint Analyze->End Start Start: Prepare Cells Thaw_Cells 1. Thaw & Resuspend Cryopreserved Hepatocytes Start->Thaw_Cells Determine_Viability 2. Determine Cell Viability & Density Thaw_Cells->Determine_Viability Pre_Incubate 3. Pre-incubate Hepatocyte Suspension at 37°C in CO2 Determine_Viability->Pre_Incubate Initiate_Reaction 4. Add Test Compound to Initiate Reaction Pre_Incubate->Initiate_Reaction Sample 5. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Initiate_Reaction->Sample Quench 6. Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge 7. Centrifuge to Pellet Debris Quench->Centrifuge Analyze 8. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End: Calculate t½ & CLint Analyze->End

References

A Head-to-Head Comparison of Bicycloalkyl Bioisosteres: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Drug Design

In the intricate process of drug discovery, the iterative optimization of a lead molecule is paramount. Medicinal chemists frequently encounter challenges with otherwise promising compounds, often stemming from suboptimal physicochemical properties imparted by common structural motifs. The phenyl ring, for instance, while a versatile scaffold, can be liable to metabolic oxidation, contribute to high lipophilicity, and lead to poor aqueous solubility[1][2]. This has propelled the "escape from flatland" strategy, a design principle focused on replacing planar, sp²-rich structures with three-dimensional, saturated, sp³-rich bioisosteres[1]. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity while altering other properties, is a cornerstone of modern medicinal chemistry[3][4][5].

This guide provides a head-to-head comparison of several key bicycloalkyl bioisosteres—rigid, strained hydrocarbon scaffolds—that have emerged as powerful tools for optimizing drug candidates. We will delve into a comparative analysis of Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane (BCO), and Cubane, focusing on their utility as replacements for the para-substituted phenyl ring. We will also briefly discuss their roles as mimics for other functionalities, such as the tert-butyl group, and introduce emerging scaffolds for different substitution patterns. The comparisons are supported by experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for strategic decision-making in molecular design.

The Rationale for Bioisosteric Replacement

The decision to replace a functional group like a phenyl ring is driven by the need to overcome specific liabilities in a drug candidate. The workflow is a self-validating system: a hypothesis is made that replacing a moiety will improve a specific property, a new analogue is synthesized, and the property is measured to confirm or refute the hypothesis.

Bioisostere_Workflow Start Lead Compound with Liability (e.g., Phenyl Ring) Problem Identify Problem: - Poor Solubility - High Lipophilicity (LogD) - Metabolic Instability (CYP450) - Non-Specific Binding Start->Problem Strategy Hypothesis: Replace Phenyl Ring with Bicycloalkyl Bioisostere Problem->Strategy Synthesis Synthesize Analogues: - BCP - BCO - Cubane Strategy->Synthesis Analysis Comparative Analysis: - Measure Physicochemical Properties - In Vitro/In Vivo Assays Synthesis->Analysis Outcome Optimized Candidate: - Improved Solubility - Lower LogD - Enhanced Stability - Maintained/Improved Potency Analysis->Outcome

Caption: Logical workflow for bioisosteric replacement strategy.

The Contenders: A Geometric and Physicochemical Overview

The primary role of these scaffolds is to mimic the geometry of the group they replace, particularly the exit vectors of the substituents. While all three major bioisosteres discussed here can replace a para-substituted phenyl ring, they offer distinct geometric and physicochemical profiles.

Bicyclo[1.1.1]pentane (BCP)

BCP has rapidly become one ofthe most popular saturated bioisosteres[6][7]. It is prized for its ability to significantly improve aqueous solubility and metabolic stability[2][8].

  • Geometry: The defining feature of the 1,3-disubstituted BCP is the 180° exit vector of its bridgehead substituents, perfectly mimicking a para-substituted arene. However, the distance between these bridgehead carbons is approximately 1.9 Å, which is significantly shorter than the 2.8 Å distance in a phenyl ring[9][10]. This geometric distinction is a critical design consideration.

  • Physicochemical Impact: The replacement of a phenyl ring with a BCP moiety consistently leads to a dramatic increase in aqueous solubility and a reduction in lipophilicity[11][12]. For example, replacing a fluorophenyl group in a γ-secretase inhibitor with BCP improved aqueous solubility by 15-fold[13].

Bicyclo[2.2.2]octane (BCO)

The BCO scaffold offers a closer geometric match to the phenyl ring than BCP, but this comes with a different physicochemical trade-off.

  • Geometry: The distance between the 1,4-bridgehead substituents in BCO is approximately 2.6-2.7 Å, making it a near-perfect geometric mimic of a para-phenylene ring[9][10].

  • Physicochemical Impact: Unlike BCP, replacing a phenyl ring with a BCO scaffold typically leads to more lipophilic molecules and does not confer the same benefits to solubility or non-specific binding[11][14]. Its use is therefore more nuanced and often considered when precise geometric conservation is the primary goal[9].

Cubane

Once a synthetic curiosity, cubane is now recognized as an excellent bioisostere for benzene due to its unique properties[15].

  • Geometry: The 1,4-disubstituted cubane has a body diagonal distance of about 2.7 Å, closely matching the geometry of a para-substituted benzene[16][17]. Its rigid structure provides precise vector positioning for substituents.

  • Physicochemical Impact: Cubane's high C-H bond dissociation energy makes it highly resistant to oxidative metabolism[15]. Like BCP, it can improve solubility and reduce non-specific binding compared to a phenyl ring[11][14]. However, in some cases, metabolism can shift to the cubane core itself, a possibility that must be evaluated[18].

Scaffolds cluster_phenyl p-Phenyl (2.8 Å) cluster_bcp BCP (1.9 Å) cluster_bco BCO (2.7 Å) cluster_cubane Cubane (2.7 Å) P B O C

Caption: Geometric comparison of phenyl ring and its bioisosteres.

Head-to-Head Data Comparison

The true utility of these bioisosteres is revealed through direct experimental comparison. The tables below summarize key data from published studies where a phenyl-containing compound was modified with different bicycloalkyl scaffolds.

Table 1: Phenyl vs. BCP Bioisostere in a LpPLA₂ Inhibitor

This table showcases the multifaceted improvements achieved by replacing a phenyl ring with a BCP moiety in a lipoprotein-associated phospholipase A2 (LpPLA₂) inhibitor[1][12].

PropertyPhenyl-Containing CmpdBCP-Containing CmpdFold Change / Difference
pIC₅₀ (LpPLA₂) 10.29.4-0.8
ChromLogD₇.₄ 6.37.0+0.7
Kinetic Solubility (µM) 8749.25x increase
Aq. Solubility --At least 50-fold increase [3]
Art. Membrane Perm. (nm/s) 2307053.06x increase
Non-specific Binding --Markedly decreased [3][11]

Data sourced from BenchChem and associated references[1][3][11][12].

The data clearly demonstrates that while there was a slight increase in lipophilicity (ChromLogD), the BCP analogue yielded dramatic improvements in both kinetic and aqueous solubility, as well as membrane permeability, validating the strategic choice[1][3].

Table 2: Comparative Properties of para-Phenyl Bioisosteres

This table compares the impact of BCP, BCO, and Cubane on solubility and non-specific binding when replacing a para-phenylene linker[11][14].

BioisostereAqueous SolubilityNon-Specific Binding (CHI(IAM))Key Takeaway
Bicyclo[1.1.1]pentane (BCP) Marked Improvement (>50-fold)Marked Decrease Excellent choice for improving solubility and reducing NSB.
Bicyclo[2.2.2]octane (BCO) No benefitNo benefit (more lipophilic)Primarily a geometric mimic; does not improve key physicochemical properties.
Cubane Improvement Improvement Offers benefits similar to BCP regarding solubility and NSB.

Data synthesized from studies by Novartis[11][14]. CHI(IAM) is the chromatographic hydrophobicity index on immobilized artificial membranes, a measure of non-specific binding.

This direct comparison highlights the divergent effects of these scaffolds. BCP and Cubane emerge as superior choices for tackling issues of poor solubility and high non-specific binding, whereas BCO's utility is more restricted to scenarios where maintaining the precise phenyl geometry is critical[11][14].

Beyond the Phenyl Ring: Other Applications

While most commonly used as phenyl mimics, bicycloalkyl groups have other important applications.

  • tert-Butyl Isosteres: The BCP moiety is also an effective bioisostere for the tert-butyl group, offering a rigid, three-dimensional alternative that can modulate pharmacokinetic properties[6][19].

  • meta-Substituted Arene Isosteres: For a long time, a geometrically accurate mimic for meta-substituted benzenes was lacking. The recently developed Bicyclo[3.1.1]heptane (BCHep) scaffold elegantly fills this gap, with bridgehead substituents that precisely replicate the 120° geometry of a meta-arene[8][20]. Studies have shown that BCHep analogues can improve metabolic stability relative to their parent drugs[8].

Experimental Protocols: A Representative Synthesis

To provide practical insight, we outline a general, scalable procedure for accessing a key BCP building block, Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which serves as a versatile starting material for more complex derivatives. This method avoids the challenging use of [1.1.1]propellane gas by using a photochemical flow reaction[2].

Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Objective: To synthesize a key BCP intermediate on a large scale.

Methodology:

  • Step 1: Photochemical [2+2] Cycloaddition (Flow Chemistry)

    • Prepare a solution of [1.1.1]propellane precursor and diacetyl in a suitable solvent (e.g., acetone).

    • Pump the solution through a photochemical flow reactor equipped with a high-power UV lamp. The strained propellane undergoes a radical addition to the diacetyl.

    • Collect the reactor output. This step can be run continuously to produce kilogram quantities of the diketone product within a day[2].

    • Causality: Flow chemistry is chosen for safety (handling small volumes of reactive intermediates at any given time) and scalability, ensuring consistent irradiation and high throughput.

  • Step 2: Haloform Reaction (Batch)

    • Dissolve the diketone product from Step 1 in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and slowly add a solution of sodium hypochlorite (bleach).

    • Allow the reaction to stir and warm to room temperature overnight. The methyl ketone groups are oxidized and cleaved to form the dicarboxylate.

    • Causality: The haloform reaction is a classic, robust, and high-yielding method for converting methyl ketones to carboxylic acids, making it ideal for this large-scale transformation.

  • Step 3: Workup and Isolation

    • Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy excess hypochlorite.

    • Acidify the mixture to a low pH (e.g., pH 1) with a strong acid like HCl, causing the dicarboxylic acid product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The resulting Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is typically obtained as a white solid with high purity[2].

This self-validating protocol provides a reliable and scalable route to a foundational BCP building block, enabling its widespread use in medicinal chemistry programs.

Stability_Assay cluster_prep Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis & Calculation Incubate Incubate Test Compound (1µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1mM) at 37°C T0 T = 0 min Incubate->T0 T5 T = 5 min T15 T = 15 min T30 T = 30 min Quench Quench Reaction at each time point (e.g., with cold Acetonitrile) T30->Quench LCMS Analyze remaining parent compound by LC-MS/MS Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate: k = -slope t½ = 0.693 / k CL_int (Intrinsic Clearance) Plot->Calc

Caption: Experimental workflow for a microsomal metabolic stability assay.

Conclusion and Outlook

Bicycloalkyl bioisosteres, particularly BCP and Cubane, have proven to be exceptionally valuable tools for medicinal chemists aiming to "escape from flatland." They provide a rational, data-driven strategy to rectify common liabilities in drug candidates, such as poor solubility and high metabolic turnover, which often plague aromatic compounds. The choice of bioisostere is not arbitrary; it is a nuanced decision based on a head-to-head comparison of geometric and physicochemical properties. BCP and Cubane are potent tools for enhancing solubility and stability, while BCO serves as a high-fidelity geometric mimic of the para-phenylene ring. With the advent of novel scaffolds like BCHep for meta-substitution and increasingly efficient synthetic methodologies, the toolkit for creating sp³-rich, three-dimensional therapeutics will continue to expand, opening new avenues in the design of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Validating the Improved Solubility and Permeability of BCP Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a bioactive crystalline peptide (BCP) from a promising candidate to a viable therapeutic is often fraught with challenges. Among the most significant hurdles are poor aqueous solubility and low membrane permeability, which can severely limit oral bioavailability and overall efficacy.[1][2] This guide provides an in-depth, technical comparison of strategies to enhance these critical properties through the development of BCP analogs. We will delve into the experimental validation of these improvements, offering detailed protocols and the scientific rationale behind each methodological choice.

The Challenge: Overcoming the Intrinsic Limitations of Bioactive Peptides

Bioactive peptides are a rapidly growing class of therapeutics, prized for their high specificity and potency.[3] However, their inherent physicochemical properties often lead to poor oral bioavailability, typically less than 2%.[1] This is largely due to two major barriers in the gastrointestinal tract:

  • Enzymatic Degradation: The harsh pH environment and presence of proteolytic enzymes can quickly degrade peptides.[4][5]

  • Poor Permeability: The intestinal epithelium forms a significant barrier that larger, hydrophilic peptide molecules struggle to cross.[4][6]

Various strategies are employed to overcome these limitations, including the development of BCP analogs. These are modified versions of the parent peptide, designed to enhance stability, solubility, and permeability without compromising biological activity.[3][7] Common modifications include amino acid substitutions, cyclization, and the conjugation of lipids or polymers.[3][8]

Assessing Solubility: A Foundational Step

Improving a BCP's solubility is a critical first step. Here, we compare two fundamental types of solubility assays: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: Understanding the "Why"

Kinetic solubility is typically measured early in the drug discovery process. It assesses how quickly a compound dissolves when transitioning from an organic solvent (like DMSO) to an aqueous buffer.[9][10] This high-throughput method is excellent for initial screening and ranking of candidates.[11][12]

Thermodynamic solubility , on the other hand, determines the maximum concentration of a compound that can be dissolved in a solution at equilibrium.[9][13] This "gold standard" measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, crucial for later-stage development and formulation.[11][13] A significant discrepancy between kinetic and thermodynamic solubility can indicate that the compound exists in a less stable, amorphous form during the kinetic assay, which may not be representative of the final solid form.[14]

Data Presentation: BCP vs. BCP Analogs - Solubility Profile
CompoundKinetic Solubility (μg/mL)Thermodynamic Solubility (μg/mL)Fold Improvement (Thermodynamic)
Parent BCP155-
BCP Analog A1507515x
BCP Analog B25018036x
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol details the widely used shake-flask method for determining thermodynamic solubility.[11][15]

Objective: To determine the equilibrium solubility of BCP and its analogs in a physiologically relevant buffer.

Materials:

  • Parent BCP and BCP analogs (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker incubator

  • Microcentrifuge

  • HPLC-UV or LC-MS/MS system

  • Validated analytical method for each compound

Procedure:

  • Add an excess amount of the solid compound to a known volume of PBS (e.g., 2 mg in 1 mL).

  • Incubate the suspension in an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.[16]

Self-Validation: The presence of a solid precipitate at the end of the incubation period is a key indicator that equilibrium has been reached and the solution is saturated.

Evaluating Permeability: The Gateway to Systemic Circulation

Once solubility is improved, the next critical step is to assess the BCP analog's ability to cross the intestinal barrier. We will explore two widely accepted in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

PAMPA vs. Caco-2: Choosing the Right Permeability Model

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[17][18] It is a cost-effective method for early-stage screening to rank compounds based on their passive permeability.[19][20] However, PAMPA does not account for active transport or efflux mechanisms.[18][20]

The Caco-2 cell permeability assay is considered the industry standard for predicting in vivo drug absorption.[21][22] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[22][23] This model can assess both passive diffusion and active transport, providing a more comprehensive picture of a compound's permeability.[6][24]

Data Presentation: BCP vs. BCP Analogs - Permeability Profile
CompoundPAMPA Papp (x 10-6 cm/s)Caco-2 Papp (A→B) (x 10-6 cm/s)Caco-2 Efflux Ratio (B→A / A→B)
Parent BCP0.50.28.5
BCP Analog A3.22.51.8
BCP Analog B5.84.91.2

Papp: Apparent Permeability Coefficient A→B: Apical to Basolateral (absorptive direction) B→A: Basolateral to Apical (secretory direction) An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.[25]

Experimental Workflow: Permeability Assessment

Caption: Workflow for selecting and performing permeability assays.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the steps for conducting a bidirectional Caco-2 permeability assay.[26][]

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of BCP analogs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • Test compounds (Parent BCP and analogs)

  • Control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[25][]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers. A TEER value above a predetermined threshold (e.g., >200 Ω·cm²) indicates a tight monolayer.[23][26] Additionally, perform a Lucifer yellow leakage assay to confirm monolayer integrity.[18]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Repeat the process, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the Papp value for both A→B and B→A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.[]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)[25]

Self-Validation: The use of high and low permeability control compounds and the monolayer integrity checks (TEER and Lucifer yellow) are crucial for validating the reliability of each experimental run.

Synthesizing the Data: A Holistic View of BCP Analog Performance

The data from solubility and permeability assays provide a comprehensive picture of the improved developability of BCP analogs.

Mechanism of Improved Permeability

G cluster_0 Intestinal Lumen (Apical) cluster_1 Intestinal Epithelium cluster_2 Bloodstream (Basolateral) Parent BCP Parent BCP Efflux Pump Efflux Pump Parent BCP->Efflux Pump High Efflux Limited Absorption (Parent) Limited Absorption (Parent) Parent BCP->Limited Absorption (Parent) BCP Analog BCP Analog Absorption (Analog) Absorption (Analog) BCP Analog->Absorption (Analog) Enhanced Permeation Efflux Pump->Parent BCP

Caption: BCP analogs can overcome efflux pumps for better absorption.

The combined data from our hypothetical example demonstrates a clear improvement in the physicochemical properties of the BCP analogs. BCP Analog B, with its 36-fold increase in thermodynamic solubility and a Papp value indicative of high permeability, stands out as a promising candidate for further development. The low efflux ratio suggests that the modifications have successfully mitigated its interaction with efflux transporters, a common mechanism of drug resistance.[25]

By employing these robust experimental methodologies and a logical, data-driven approach, researchers can confidently validate the enhanced properties of BCP analogs, paving the way for the development of more effective and orally bioavailable peptide therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。